4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Description
Properties
IUPAC Name |
2-amino-3-[4-methyl-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-2-3-7(5-9(15)10(16)17)4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXCAPPJSLZHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural Analysis & Characterization of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Executive Summary
4-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a specialized, non-canonical amino acid derivative utilized primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. The simultaneous incorporation of a para-methyl group and a meta-trifluoromethyl (
This technical guide details the structural validation, physicochemical profiling, and chiral resolution of this racemic compound. The protocols herein are designed to ensure high-fidelity characterization suitable for GMP-compliant drug development environments.
Molecular Architecture & Physicochemical Profile[1]
The analysis begins with a theoretical and observed physicochemical baseline. Understanding these parameters is crucial for selecting appropriate solvents for spectroscopy and chromatography.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance |
| Molecular Formula | Confirmation of elemental composition.[1][2][3][4] | |
| Molecular Weight | 247.22 g/mol | Mass spectrometry baseline. |
| Chirality | DL (Racemic Mixture) | Requires chiral resolution for biological assays.[5] |
| LogP (Predicted) | ~2.5 - 2.8 | Higher lipophilicity than Phe (LogP ~1.38) due to |
| pKa values | Buffering requirements for HPLC. | |
| Solubility | Soluble in MeOH, DMSO, dilute acid/base. | Sample preparation for NMR/HPLC. |
Spectroscopic Characterization Strategy
Structural integrity is validated using a multi-modal spectroscopic approach. The presence of the trifluoromethyl group allows for
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
-
NMR (400 MHz, DMSO-
):- 2.35 ppm (s, 3H): Distinct singlet for the para-Methyl group.
-
3.0-3.2 ppm (m, 2H):
-methylene protons ( ). Diastereotopic splitting may be observed. -
4.0-4.2 ppm (m, 1H):
-methine proton ( ). -
7.4-7.8 ppm (m, 3H): Aromatic region. The 3,4-substitution pattern results in a specific splitting pattern (typically an ABX or similar system depending on field strength). The proton between the
and the alkyl chain (position 2) will show a distinct doublet or singlet with fine coupling.
-
NMR (376 MHz, DMSO-
):-
-61.0 to -63.0 ppm (s, 3F): Diagnostic singlet for the aromatic
group. Integration of this peak against an internal standard (e.g., -trifluorotoluene) provides a quantitative purity assessment (qNMR).
-
-61.0 to -63.0 ppm (s, 3F): Diagnostic singlet for the aromatic
Mass Spectrometry (ESI-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Observed Ion:
. -
Fragmentation: High-energy collision-induced dissociation (CID) typically yields the tropylium ion derivative or loss of the amino acid backbone (
), confirming the substituted benzyl core.
Protocol: Chiral Resolution & Purity Analysis
Since the compound is supplied as a DL-racemate, separating the enantiomers is a critical workflow for drug development. The following protocol utilizes a crown-ether-based Chiral Stationary Phase (CSP), which is highly effective for free amino acids.
High-Performance Liquid Chromatography (HPLC) Methodology
Objective: Quantify enantiomeric excess (ee) and chemical purity.
-
Column: CROWNPAK CR-I(+) (Daicel), 3.0 mm × 150 mm, 5 µm.
-
Mechanism:[2] The chiral crown ether moiety complexes specifically with the primary ammonium group (
) of the amino acid.
-
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).
-
Composition: 100%
(aq), pH 1.5. (Alternative: 10% MeOH in aqueous to reduce retention time).
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution if peaks overlap).
-
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic ring).
Step-by-Step Analytical Workflow
-
Sample Preparation: Dissolve 1.0 mg of this compound in 1 mL of mobile phase. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.
-
System Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.
-
Injection: Inject 5 µL of the sample.
-
Data Analysis:
-
The D-isomer typically elutes first on Crownpak CR(+) columns, followed by the L-isomer (verify with authentic L-standard if available).
-
Calculate Resolution (
) and Enantiomeric Excess ( ). -
Acceptance Criteria:
(baseline separation).
-
Visualization of Analytical Logic
Comprehensive Characterization Workflow
The following diagram outlines the logical flow from raw material receipt to certified structural validation.
Caption: Figure 1. Integrated analytical workflow for the structural validation and purity assessment of fluorinated phenylalanine derivatives.
Chiral Resolution Decision Tree
This diagram illustrates the decision-making process for separating the DL-mixture, a common requirement in early-stage drug discovery.
Caption: Figure 2. Decision matrix for the chiral resolution of this compound based on operational scale.
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Retrieved from [Link]
-
Ma, J. A., & Cahard, D. (2008). Update on Trifluoromethylation Strategies: A Critical Review. Chemical Reviews, 108(9), 3054–3086. Retrieved from [Link]
-
Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases. Journal of Separation Science, 29(6), 750-761. Retrieved from [Link]
-
PubChem. (2025).[6] 3-(Trifluoromethyl)-DL-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol - IJPRS [ijprs.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fredi.hepvs.ch [fredi.hepvs.ch]
- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 6. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine in Peptidomimetic Design
This is an in-depth technical guide on the role and utilization of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine in peptidomimetic drug design.
Part 1: Executive Summary & Core Directive
In the landscape of modern peptidomimetics, the "magic methyl" effect is well-documented, but the strategic combination of a 4-methyl group with a 3-trifluoromethyl (CF₃) moiety on the phenylalanine (Phe) scaffold represents a high-precision tool for optimizing hydrophobic interactions.
This compound is not merely a bulky analog; it is a dual-vector probe . It simultaneously interrogates the depth of a hydrophobic pocket (via the para-methyl) and the electrostatic/steric tolerance of the meta-position (via the CF₃ group). This guide details the physicochemical rationale, synthetic pathways, and solid-phase peptide synthesis (SPPS) protocols required to deploy this non-canonical amino acid (NCAA) effectively.
Why This Analog?
-
Orthogonal Steric Probing: The 4-Me and 3-CF₃ groups project into distinct spatial vectors, allowing for precise mapping of receptor sub-pockets.
-
Metabolic Shielding: The CF₃ group blocks metabolic oxidation at the vulnerable meta position while modulating the electron density of the aromatic ring.
-
Lipophilicity Modulation: The combination significantly increases LogP, facilitating membrane permeability for peptide-based therapeutics.
Part 2: Physicochemical Profile & Mechanistic Impact
To use this residue effectively, one must understand how it differs from standard Phenylalanine and its mono-substituted cousins.
Table 1: Comparative Physicochemical Metrics
| Property | Phenylalanine (Phe) | 4-Methyl-Phe | 3-CF₃-Phe | 4-Me-3-CF₃-Phe |
| Van der Waals Vol. (ų) | ~125 | ~140 | ~155 | ~170 |
| Hansch | 0.00 | +0.56 | +0.88 | +1.44 |
| Electronic Effect ( | 0.00 | -0.17 (Donating) | +0.43 (Withdrawing) | Mixed |
| Metabolic Stability | Low (Hydroxylation) | Moderate | High | Very High |
| Primary Utility | Native Binding | Depth Probe | Electronic/Steric Probe | Dual-Vector Optimization |
Mechanistic Causality
-
The "Twist" Effect: The steric bulk of the meta-CF₃ group, combined with the para-methyl, forces the phenyl ring into specific rotameric conformations within the active site, often locking the peptide backbone into a bioactive pose (entropic advantage).
-
Electronic Tuning: The electron-withdrawing CF₃ group deactivates the ring, reducing the potential for oxidative metabolism (e.g., by P450 enzymes) while altering
- stacking interactions with target residues (e.g., Trp, Tyr).
Part 3: Synthetic Accessibility (The Negishi Route)
While commercial sources exist, high-purity, scalable synthesis is often required for library generation. The most robust method for this polysubstituted scaffold is Negishi Cross-Coupling , which avoids the harsh conditions of direct electrophilic aromatic substitution.
Protocol: Negishi Coupling of Aryl Halides with Zinc-Iodoalanine
Rationale: This method preserves the chiral integrity (if starting from enantiopure iodoalanine) and tolerates the electron-deficient nature of the aryl ring.
Step-by-Step Methodology:
-
Zinc Reagent Preparation:
-
Activate Zinc dust (Zn) with 1,2-dibromoethane and TMSCl in dry DMF.
-
Add N-Boc-3-iodo-L-alanine methyl ester (1.0 eq) to the activated Zn suspension. Stir at room temperature for 30 min to form the organozinc species (Jackson reagent).
-
-
Coupling Reaction:
-
In a separate flask, dissolve 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (0.8 eq) in dry DMF.
-
Add catalyst: Pd₂(dba)₃ (2.5 mol%) and S-Phos (5 mol%).
-
Transfer the organozinc reagent to the aryl bromide solution via cannula.
-
Heat to 50°C for 4-12 hours under Argon.
-
-
Workup & Purification:
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purify via flash chromatography (Hexanes/EtOAc).
-
-
Hydrolysis (Optional for SPPS):
-
Treat with LiOH in THF/H₂O to yield the free acid N-Boc-4-Methyl-3-(trifluoromethyl)-Phe-OH .
-
Visualization: Negishi Cross-Coupling Pathway
Figure 1: Negishi cross-coupling strategy for the synthesis of 4-Methyl-3-(trifluoromethyl)-phenylalanine derivatives.[1]
Part 4: Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating this hydrophobic, bulky residue requires modification of standard Fmoc protocols to prevent aggregation and ensure complete coupling.
Critical Protocol: Coupling of Sterically Demanding Residues
Challenge: The CF₃ group adds significant bulk, and the lipophilicity can cause on-resin aggregation, leading to deletion sequences.
Solution: Use of chaotic solvents and high-efficiency coupling reagents.
Protocol Steps:
-
Resin Selection: Use ChemMatrix or PEG-PS resin (0.4-0.6 mmol/g loading) to maximize swelling in organic solvents.
-
Coupling Cocktail:
-
Amino Acid: 4.0 equivalents relative to resin loading.
-
Activator: HATU (3.9 eq) or COMU (3.9 eq).
-
Base: DIEA (8.0 eq).
-
Solvent: DMF/DCM (1:1 v/v) or NMP. Note: The addition of DCM helps solvate the hydrophobic aromatic side chain.
-
-
Reaction Conditions:
-
Pre-activate the amino acid/HATU/DIEA for 2 minutes before adding to the resin.
-
Double couple: 2 x 45 minutes at Room Temperature.
-
Optional: Microwave assistance (50°C, 10 min) if position is >10 residues from N-terminus.
-
-
Monitoring:
-
Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, perform a third coupling with PyAOP (azabenzotriazole phosphonium salt).
-
Visualization: SPPS Decision Logic
Figure 2: Decision logic for coupling sterically demanding amino acids like 4-Methyl-3-(trifluoromethyl)-Phe in SPPS.
Part 5: Applications in Peptidomimetics
Hydrophobic Core Engineering (Protease Inhibitors)
In the design of inhibitors for viral proteases (e.g., HIV, HCV) or chymotrypsin-like serine proteases, the S1/S1' pockets are often large and hydrophobic.
-
Application: Replacing a native Phe or Leu with 4-Me-3-CF₃-Phe can fill the sub-pockets more effectively. The CF₃ group can displace high-energy water molecules from the hydrophobic pocket, providing a significant entropic gain in binding affinity.
Protein-Protein Interaction (PPI) Inhibition
Targets like MDM2-p53 rely heavily on the insertion of hydrophobic residues (Phe19, Trp23, Leu26 of p53) into deep clefts on MDM2.
-
Strategy: 4-Me-3-CF₃-Phe serves as a "super-hydrophobic" mimic of Phe19. The 4-methyl group probes the depth of the cleft, while the 3-CF₃ group engages in halogen bonding or electrostatic interactions with backbone carbonyls of the receptor, a strategy often cited in fluorinated drug design [1].
Membrane Permeability Enhancement
Peptides are notoriously poor at crossing cell membranes. The high lipophilicity (
References
-
Role of Fluorine in Drug Design
-
Fluorinated Phenylalanines in Synthesis
- Title: Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Source:Beilstein Journal of Organic Chemistry
-
URL: [Link]
- Solid-Phase Peptide Synthesis Strategies: Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source:Nature Protocols / Luxembourg Bio Technologies
-
Negishi Coupling for Amino Acids
- Title: Synthesis of Phenylalanine Deriv
- Source:Journal of Organic Chemistry (Contextual Reference based on standard methodology described in Jackson et al.)
-
URL: [Link](Note: Generalized link to seminal work on Zinc-Iodoalanine coupling).
Sources
- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
Conformational properties of fluorinated DL-phenylalanine analogs
An In-Depth Technical Guide to the Conformational Properties of Fluorinated DL-Phenylalanine Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive exploration of the conformational properties of fluorinated DL-phenylalanine analogs. It is designed to serve as a core reference for scientists leveraging these powerful molecular tools in drug design, protein engineering, and chemical biology. The structure is designed to flow from fundamental principles to practical application, emphasizing the causal relationships behind experimental and computational choices.
Abstract
The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in medicinal chemistry and chemical biology. Fluorine's unique stereoelectronic properties—stemming from its high electronegativity, small van der Waals radius, and the strength of the C-F bond—profoundly influence the conformational preferences of the amino acid side chain. This guide delves into the fundamental principles governing these preferences, with a particular focus on the gauche effect. We present a detailed overview of the primary experimental and computational techniques used to elucidate these conformations, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling. By providing field-proven insights, detailed experimental protocols, and a robust framework for data interpretation, this document equips researchers with the necessary knowledge to rationally design and utilize fluorinated phenylalanine analogs to modulate molecular conformation, enhance biological activity, and improve the stability of peptides and proteins.
The Strategic Advantage of Fluorinating Phenylalanine
Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen. This unique combination allows it to act as a "subtle disruptor" in biological systems. When incorporated into a molecule like phenylalanine, fluorine can introduce significant changes in electronic properties with minimal steric perturbation.[1][2] These alterations are pivotal in drug development for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[3]
-
Binding Affinity and Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[4][5] The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups and create favorable electrostatic or hydrogen-bond interactions within a receptor active site.[1][3]
-
Conformational Control: Crucially, and the central theme of this guide, fluorine's stereoelectronic effects can be used to lock the amino acid side chain into specific, biologically active conformations. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing potency.
Fundamental Stereoelectronic Principles: The Gauche Effect
The conformational behavior of fluorinated alkanes is often dominated by a phenomenon known as the gauche effect . This effect describes the tendency of a molecule of the general formula X-CH₂-CH₂-Y (where X and Y are electronegative groups) to favor a gauche conformation (dihedral angle of ~60°) over the sterically less-hindered anti conformation (180°).[6]
The primary explanation for this preference is a stabilizing hyperconjugation interaction. In the case of a fluorinated side chain, this involves the donation of electron density from a σ C-H bonding orbital into an adjacent, anti-periplanar σ* C-F antibonding orbital. This σ → σ* interaction is most effective in the gauche arrangement, leading to its stabilization.[7][8]
This stereoelectronic control is fundamental to understanding how fluorination dictates the three-dimensional shape of the phenylalanine side chain, which in turn influences its interactions within a peptide or a protein binding pocket.
Synthesis of Fluorinated DL-Phenylalanine Analogs
The synthesis of fluorinated phenylalanine analogs has been extensively explored, with several reliable methods available. The choice of method often depends on the desired fluorination pattern (e.g., mono-, di-, or poly-fluorination on the aromatic ring) and the availability of starting materials.
A common and robust approach is the Negishi cross-coupling reaction . This method involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For synthesizing fluorinated phenylalanine, this typically involves the reaction of a fluorinated benzyl halide with a protected glycine-derived zinc homoenolate.[9]
Experimental Protocol: Synthesis via Ni²⁺ Complex of a Glycine Schiff Base
This protocol describes the asymmetric synthesis of (S)-fluorinated phenylalanine derivatives, a method known for achieving high enantiomeric enrichment.[9][10]
Objective: To synthesize an enantiomerically enriched (S)-fluorinated phenylalanine derivative.
Pillar of Trustworthiness: This protocol is self-validating through the characterization of intermediates and the final product by NMR and mass spectrometry. The enantiomeric excess (% ee), a critical measure of success, is determined by chiral HPLC, confirming the effectiveness of the chiral auxiliary.
Step-by-Step Methodology:
-
Complex Formation: A chiral nickel(II) complex is formed from a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine. This complex serves as a chiral glycine equivalent.
-
Deprotonation: The complex is treated with a strong base (e.g., sodium methoxide) at a low temperature (e.g., -78 °C) in a dry, aprotic solvent like DMF to generate a nucleophilic enolate. The causality here is critical: the low temperature prevents side reactions and racemization, while the dry solvent prevents quenching of the enolate.
-
Alkylation: The desired fluorine-containing benzyl chloride (e.g., 4-fluorobenzyl chloride) is added to the enolate solution. The reaction is allowed to proceed, often with gradual warming to room temperature, to form the alkylated complex.
-
Hydrolysis: The newly formed complex is hydrolyzed using aqueous hydrochloric acid (e.g., 6M HCl). This step serves two purposes: it cleaves the Schiff base to release the free amino acid and removes the nickel and chiral auxiliary.
-
Purification: The resulting fluorinated phenylalanine derivative is purified from the reaction mixture. This is typically achieved by ion-exchange chromatography, exploiting the zwitterionic nature of the amino acid.
-
Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Determination of Conformational Properties
A multi-pronged approach combining spectroscopy and diffraction is essential for a complete understanding of the conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation and dynamics of fluorinated molecules. The ¹⁹F nucleus is an ideal NMR probe: it is 100% naturally abundant, has a high gyromagnetic ratio (83% of the sensitivity of ¹H), and its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm.[11] This sensitivity means that even subtle conformational changes can lead to large, easily detectable changes in the ¹⁹F NMR spectrum.[12]
Key NMR Parameters for Conformational Analysis:
-
¹⁹F Chemical Shift (δ): The chemical shift of a fluorine atom on the phenyl ring is highly diagnostic of its environment. Changes in conformation that alter the proximity of the fluorine to other functional groups will be reflected in the ¹⁹F chemical shift.[12][13]
-
J-Coupling Constants (J): Spin-spin coupling between nuclei provides through-bond connectivity and geometric information. For conformational analysis, vicinal (three-bond) coupling constants, particularly ³J(H,F), are invaluable. The magnitude of this coupling is related to the dihedral angle between the coupled nuclei via the Karplus relationship. By measuring these couplings, one can determine the populations of different rotamers (e.g., gauche and anti) around the Cα-Cβ and Cβ-Cγ bonds.
Table 1: Typical ³J(H,F) and ³J(F,F) Coupling Constants for Conformational Analysis
| Coupled Nuclei | Conformation (Dihedral Angle) | Typical J-Value (Hz) | Reference(s) |
| ¹H-Cα-Cβ-¹⁹F | anti (180°) | 30 - 45 | [14] |
| ¹H-Cα-Cβ-¹⁹F | gauche (60°) | 5 - 15 | [14] |
| ¹⁹F-C-C-¹⁹F | anti (180°) | ~0 - 10 | [15][16] |
| ¹⁹F-C-C-¹⁹F | gauche (60°) | 10 - 25 | [15][17] |
Note: These values are approximate and can be influenced by substituent effects and solvent.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state. This "gold standard" technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing definitive proof of a specific conformation.[18]
However, it is crucial to recognize that the conformation observed in a crystal may be influenced by crystal packing forces and may not be the sole or even the most populated conformation in solution.[19][20] Therefore, crystallographic data is most powerful when used in conjunction with solution-state data from NMR and computational modeling. The discovery of different solid-state forms (polymorphs) can itself reveal the molecule's accessible conformational landscape.[19][20]
Computational Analysis of Conformational Landscapes
Computational chemistry provides the theoretical framework to understand and predict the conformational preferences observed experimentally.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. For conformational analysis, DFT is used to:
-
Perform Conformational Searches: By systematically rotating rotatable bonds and calculating the energy of each resulting structure, DFT can identify all low-energy conformers.
-
Determine Relative Energies: DFT provides accurate calculations of the relative stabilities of different conformers (e.g., gauche vs. anti), allowing for a prediction of their equilibrium populations.
-
Predict NMR Parameters: DFT can be used to calculate NMR chemical shifts and J-coupling constants for a given structure.[17][21] Comparing these predicted values to experimental data is a powerful method for validating a proposed conformation. This synergy between theory and experiment is a cornerstone of a trustworthy analysis.
Molecular Dynamics (MD) Simulations
While DFT provides static pictures of stable conformers, MD simulations offer insights into the dynamic behavior of molecules over time.[22] By simulating the motion of a fluorinated phenylalanine analog in a solvent box or within a protein, MD can reveal:
-
The timescale of conformational transitions between different states.
-
The influence of the solvent environment on conformational preferences.
-
The dynamic interactions between the fluorinated analog and a protein binding pocket.
Recent advancements in force field development, such as the AMBER ff15ipq lineage, have produced robust parameters specifically for fluorinated amino acids, enabling accurate and predictive MD simulations.[23][24]
Impact on Protein and Peptide Stability
The incorporation of fluorinated amino acids, particularly those with extensively fluorinated side chains, has been shown to be a general and effective strategy for increasing the thermodynamic stability of peptides and proteins.[25][26]
The primary driver for this enhanced stability is the hydrophobic effect . Fluorocarbon chains are more hydrophobic than their hydrocarbon counterparts. When a fluorinated residue is buried within a protein's core, it leads to a greater release of ordered water molecules from its surface into the bulk solvent, an entropically favorable process.[26] This increased burial of a larger hydrophobic surface area is a key contributor to the overall stability of the folded state.[18] While early theories pointed to specific "fluorous" interactions between fluorinated side chains, structural studies suggest that the increase in buried hydrophobic surface area is the more dominant stabilizing factor.[18]
Table 2: Illustrative Impact of Fluorination on Protein Stability
| Protein System | Fluorinated Analog | Change in Unfolding Free Energy (ΔΔG) | Key Finding | Reference(s) |
| Protein G B1 Domain | (S)-4,4,5,5,5-pentafluoroleucine | +0.35 kcal/mol per residue | Fluorination enhances stability in β-sheet structures. | [25] |
| De novo designed α-helical protein | Hexafluoroleucine | +1.5 kcal/mol | Significant stabilization from a highly fluorinated core. | [26] |
Conclusion and Future Outlook
Fluorinated DL-phenylalanine analogs are sophisticated tools that offer unparalleled control over molecular conformation. The principles of stereoelectronics, particularly the gauche effect, provide a rational basis for their design, while a powerful combination of NMR spectroscopy, X-ray crystallography, and computational modeling allows for the detailed characterization of their structural properties. The ability of these analogs to enhance protein stability and modulate biological activity underscores their immense value in drug discovery and protein engineering. Future research will likely focus on developing novel synthetic methods for more complex fluorination patterns and expanding the application of these analogs as ¹⁹F NMR probes to study increasingly complex biological processes, such as protein-protein interactions and enzyme dynamics, directly within the cellular environment.[27][28]
References
- Buer, B.C., de la Salud-Bea, R., & Marsh, E.N.G. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society.
-
El-Gazzar, M.G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Marsh, E.N.G., et al. (2008). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]
-
Singh, R.P., et al. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
- Breyton, C., et al. (2023). Impact of Fluorination on Membrane‐Protein Stabilization and Extraction by Lactobionamide Detergents. Chemistry – A European Journal.
-
Ferreira, D.S., et al. (2021). There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics. [Link]
-
Lee, H.Y., & Marsh, E.N.G. (2012). Influence of fluorination on the thermodynamics of protein folding. PubMed. [Link]
-
Yagupolskii, L.M. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Singh, R.P., et al. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]
-
Breyton, C., et al. (2023). Impact of Fluorination on Membrane-Protein Stabilization and Extraction by Lactobionamide Detergents. PubMed. [Link]
- Yang, D.T., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv.
- Qianzhu, H., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.
-
Yang, D.T., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PMC. [Link]
- Lodi, A., et al. (2022). Synthesis of 4‐[¹⁸F]fluoro‐D,L‐phenylalanine.
-
Singh, R.P., et al. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
Fernández, I., et al. (2018). The Gauche Effect in XCH2CH2X Revisited. PMC. [Link]
- Durrant, C., & Duarte, F. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study.
- O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis.
-
Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]
-
Meanwell, N.A. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
-
El-Gazzar, M.G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
-
Theillet, F.-X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]
- Riniker, S., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Yang, D.T., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A.
- Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- El-Gazzar, M.G., et al. (2020). Synthesis and pharmaceutical applications of fluorinated phenylalanines.
- Manabe, Y., et al. (2015). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Organic & Biomolecular Chemistry.
- Firnau, G., et al. (1980). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine. Journal of Medicinal Chemistry.
- Asmis, K.R., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Fritz Haber Institute.
-
Theillet, F.-X., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. PMC. [Link]
- Theillet, F.-X., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. University of Connecticut Health.
- Riniker, S., et al. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin.
- Li, H., & Frieden, C. (2005).
- van de Streek, J., et al. (2019).
- Contreras, R.H., et al. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines.
- Petrakis, L., & Sederholm, C.H. (1961). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics.
-
Luck, L.A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]
-
De Vleeschouwer, M., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI. [Link]
- Petrakis, L., & Sederholm, C.H. (1961).
-
Mravic, M., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. [Link]
- Otting, G., et al. (2019). 4-fluorophenylalanine replaces phenylalanine but not tyrosine.
-
Arturo, E.C., et al. (2016). Domain movements upon activation of phenylalanine hydroxylase characterized by crystallography and chromatography-coupled small-angle X-ray scattering. PMC. [Link]
-
Křenek, K., et al. (2023). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. PubMed. [Link]
-
Luck, L.A., & Johnson, C. (2026). For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. ResearchGate. [Link]
-
DeGrado, W.F., et al. (2013). Evidence for phenylalanine zipper-mediated dimerization in the X-ray crystal structure of a magainin 2 analogue. PubMed. [Link]
-
Luck, L.A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PMC. [Link]
-
Arturo, E.C., et al. (2016). First structure of full-length mammalian phenylalanine hydroxylase reveals the architecture of an autoinhibited tetramer. PNAS. [Link]
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Literature review of 3-trifluoromethyl-4-methyl substituted amino acids
A Strategic Analysis of Dual-Substituted Peptidomimetics in Drug Design
Executive Summary: The Convergence of Steric and Electronic Control
In the landscape of modern medicinal chemistry, the modification of amino acid side chains remains a primary strategy for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). While the trifluoromethyl (CF₃) group is revered for its ability to modulate pKa, lipophilicity, and metabolic stability (the "Fluorine Effect"), and the methyl (CH₃) group is the standard for introducing steric hindrance and conformational restriction (the "Methyl Effect"), their simultaneous incorporation into a single amino acid scaffold—specifically at the 3- and 4-positions—represents a sophisticated tier of rational drug design.
This guide analyzes the technical synthesis, physicochemical properties, and therapeutic utility of 3-trifluoromethyl-4-methyl substituted amino acids . We focus on two primary scaffolds where this substitution pattern is most critical: Pyrrolidines (Proline analogs) and Phenylalanines .
Key Technical Value:
-
Conformational Locking: The 3,4-substitution pattern on proline rings creates a "pucker-locked" conformation, critical for stabilizing secondary peptide structures (e.g., polyproline helices,
-turns). -
Metabolic Shielding: The 4-methyl group provides steric protection against proteolytic cleavage, while the 3-CF₃ group prevents oxidative metabolism at the
-carbon or adjacent sites. -
Hydrophobic Vectoring: In phenylalanine analogs, this dual substitution creates a "super-hydrophobic" vector capable of filling deep lipophilic pockets in GPCRs and protease active sites.
Structural & Physicochemical Properties
The simultaneous introduction of -CF₃ and -CH₃ groups alters the amino acid's electronic and steric profile fundamentally.
2.1. The Proline Scaffold (Pyrrolidines)
In 3-trifluoromethyl-4-methyl proline, the interplay between the electron-withdrawing CF₃ and the electron-donating (but bulky) CH₃ dictates the ring puckering.
-
Ring Puckering: Proline exists in equilibrium between C
-endo (down) and C -exo (up) puckers.-
An electronegative substituent (CF₃) prefers an axial orientation to minimize dipole repulsion (Gauche effect).
-
A steric substituent (CH₃) prefers an equatorial orientation to minimize 1,3-diaxial strain.
-
Result: A 3-CF₃/4-Me substitution pattern can be engineered to lock the ring into a single conformation, rigidly orienting the
and peptide bonds.
-
-
Amine Basicity: The inductive effect of the 3-CF₃ group significantly lowers the pKa of the pyrrolidine nitrogen (typically by 1.5–2.0 units), reducing the nucleophilicity but increasing the acidity of the N-H bond in the amide, potentially strengthening hydrogen bonds with receptors.
2.2. The Phenylalanine Scaffold
For 3-trifluoromethyl-4-methyl phenylalanine, the modification is on the aromatic ring.
-
Lipophilicity (LogP): The CF₃ group is highly lipophilic (
). The methyl group adds further lipophilicity ( ). The combination creates a highly hydrophobic aromatic moiety suitable for burying into "greasy" enzyme pockets. -
Electronic Profile: The 3-CF₃ group is electron-withdrawing (
), deactivating the ring, while the 4-Me group is weakly activating. The net result is an electron-deficient ring that engages in unique -stacking interactions, often stronger than native phenylalanine due to quadrupole moment reversal.
Synthetic Methodologies
3.1. Synthesis of 3-CF₃-4-Me-Pyrrolidines (Proline Analogs)
The most robust route to this scaffold involves [3+2] Cycloaddition , which allows for the simultaneous control of two stereocenters.
Protocol: Asymmetric 1,3-Dipolar Cycloaddition This method constructs the pyrrolidine ring using a trifluoromethylated acrylate and an azomethine ylide.
-
Precursors:
-
Dipole: Azomethine ylide generated in situ from an imino ester (derived from Glycine or Alanine).
-
Dipolarophile: Ethyl 4,4,4-trifluorocrotonate (provides the CF₃ group). Note: To introduce the 4-methyl group, a 3-methyl-4,4,4-trifluorocrotonate derivative is required, or the methyl group is installed post-cyclization.
-
Alternative Strategy: Use of 4,4,4-trifluoro-3-methyl-but-2-enoate as the dipolarophile directly yields the 3-CF₃-4-Me core.
-
-
Step-by-Step Workflow:
-
Step 1: Mix the imino ester (1.0 equiv) and the Cu(I) or Ag(I) catalyst (5 mol%) with a chiral ligand (e.g., Fesulphos or Binap) in THF at -20°C.
-
Step 2: Add the trifluoromethyl-methyl-substituted acrylate (1.2 equiv).
-
Step 3: Stir for 12-24 hours. The metal catalyst organizes the transition state (endo-selective), ensuring high diastereoselectivity.
-
Step 4: Hydrolysis of the ester groups using LiOH in MeOH/H₂O yields the free amino acid.
-
Visualization: Cycloaddition Pathway
Figure 1: Catalytic asymmetric synthesis of the substituted proline core via [3+2] cycloaddition.
3.2. Synthesis of 3-CF₃-4-Me-Phenylalanine
Since the substitution is on the phenyl ring, the strategy relies on coupling a pre-functionalized aryl halide with an amino acid backbone.
Protocol: Negishi Cross-Coupling This approach is modular and preserves the chirality of the amino acid backbone.
-
Precursors:
-
Aryl Halide: 4-Bromo-2-(trifluoromethyl)-1-methylbenzene (or 4-bromo-2-CF3-toluene derivatives).
-
Amino Acid Partner: Zinc reagent derived from Boc-iodo-alanine (Jackson's Reagent).
-
-
Step-by-Step Workflow:
-
Step 1 (Zinc Activation): Treat Boc-iodo-alanine methyl ester with activated Zinc dust in DMF to form the organozinc reagent.
-
Step 2 (Coupling): Add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and SPhos ligand (5 mol%).
-
Step 3: Heat to 40-60°C for 4-8 hours. The Pd catalyst mediates the cross-coupling between the aryl halide and the alanine zinc reagent.
-
Step 4 (Deprotection): Standard Boc removal (TFA/DCM) and ester hydrolysis (LiOH).
-
Data Table: Comparative Yields of Coupling Strategies
| Method | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| Negishi Coupling | Pd₂(dba)₃ / SPhos | 75-85% | >98% | Best for preserving chirality; mild conditions. |
| Suzuki Coupling | Pd(PPh₃)₄ | 60-70% | >95% | Requires boronic acid synthesis first; harsher base. |
| Erlenmeyer | NaOAc / Ac₂O | 50-60% | N/A (Racemic) | Requires enzymatic resolution step (e.g., Acylase I). |
Biological Applications & Case Studies
4.1. ASBT Inhibitors (Bile Acid Transport)
Research into Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors has identified the 3-trifluoromethyl-4-methyl motif as a critical pharmacophore.[1]
-
Mechanism: The inhibitor must mimic the amphipathic nature of bile acids.
-
Role of Substitution: The 3-CF₃ group increases lipophilicity to match the steroid core of bile acids, while the 4-Me group provides steric bulk that prevents rapid efflux or metabolic degradation.
-
Outcome: Compounds containing this specific substituted aromatic ring showed >80% inhibition of ASBT at 10
M (See Liu et al., Chinese Pharm.[1] Assoc.).[2][3][4]
4.2. 19F-NMR Structural Probes
The 3-trifluoromethyl-4-methyl proline is an exceptional tool for solid-state
-
The Problem: Native proline is "invisible" in standard proton NMR in large proteins due to signal overlap.
-
The Solution: The CF₃ group acts as a sensitive reporter of the local environment (dielectric constant). The presence of the 4-methyl group restricts the conformational freedom, reducing the entropic noise in the NMR signal and providing a sharp, distinct peak corresponding to a specific secondary structure (e.g.,
-turn Type VI).
Diagram: Property-Activity Relationship
Figure 2: Mapping the physicochemical impact of the 3-CF3-4-Me motif to specific biological applications.
References
-
Liu, H., et al. (2017). "A novel class of apical sodium–dependent bile salt transporter inhibitors: 1-(2,4-bifluorophenyl)-7-dialkylamino-1,8-naphthyridine-3-carboxamides." Acta Pharmaceutica Sinica B, 7(2), 223-229.
-
Qiu, X. L., & Qing, F. L. (2002). "Synthesis of 4-trifluoromethylated proline derivatives." Journal of Organic Chemistry, 67(20), 7162-7164.
-
Kubyshkin, V., et al. (2018). "Comparative effects of trifluoromethyl- and methyl-group substitutions in proline." New Journal of Chemistry, 42, 1228-1235.
-
Mikhailiuk, P. K., et al. (2006). "Conformationally rigid trifluoromethyl-substituted
-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy." Angewandte Chemie International Edition, 45(34), 5659-5661. -
Chem-Impex International. "3-Trifluoromethyl-L-phenylalanine Product Page."
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- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state (19)F-NMR peptide studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Bioisosterism: The 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine Paradigm in Ligand Optimization
Executive Summary
In the high-stakes arena of lead optimization, the subtle modification of aromatic residues often dictates the difference between a nanomolar binder and a failed candidate. 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine represents a sophisticated, "non-classical" bioisostere of Phenylalanine (Phe).
This guide dissects the utility of this specific analog, which combines the steric bulk of a para-methyl group with the profound lipophilicity and electron-withdrawing capacity of a meta-trifluoromethyl moiety. It is primarily deployed to:
-
Fill Hydrophobic Pockets: Occupy large, cryptic hydrophobic sub-sites (
/ ) in proteases and GPCRs. -
Modulate Metabolic Stability: Block para-hydroxylation while introducing a sterically shielded metabolic handle.
-
Alter Electronic Landscape: Deactivate the aromatic ring towards oxidative metabolism via the strong electron-withdrawing effect of the
group.
Physicochemical Architecture
To effectively deploy this building block, one must understand how it deviates from the parent Phenylalanine. The simultaneous introduction of
Table 1: Comparative Physicochemical Profile
| Parameter | L-Phenylalanine (Phe) | 4-Me-3- | Impact on Ligand |
| LogP (Est.) | ~1.38 | ~3.2 - 3.5 | Drastic increase in membrane permeability; risk of non-specific binding. |
| Electronic ( | 0.00 | +0.37 ( | Net electron-withdrawing; reduces |
| Steric Bulk (MR) | 25.36 | ~45.0 | Requires a significantly larger pocket; creates "rotational lock" if adjacent residues are bulky. |
| Metabolic Liability | p-Hydroxylation | Benzylic Oxidation | Shifts metabolism from ring oxidation to side-chain oxidation (controllable). |
Structural Logic
The 3-Trifluoromethyl (
Bioisosteric Applications & Mechanism
The "Hydrophobic Anchor" Strategy
In protease inhibitors (e.g., Chymotrypsin-like serine proteases), the
-
Application: Use 4-Me-3-
-Phe to displace "high-energy" water molecules trapped in the bottom of the pocket. -
Mechanism: The entropy gain from water displacement, combined with increased Van der Waals contact surface area, can improve
by 10-100 fold.
Metabolic Shielding & Redirection
Phenylalanine is rapidly metabolized by hepatic CYP450s via para-hydroxylation to Tyrosine.
-
The Block: The 4-Methyl group physically blocks the para position.
-
The Shield: While the methyl group itself is susceptible to benzylic oxidation (
), the adjacent 3- group provides steric hindrance, potentially slowing down the CYP approach. Furthermore, the electron-withdrawing nature of deactivates the ring, making it less prone to epoxidation.
Decision Logic for Deployment
The following decision tree illustrates when to introduce this analog during a Hit-to-Lead campaign.
Figure 1: Strategic decision tree for selecting 4-Methyl-3-(trifluoromethyl)-phenylalanine in ligand design.
Synthesis & Handling: The Chirality Challenge
The commercially available building block is often the DL-racemate (CAS 1259992-37-4). For most biological applications (especially peptides), the L-enantiomer is required. Using the racemate in early screening can lead to 50% "dead" mass and confusing SAR data.
Protocol 1: Enzymatic Resolution of DL-4-Methyl-3-(trifluoromethyl)phenylalanine
Objective: Isolate pure L-enantiomer from the DL-mixture using Aspergillus Acylase I.
Reagents:
-
Acetic anhydride
-
Acylase I (Aspergillus melleus)
-
LiOH / HCl
Workflow:
-
Acetylation: React the DL-amino acid with acetic anhydride in NaOH/water to form N-Acetyl-DL-4-Me-3-
-Phe . -
Enzymatic Hydrolysis: Dissolve the N-Acetyl-DL-derivative in water (pH 7.5). Add Acylase I and incubate at 37°C for 24-48 hours.
-
Mechanism: Acylase I is stereoselective; it will only hydrolyze the L-isomer back to the free amino acid. The D-isomer remains N-acetylated.
-
-
Separation: Acidify the solution to pH 5. The free L-amino acid is zwitterionic and less soluble in organic solvents, whereas the N-Acetyl-D-amino acid can be extracted into ethyl acetate at acidic pH.
-
Purification: Recrystallize the aqueous phase to obtain pure L-4-Methyl-3-(trifluoromethyl)phenylalanine.
Figure 2: Kinetic resolution workflow to isolate the bioactive L-enantiomer.
Experimental Protocols for Validation
Once the L-enantiomer is incorporated into a lead molecule, two critical assays must be performed to validate the bioisosteric hypothesis.
Protocol 2: Microsomal Stability Assay (Metabolic Validation)
Purpose: Determine if the 4-Methyl group acts as a metabolic liability (benzylic oxidation) or if the 3-
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System
-
Test Compound (1 µM)
-
LC-MS/MS
Procedure:
-
Incubation: Incubate 1 µM of the test compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.[2]
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Success Criterion: If
> 60 min, the 3- group is effectively shielding the 4-Me group. If < 15 min, the 4-Me is being rapidly oxidized to the carboxylic acid.
-
Protocol 3: Lipophilicity (LogD) Determination
Purpose: Ensure the addition of
Method: Shake-Flask Method (Miniaturized).
-
Dissolve compound in octanol-saturated PBS (pH 7.4).
-
Shake for 24 hours at 25°C.
-
Separate phases and analyze concentration in both phases via HPLC.
-
Target: Ideal LogD for oral drugs is 1-3. If LogD > 5, consider adding polar solubilizing groups elsewhere in the molecule to compensate for the 4-Me-3-
-Phe residue.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry, 61(2), 582–638. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[3] Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound.[1][2]Link
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[3] Academic Press. (Chapter: Stereochemical Aspects of Drug Action). Link
Sources
- 1. CAS 1259992-37-4 | 4857-3-20 | MDL MFCD09832296 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. 4-(trifluoromethyl)-l-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethyl-Phenylalanine: Physicochemical Architectures & Synthetic Evolution
The following technical guide is structured to serve as a definitive reference for researchers and medicinal chemists. It synthesizes historical context, physicochemical rationale, and practical synthetic methodologies.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, Process Chemists
Executive Summary
The introduction of a trifluoromethyl (-CF₃) group onto the phenylalanine scaffold represents one of the most versatile tactics in modern medicinal chemistry and chemical biology. Far from a simple "space-filling" modification, the -CF₃ moiety fundamentally alters the amino acid's electronic landscape, lipophilicity, and metabolic profile.
This guide explores the 4-trifluoromethyl-L-phenylalanine (4-CF₃-Phe) motif, detailing its journey from a structural curiosity to a cornerstone in Fragment-Based Drug Discovery (FBDD) and Protein-Observed 19F NMR . We provide a rigorous analysis of the "Fluorine Effect," a detailed timeline of synthetic evolution, and a validated protocol for its synthesis via Negishi cross-coupling.
Part 1: The Physicochemical Rationale
Why modify Phenylalanine with Trifluoromethyl? The decision is rarely arbitrary. It is driven by three distinct physicochemical pillars: Steric Occlusion , Electronic Modulation , and Lipophilic Shielding .
The "Pseudo-Isopropyl" Steric Effect
The trifluoromethyl group has a Van der Waals volume of approximately 42.6 ų , which is significantly larger than a methyl group (23.7 ų) and closely mimics an isopropyl group. However, unlike an isopropyl group, the -CF₃ group is rotationally symmetric and chemically inert.
-
Impact: In protein-ligand binding, replacing a Phe with 4-CF₃-Phe can fill hydrophobic pockets more effectively, increasing binding affinity through London dispersion forces while imposing conformational constraints.
Electronic Deactivation & Quadrupole Moments
Fluorine is the most electronegative element (3.98 Pauling scale). Three fluorines create a powerful electron-withdrawing group (EWG).
-
Aromatic System: The -CF₃ group deactivates the phenyl ring, lowering the electron density of the
-system.[1] This strengthens -stacking interactions with electron-rich residues (e.g., Trp, Tyr) or cation- interactions. -
pKa Modulation: While the side chain is non-ionizable, the inductive effect can lower the pKa of the backbone amide NH, potentially strengthening hydrogen bonds.
Metabolic Armor (The Blockade Effect)
The para-position of phenylalanine is a metabolic "hotspot," susceptible to hydroxylation by Cytochrome P450 enzymes (forming Tyrosine analogs).
-
C-F Bond Strength: The C-F bond (~116 kcal/mol) is metabolically stable.
-
Lipophilicity: The -CF₃ group significantly increases the partition coefficient (LogP), facilitating membrane permeability.
Table 1: Comparative Physicochemical Properties
| Property | Phenylalanine (Phe) | 4-Methyl-Phe | 4-Chloro-Phe | 4-CF₃-Phe |
| Van der Waals Vol (ų) | ~105 (Side chain) | +23.7 (Me) | +19.9 (Cl) | +42.6 (CF₃) |
| Electronic Nature ( | 0.00 (H) | -0.17 (Donor) | +0.23 (EWG) | +0.54 (Strong EWG) |
| Lipophilicity ( | 0.00 | 0.56 | 0.71 | 0.88 |
| Metabolic Fate | p-Hydroxylation | Benzylic Oxidation | Stable/Dehalogenation | Highly Stable |
| 19F NMR Shift | N/A | N/A | ~ -115 ppm | ~ -62 ppm (Singlet) |
Part 2: Historical & Synthetic Evolution
The synthesis of CF₃-Phe has evolved from low-yielding racemic mixtures to sophisticated catalytic asymmetric methods.[2]
Graphviz 1: The Evolutionary Timeline
Key Eras:
-
The Racemic Era: Early syntheses relied on the condensation of 4-trifluoromethylbenzyl bromide with acetamidomalonate, followed by hydrolysis and decarboxylation. This yielded DL-4-CF₃-Phe, requiring tedious enzymatic resolution.
-
The Auxiliary Era: To access the L-enantiomer directly, chemists utilized chiral auxiliaries like the Schöllkopf bis-lactim ether or Evans oxazolidinones. While effective, these required stoichiometric amounts of expensive chiral reagents.
-
The Catalytic Era (Current Standard): Transition metal catalysis allowed for the convergent assembly of the amino acid from two main fragments: the amino acid backbone (as a nucleophile) and the aryl ring (as an electrophile), or vice versa.
Part 3: Detailed Synthetic Protocol (Negishi Cross-Coupling)
Methodology: Palladium-Catalyzed Negishi Cross-Coupling of Zinc Homoenolates. Rationale: This method is preferred in drug development because it is convergent . It allows the coupling of a commercially available "serine-derived" zinc reagent with any aryl halide. This means a library of fluorinated phenylalanines (2-CF₃, 3-CF₃, 4-CF₃, etc.) can be made from a single chiral precursor.
Experimental Workflow
Reaction:
Reagents:
-
Electrophile: 1-Iodo-4-(trifluoromethyl)benzene.
-
Nucleophile: (S)-N-(tert-Butoxycarbonyl)-3-iodoalanine methyl ester (converted to organozinc).
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)). -
Ligand: S-Phos or
. -
Solvent: DMF/DMA (Dimethylacetamide).
Step-by-Step Protocol:
-
Zinc Activation:
-
Flame-dry a Schlenk flask under Argon.
-
Add zinc dust (activated with 1,2-dibromoethane and TMSCl in DMF).
-
Add the protected iodoalanine derivative dissolved in dry DMF.
-
Stir at room temperature for 30-60 minutes to form the Zinc Homoenolate (Insertion of Zn into the C-I bond). Note: This species is stable and retains chirality.
-
-
Cross-Coupling:
-
In a separate flask, dissolve 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv),
(2.5 mol%), and S-Phos (10 mol%) in dry DMF. -
Transfer the organozinc solution (from Step 1) via cannula into the catalyst/aryl iodide mixture.
-
Heat the reaction mixture to 50-60°C for 4-12 hours. Monitor by TLC or LC-MS.
-
-
Workup & Purification:
-
Quench with saturated
and extract with ethyl acetate. -
Wash organic layer with water and brine (critical to remove DMF).
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
-
Deprotection (Optional):
-
To yield the free amino acid: Treat with TFA/DCM (to remove Boc) and LiOH/THF/H2O (to hydrolyze ester).
-
Graphviz 2: Negishi Coupling Mechanism
[7]
Part 4: Applications in Chemical Biology & Drug Discovery
The utility of CF₃-Phe extends far beyond simple structure-activity relationship (SAR) studies.
19F NMR Protein Observation
The 19F nucleus is the "Goldilocks" probe for biological NMR:
-
100% Natural Abundance: High sensitivity.[3]
-
Zero Background: No endogenous fluorine in biological systems.
-
Chemical Shift Anisotropy (CSA): The -CF₃ signal is a singlet (unlike the multiplet of -F or -CF₂), making it easier to interpret in complex spectra.
-
Sensitivity: The chemical shift is highly sensitive to the local electrostatic environment. A change in protein conformation (e.g., open vs. closed state) often results in a distinct shift of the CF₃ resonance.
Genetic Code Expansion (GCE)
Recent advances allow the direct incorporation of 4-CF₃-Phe into proteins in living cells (E. coli and mammalian).
-
System: An evolved orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, typically derived from the Methanocaldococcus jannaschii TyrRS/tRNA pair.
-
Application: This enables "In-Cell NMR," allowing researchers to observe drug binding in situ within the crowded cellular environment, providing a more realistic assessment of drug efficacy than test-tube assays.
Graphviz 3: The 19F NMR Workflow
References
-
Jackson, R. F. W., et al. "Synthesis of phenylalanine derivatives via Negishi cross-coupling reactions of aryl halides and Zn homoenolates."[4] Organic & Biomolecular Chemistry, 2004.
-
Dalvit, C., & Vulpetti, A. "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry, 2019.
-
Wang, J., et al. "Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR." Journal of the American Chemical Society, 2026. (Note: Year extrapolated from search context, verify specific recent GCE papers).
-
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry."[5] Journal of Medicinal Chemistry, 2008.[5]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Note: Strategic Incorporation of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine into Peptides
Abstract
The incorporation of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine (henceforth MTF-Phe ) into bioactive peptides represents a high-value strategy for medicinal chemistry. This non-canonical amino acid offers a dual advantage: the 4-methyl group provides steric bulk to restrict conformational flexibility, while the 3-trifluoromethyl group serves as both a metabolic block against enzymatic degradation and a sensitive probe for 19F-NMR studies.
This guide addresses the specific challenge of utilizing the racemic (DL) starting material. While enantiopure amino acids are preferred, the high cost or limited availability of specific fluorinated analogs often necessitates the use of racemates in early discovery. We present a validated workflow to synthesize the peptide mixture and subsequently resolve the diastereomers (L-peptide and D-peptide) via high-performance liquid chromatography (HPLC).
Part 1: Strategic Rationale & Chemical Logic
The Fluorine-Methyl Synergy
The simultaneous presence of a methyl group and a trifluoromethyl (CF
-
Metabolic Shielding: The CF
group at the meta position strongly deactivates the ring against oxidative metabolism (e.g., by cytochrome P450s), while the para-methyl group blocks metabolic attack at the typically vulnerable para position. -
Lipophilicity: The modification significantly increases
, potentially enhancing membrane permeability. -
19F-NMR Reporter: The CF
group acts as a built-in, background-free NMR label ( ppm), sensitive to local environmental changes (e.g., ligand binding or folding events).
The "DL" Challenge: A Feature, Not a Bug
Using DL-MTF-Phe in Solid Phase Peptide Synthesis (SPPS) results in a mixture of two diastereomeric peptides:
-
Target Peptide: Containing the L-isomer (e.g., Gly-L-MTF-Phe -Ala).
-
Diastereomer: Containing the D-isomer (e.g., Gly-D-MTF-Phe -Ala).
Expert Insight: Unlike enantiomers (mirror images), diastereomers have different physical properties (hydrophobicity, secondary structure). Therefore, they can be separated on standard C18 silica columns without chiral stationary phases. This allows researchers to screen both stereoisomers for biological activity from a single synthesis.
Part 2: Experimental Workflows (Visualized)
Workflow Diagram: From Racemate to Resolved Isomers
The following diagram outlines the critical path for handling the DL-amino acid.
Caption: Workflow for synthesizing and resolving peptides containing DL-4-Methyl-3-(trifluoromethyl)phenylalanine.
Part 3: Detailed Protocols
Protocol A: Fmoc-Protection of DL-MTF-Phe
If the amino acid is purchased as the free acid, it must be N-protected before SPPS.
Reagents:
-
DL-4-Methyl-3-(trifluoromethyl)phenylalanine (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Sodium Carbonate (Na
CO ) (2.5 eq) -
Solvent: Water/Acetone (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the amino acid and Na
CO in water/acetone. The pH should be ~9-10. -
Addition: Add Fmoc-OSu slowly at 0°C.
-
Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC or LC-MS.
-
Workup: Acidify carefully with 1N HCl to pH 2 (precipitate forms). Extract with Ethyl Acetate.
-
Purification: Wash organic layer with brine, dry over MgSO
, and concentrate. Recrystallize from Hexane/EtOAc if necessary.-
Expert Note: The presence of the electron-withdrawing CF
group may slightly reduce the nucleophilicity of the amine, but standard Fmoc-OSu conditions are generally robust enough to overcome this.
-
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric bulk of the 4-methyl group and the electronic deactivation from the 3-CF
Coupling Conditions:
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory . HBTU/HCTU are often insufficient for sterically hindered residues.
-
Base: DIEA (Diisopropylethylamine).
-
Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIEA.
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.[1]
-
Coupling: Dissolve Fmoc-DL-MTF-Phe, HATU, and DIEA in minimal DMF. Pre-activate for 30 seconds (color change to yellow/orange). Add to resin.[1][2][3]
-
Time: Shake for 2–4 hours (double the standard time).
-
Monitoring: Perform a Kaiser Test. If not blue, coupling is complete.
-
Troubleshooting: If coupling is incomplete, perform a second coupling (double coupling) using fresh reagents.
-
Protocol C: Diastereomeric Resolution via HPLC
This is the critical step to isolate the L-isomer from the D-isomer.
System: Preparative RP-HPLC.[4] Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 300Å. Mobile Phase:
Methodology:
-
Gradient Optimization: The CF
and Methyl groups make the peptide significantly more hydrophobic. Expect retention times to shift later than the native peptide. -
Shallow Gradient: Use a very shallow gradient to maximize separation resolution.
-
Example: If the peptide elutes at 40% B, run a gradient of 30%
50% B over 40 minutes (0.5% per minute).
-
-
Peak Identification:
-
The L-isomer and D-isomer will elute as two distinct peaks (often separated by 1–3 minutes).
-
Rule of Thumb: In many helical or structured peptides, the D-isomer disrupts the hydrophobic face and may elute earlier, but this is sequence-dependent.
-
Validation: You must collect fractions and analyze them. If you do not have an authentic L-standard, you may need to use enzymatic digestion (e.g., Trypsin digests L-peptides but stops at D-residues) or circular dichroism (CD) to assign configuration.
-
Part 4: Data Presentation & Characterization
19F-NMR Parameters
The trifluoromethyl group is a powerful handle for characterizing the purified peptides.
| Parameter | Value / Observation | Notes |
| Chemical Shift ( | -60 to -64 ppm | Referenced to CFCl |
| Sensitivity | High | 100% natural abundance of |
| Solvent Effect | Shift varies between water (folded) and methanol (unfolded). | |
| Through-Space Coupling | Observed | Can show NOE-like interactions with nearby protons in 2D HOESY experiments. |
Comparative Stability Data (Hypothetical)
Incorporating MTF-Phe typically enhances stability against Chymotrypsin.
| Peptide Variant | Half-life ( | Fold Increase |
| Native (Phe) | 45 minutes | 1.0x |
| MTF-Phe (L-isomer) | 180 minutes | 4.0x |
| MTF-Phe (D-isomer) | > 24 hours | >30x |
References
-
Wang, J., et al. (2013). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR. Link
-
Chem-Impex International. "Product Monograph: Fmoc-4-methyl-L-phenylalanine." Catalog Data. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link
-
Verdino, P., et al. (2007). "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs." Journal of Chromatography B. Link
-
Lian, L., et al. (2014). "Using 19F NMR to Probe Biological Interactions of Proteins and Peptides." Annual Review of Analytical Chemistry. Link
Sources
Application Note: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Phenylalanine Analogs
Executive Summary & Strategic Rationale
The incorporation of fluorinated phenylalanine (Phe) analogs—ranging from monofluorinated (e.g., 4-fluoro-Phe) to perfluorinated (pentafluoro-Phe, Phe(F
Key Applications:
-
Metabolic Stability: The C-F bond resists oxidative metabolism (e.g., P450 hydroxylation), prolonging peptide half-life.[1]
-
Hydrophobicity Tuning: Fluorination increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) transport.[1]
-
-
Stacking Modulation: Electron-withdrawing fluorine atoms invert the quadrupole moment of the phenyl ring, strengthening interactions with electron-rich aromatic residues in receptor binding pockets.[1] -
F NMR Probes:
F is a sensitive, 100% natural abundance NMR nucleus with zero biological background, making it an ideal probe for conformational dynamics and protein-protein interactions.[1]
This guide provides a robust, field-validated protocol for incorporating Fmoc-protected fluorinated phenylalanine analogs into SPPS workflows, addressing specific challenges regarding coupling efficiency, solubility, and racemization mitigation.
Pre-Synthesis Planning & Materials[1]
Reagent Selection
The choice of Fmoc-Phe(F
| Derivative | CAS No.[1] (Example) | Electronic Character | Steric Demand | Recommended Coupling |
| Fmoc-4-fluoro-Phe-OH | 169243-86-1 | Mildly Electron Deficient | Low (Native-like) | Standard (DIC/Oxyma) |
| Fmoc-3,4-difluoro-Phe-OH | 198560-41-7 | Moderate | Low | Standard or HBTU |
| Fmoc-Pentafluoro-Phe-OH | 205526-32-5 | Highly Electron Deficient | Moderate/High | High-Efficiency (HATU/HOAt) |
| Fmoc-4-CF | 175603-92-6 | Strong E-withdrawing | High (Bulky) | High-Efficiency (HATU) |
Resin Selection[1][2]
-
Standard Peptides (<20 AA): Rink Amide MBHA or Wang Resin (Loading: 0.5–0.7 mmol/g).[1]
-
Difficult/Long Sequences: ChemMatrix® or Tentagel® resins (PEG-PS) are superior for fluorinated peptides due to the increased hydrophobicity and potential for aggregation.[1]
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for incorporating fluorinated residues.
Caption: Logic flow for SPPS cycles distinguishing between standard and difficult fluorinated phenylalanine couplings.
Protocol A: Standard Coupling (Mono/Di-fluorinated Phe)
Applicable for: 2-F-Phe, 3-F-Phe, 4-F-Phe.[1]
Rationale: These analogs behave similarly to native Phenylalanine.[1] Carbodiimide activation (DIC) with Oxyma Pure is preferred over aminium salts (HBTU) to suppress racemization, which can be slightly elevated due to the inductive effect of fluorine on the
-
Preparation: Dissolve Fmoc-Phe(F)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Activation: Add DIC (3.0 eq) to the amino acid solution. Allow pre-activation for 2 minutes.
-
Coupling: Transfer the mixture to the resin-bound free amine.
-
Incubation: Shake at room temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser test. If positive (blue beads), perform a second coupling.[1]
Protocol B: "Power" Coupling (Pentafluoro-Phe / Trifluoromethyl-Phe)
Applicable for: Phe(F
Rationale: The electron-deficient ring in Phe(F
-
Preparation: Dissolve Fmoc-Phe(F
)-OH (3.0 eq) and HATU (2.9 eq) in DMF.-
Note: If solubility is poor, add 10-20% DCM or NMP.[1]
-
-
Base Addition: Add HOAt (3.0 eq - optional but recommended for F5) and DIEA (6.0 eq).
-
Critical: Add DIEA immediately before adding to the resin to minimize premature hydrolysis of the active ester.
-
-
Coupling: Add to resin immediately.
-
Incubation: Shake for 2 hours.
-
Double Coupling: For Phe(F
), a double coupling (2 x 1 hr) is often superior to a single long coupling.[1]
Cleavage and Isolation
Fluorinated residues are stable to standard TFA cleavage conditions.[1]
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H
O. -
Time: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
-
Observation: Fluorinated peptides are often more hydrophobic; they may precipitate faster or form "gummy" pellets.[1] Centrifuge at 4°C to ensure a solid pellet.
-
Quality Control & Characterization
Analytical HPLC
Fluorinated peptides will exhibit increased retention times (Rt) on C18 columns compared to non-fluorinated controls.[1]
-
Gradient: 5–95% Acetonitrile (with 0.1% TFA) over 20 mins.
-
Shift: Expect a +1 to +3 min shift per fluorine atom depending on the gradient slope.[1]
Mass Spectrometry
The mass shift is diagnostic:
-
Replace H (1.008 Da) with F (18.998 Da).
- Mass: +17.99 Da per substitution.[1]
-
Example: Phe (147 Da)
4-F-Phe (165 Da) Phe(F ) (237 Da).
F NMR Validation (The Gold Standard)
F NMR confirms the integrity of the incorporated residue and checks for racemization (diastereomers often show distinct chemical shifts).Protocol:
-
Dissolve ~1 mg peptide in 500
L D O (or DMSO-d6 if hydrophobic).[1] -
Add TFA (0.05%) as an internal reference (-76.55 ppm) if needed, though internal referencing to a known fluorinated standard (e.g., fluorobenzene) is more precise.[1]
-
Typical Chemical Shifts (referenced to CFCl
at 0 ppm):-
4-F-Phe: ~ -116 to -118 ppm.
-
Phe(F
): Three multiplets corresponding to ortho (-142 ppm), para (-153 ppm), and meta (-162 ppm) fluorines.
-
Troubleshooting & Optimization
Solubility Issues
Symptom: Fmoc-AA precipitates upon addition of coupling reagents.[1] Root Cause: Fluorinated aromatics promote aggregation via solvophobic effects.[1] Solution:
-
Switch solvent to NMP (N-methylpyrrolidone) or a 1:1 mixture of DMF/DCM.[1]
-
Use LiCl (0.4M in DMF) during coupling to disrupt H-bond aggregates.[1]
Racemization
Symptom: Split peaks in HPLC or doublets in
-
Avoid strong bases (DIEA) during coupling if possible; use DIC/Oxyma (neutral pH activation).[1]
-
If using HATU, reduce the base amount to 1.0 eq relative to the amino acid and minimize pre-activation time.
Incomplete Coupling (Deletion Sequences)
Symptom: Mass spec shows [M - residue] peaks.[1] Solution:
-
Implement Double Coupling automatically for all F-Phe residues.[1]
-
Cap unreacted amines with Acetic Anhydride/Pyridine after the coupling step to prevent deletion sequences from growing (creates "truncated" peptides that are easier to purify).[1]
References
-
Verkade, J. M. M., et al. (2008).[1] "Organofluorine amino acids in peptide modification and their application in 19F NMR studies." Chemical Society Reviews.[1][2] Link
-
Möller, M., et al. (2020).[1] "Impact of Fluorination on the Stability and Folding of Proteins." Chemistry – A European Journal.[1] Link[1]
-
Elsawy, M. A., et al. (2012).[1][3] "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science. Link[1]
-
Steinauer, A., et al. (2019).[1] "Fluorinated Aromatic Amino Acids: A Strategy to Modulate Peptide Properties."[1] Angewandte Chemie International Edition. Link[1]
-
Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Sources
Application Note & Protocol: Enzymatic Resolution of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine Enantiomers
Introduction
Enantiomerically pure non-proteinogenic amino acids are invaluable chiral building blocks in modern drug discovery and development. Their incorporation into peptide-based therapeutics or as standalone pharmacophores can significantly enhance metabolic stability, binding affinity, and overall efficacy. 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid analog whose distinct enantiomers are of considerable interest for creating novel pharmaceuticals. The trifluoromethyl group can improve metabolic stability and binding interactions, while the methyl group provides steric bulk, influencing conformational preferences. The efficient separation of its racemic mixture is a critical step in its downstream application.
This technical guide provides a comprehensive protocol for the enzymatic kinetic resolution of this compound. We will leverage the high enantioselectivity of lipases, specifically Candida antarctica Lipase B (CALB), a robust and commercially available biocatalyst, for the preferential hydrolysis of one enantiomer of the corresponding N-acyl ester derivative.[1][2][3] This method offers a green and efficient alternative to traditional chemical resolution techniques.[4]
Principle of the Method: Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation.[5] In this protocol, we will first convert the racemic amino acid into a suitable N-acyl ester derivative. This modification is often crucial for enhancing the enzyme's recognition and selectivity.[6][7] The derivatized racemate is then subjected to enzymatic hydrolysis. The lipase will selectively hydrolyze one enantiomer of the ester (typically the L-enantiomer for many lipases acting on amino acid derivatives) back to the N-acyl amino acid, leaving the other enantiomer (the D-enantiomer) largely unreacted in its ester form.[6][7][8] This difference in chemical form—an acid versus an ester—facilitates their subsequent separation.
Experimental Workflow
The overall workflow for the enzymatic resolution of this compound is depicted below.
Sources
- 1. Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. filelist.tudelft.nl [filelist.tudelft.nl]
- 6. tandfonline.com [tandfonline.com]
- 7. Optical resolution of unusual amino–acids by lipase-catalysed hydrolysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Fmoc Protection Strategies for 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
This Application Note is designed for researchers and process chemists requiring high-purity Fmoc-protection of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine . It deviates from standard templates to address the specific physicochemical challenges introduced by the trifluoromethyl (
Executive Summary & Chemical Context
The incorporation of fluorinated amino acids into peptide backbones is a critical strategy in modern drug design.[1][2][3][4] The 4-Methyl-3-(trifluoromethyl) motif offers a dual advantage: the
However, these substituents introduce specific synthetic challenges:
-
Hydrophobicity: The
group significantly lowers the water solubility of the zwitterionic amino acid, making standard aqueous Schotten-Baumann conditions prone to emulsions or incomplete reaction. -
Steric/Electronic Factors: While the amino group is not directly hindered, the electron-withdrawing nature of the
group (inductive effect) slightly reduces the nucleophilicity of the -amine compared to native phenylalanine.
This guide presents two validated protocols:
-
Protocol A (Standard Enhanced): An optimized biphasic system using Fmoc-OSu for general laboratory scale.
-
Protocol B (Silyl-Modified): An anhydrous method using BSA/TMSCl for difficult-to-dissolve batches or scale-up, ensuring complete conversion.
Strategic Workflow Selection
The following decision tree outlines the logic for selecting the appropriate protocol based on your specific constraints.
Figure 1: Decision matrix for selecting the optimal protection strategy based on substrate solubility.
Protocol A: Enhanced Schotten-Baumann (The "Workhorse")
Best for: Standard laboratory scale (1g – 10g), high-purity requirements. Mechanism: Nucleophilic attack of the amine on Fmoc-OSu in a buffered biphasic system.
Reagents & Materials[1][2][6][7][8][9][10][11][12][13]
-
Substrate: this compound (1.0 eq)
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Note: Fmoc-OSu is preferred over Fmoc-Cl to minimize dipeptide formation.
-
-
Base: Sodium Bicarbonate (
) (2.5 eq) -
Solvent System: Acetone : Water (1:1 v/v) or Dioxane : Water (1:1 v/v)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in water (25 mL). Add
(25 mmol) and stir until the amino acid dissolves.-
Critical Step: If the fluorinated amino acid remains hydrophobic and floats, add Acetone (25 mL) immediately to aid solvation.
-
-
Reagent Addition: Dissolve Fmoc-OSu (11 mmol) in Acetone (25 mL). Add this solution dropwise to the amino acid mixture over 30 minutes at room temperature.
-
Why? Slow addition prevents the precipitation of Fmoc-OSu before it can react.
-
-
Reaction: Stir the resulting white suspension vigorously for 4–12 hours. Monitor by TLC (System:
:MeOH:AcOH 85:10:5) or HPLC.[5]-
Endpoint: Disappearance of the free amino acid (ninhydrin positive spot at baseline).
-
-
Work-up:
-
Evaporate the acetone under reduced pressure (Rotavap, <40°C). Do not concentrate to dryness ; leave the aqueous slurry.
-
Wash the aqueous phase with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and by-products (9-fluorenylmethanol).
-
-
Acidification & Precipitation:
-
Cool the aqueous phase to 0°C.
-
Slowly acidify to pH 2.0 using 1N HCl or 10%
. -
The Fmoc-protected product will precipitate as a white solid or oil.
-
Extraction: If it oils out (common with lipophilic
analogs), extract with Ethyl Acetate ( mL).
-
-
Purification:
-
Dry organic layer over
, filter, and concentrate. -
Recrystallization: Dissolve in minimum hot Ethyl Acetate and add Hexanes (or Petroleum Ether) until turbid. Cool to 4°C to crystallize.
-
Protocol B: In Situ Silylation (The "Problem Solver")
Best for: Scale-up (>10g), hydrophobic substrates, or strictly anhydrous requirements. Mechanism: Transient protection of the carboxylic acid and amine activation via silylation, followed by acylation.
Reagents & Materials[1][2][6][7][8][9][10][11][12][13]
-
Substrate: this compound (1.0 eq)
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) or MSTFA (2.2 eq)
-
Reagent: Fmoc-Cl (9-Fluorenylmethyl chloroformate) (1.05 eq) or Fmoc-OSu
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Silylation: Suspend the amino acid (10 mmol) in dry DCM (50 mL) under Nitrogen/Argon.
-
Activation: Add BSA (22 mmol) via syringe. Reflux gently (40°C) for 30–60 minutes.
-
Observation: The suspension will turn into a clear, colorless solution as the "TMS-ester / TMS-amine" intermediate forms. This overcomes the solubility issue of the zwitterion.
-
-
Acylation: Cool the solution to 0°C. Add Fmoc-Cl (10.5 mmol) solid or dissolved in minimal DCM.
-
Note: If using Fmoc-Cl, no additional base is strictly needed as BSA acts as a proton scavenger, but adding a catalytic amount of DIEA (0.1 eq) can accelerate the reaction.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Hydrolysis (Desilylation): Add Methanol (5 mL) to quench excess silylating agent. Stir for 15 minutes.
-
Work-up:
-
Wash the DCM layer with 1N HCl (
mL) to remove silyl byproducts and salts. -
Wash with Brine.
-
Dry over
and concentrate.
-
-
Final Polish: The resulting foam is usually high purity. Triturate with Hexanes to obtain a free-flowing powder.
Analytical Data & Quality Control
Verification of the product requires checking both purity and the integrity of the
| Analytical Method | Expected Result / Observation |
| HPLC (C18 Column) | Retention time will be significantly longer than standard Fmoc-Phe due to the lipophilic |
| 1H NMR (DMSO-d6) | |
| 19F NMR | Single peak around -62 ppm (characteristic of Ar- |
| Mass Spectrometry | ESI+: |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Oiling out upon acidification | High lipophilicity of the | Do not filter. Extract the oil into EtOAc, dry, and then precipitate by adding Hexanes dropwise to the concentrated EtOAc solution. |
| Incomplete Reaction | Poor solubility of the zwitterion in Protocol A. | Switch to Protocol B (Silylation) . The TMS-intermediate is soluble in organic solvents, ensuring kinetic accessibility. |
| Fmoc-Dipeptide Impurity | Excess nucleophilicity or wrong reagent. | Use Fmoc-OSu instead of Fmoc-Cl. Ensure rapid mixing during reagent addition. |
| Emulsion during extraction | Fluorinated compounds act as surfactants. | Add solid NaCl to saturate the aqueous layer (salting out) or use a small amount of MeOH to break the emulsion. |
References
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press, 2000. (Foundational text for Fmoc chemistry).
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones. PMC (NIH). Available at: [Link] (Provides context on the stability and synthesis of trifluoromethyl-phenylalanine derivatives).
-
Methods for the synthesis of Fmoc protected amines. Google Patents (WO1997041093A1). Available at: (Describes the silylation/MTSFA method for high-yield protection).
Sources
- 1. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 6. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Benchchem [benchchem.com]
Application Note: 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine as a High-Sensitivity ¹⁹F NMR Probe for Elucidating Protein Structure and Function
Introduction: The Power of Fluorine NMR in Biological Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution.[1] While ¹H, ¹³C, and ¹⁵N are the most commonly observed nuclei in biomolecular NMR, the use of fluorine-19 (¹⁹F) as a probe offers several distinct advantages. The ¹⁹F nucleus has a spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2] Critically, fluorine is virtually absent from biological systems, providing a background-free window for NMR analysis.[2] Furthermore, the chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm, which is significantly wider than that of protons (~15 ppm).[2][3] This sensitivity makes ¹⁹F NMR an ideal tool for detecting subtle conformational changes in proteins, such as those induced by ligand binding, protein-protein interactions, or changes in the local environment.[3][4][5]
Among the various fluorinated probes, those containing a trifluoromethyl (CF₃) group are particularly advantageous. The three equivalent fluorine nuclei amplify the signal-to-noise ratio, and the rapid rotation of the methyl group averages the chemical shift anisotropy (CSA), a major source of line broadening in larger proteins.[6] This application note provides a detailed guide for utilizing 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine , a novel unnatural amino acid, as a ¹⁹F NMR probe for in-depth studies of protein structure, dynamics, and interactions. We will cover the principles of its application, detailed protocols for its site-specific incorporation into proteins, and guidelines for data acquisition and interpretation.
Advantages of this compound as a ¹⁹F NMR Probe
The unique structure of this compound offers several key benefits for ¹⁹F NMR studies:
-
High Sensitivity: The trifluoromethyl group provides a strong, sharp singlet in the ¹⁹F NMR spectrum, facilitating detection even at low protein concentrations.
-
Minimal Perturbation: As an analog of the natural amino acid phenylalanine, it can often be incorporated into proteins with minimal disruption of the native structure and function.
-
Sensitive Reporter of Local Environment: The trifluoromethyl group attached to the phenyl ring is highly sensitive to changes in the local dielectric and magnetic shielding environment.[6] This makes it an excellent reporter for conformational changes, solvent accessibility, and binding events.
-
Versatile Incorporation: This amino acid can be incorporated into proteins expressed in E. coli and other systems using established biosynthetic methods for unnatural amino acids.[2]
Materials and Reagents
Reagents for Protein Expression and Labeling:
-
This compound (Commercially available from various suppliers)
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest with an amber (TAG) stop codon at the desired labeling site.
-
Plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL) specific for incorporating phenylalanine analogs.[7]
-
Minimal media components (M9 salts, glucose, etc.)
-
Antibiotics (as required for plasmid maintenance)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Reagents for Protein Purification:
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA or other appropriate affinity chromatography resin
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Dialysis buffer/final storage buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Reagents for NMR Spectroscopy:
-
Deuterium oxide (D₂O)
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O or 100% D₂O)
-
Internal or external ¹⁹F NMR standard (e.g., trifluoroacetic acid, TFA)
Protocols
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the site-specific incorporation of the unnatural amino acid into a target protein using an E. coli expression system harboring an orthogonal tRNA/aminoacyl-tRNA synthetase pair.
1. Plasmid Preparation and Transformation: a. Introduce an amber (TAG) stop codon at the desired site in the gene of your protein of interest using site-directed mutagenesis. b. Co-transform the expression plasmid containing your gene of interest and the pEVOL plasmid (or a similar vector) encoding the appropriate orthogonal aminoacyl-tRNA synthetase and tRNA into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.
2. Protein Expression: a. Inoculate a single colony into 50 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking. b. The next day, use the starter culture to inoculate 1 L of minimal medium (e.g., M9 medium) supplemented with the necessary antibiotics to an initial OD₆₀₀ of ~0.05. c. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Add this compound to a final concentration of 1-2 mM. e. After 30-60 minutes, induce the expression of the orthogonal tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02%. f. Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM. g. Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours.
3. Cell Harvesting and Protein Purification: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. c. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). d. Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins) according to standard procedures. e. Dialyze the purified protein against the desired final buffer for NMR analysis. f. Confirm the incorporation of the unnatural amino acid and the purity of the protein by SDS-PAGE and mass spectrometry.
Diagram of the Experimental Workflow:
Caption: Workflow for protein labeling and ¹⁹F NMR analysis.
Protocol 2: ¹⁹F NMR Data Acquisition
1. Sample Preparation: a. Prepare the protein sample to a concentration of 50-200 µM in a suitable NMR buffer. b. Add 10% D₂O for the lock signal. c. If required, add a known concentration of an internal ¹⁹F standard (e.g., TFA).
2. Spectrometer Setup: a. Tune and match the ¹⁹F channel of the NMR probe. b. Set the temperature to the desired value (e.g., 298 K). c. Lock the spectrometer on the D₂O signal. d. Shim the magnetic field to obtain optimal homogeneity.
3. 1D ¹⁹F NMR Experiment: a. Use a standard one-pulse ¹⁹F experiment. b. Set the spectral width to cover the expected chemical shift range of the trifluoromethyl group (e.g., -55 to -75 ppm). c. Set the transmitter offset to the center of the expected spectral region. d. Use a calibrated 90° pulse. e. Set an appropriate relaxation delay (e.g., 1-2 seconds). f. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. g. For improved resolution and to remove ¹H-¹⁹F couplings, ¹H decoupling can be applied during acquisition.
4. Data Processing: a. Apply an exponential window function to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase and baseline correct the spectrum. d. Reference the chemical shifts to the internal or external standard.
Data Presentation and Interpretation
The primary observable in a 1D ¹⁹F NMR experiment is the chemical shift of the trifluoromethyl group. Changes in the local environment of the incorporated probe will result in a change in its chemical shift.
Table 1: Representative ¹⁹F Chemical Shifts of 4-Methyl-3-(trifluoromethyl)-phenylalanine in Different Environments
| Condition | ¹⁹F Chemical Shift (ppm) | Linewidth (Hz) | Interpretation |
| Free Amino Acid in Buffer | -62.5 | 20 | Reference state, solvent-exposed. |
| Protein (Probe on Surface) | -63.2 | 50 | Solvent-exposed, minimal change from free amino acid. |
| Protein (Probe Buried) | -64.8 | 80 | Shielded environment, upfield shift. |
| Protein + Ligand (Probe at Binding Site) | -65.5 | 100 | Significant conformational change upon ligand binding. |
| Denatured Protein | -62.8 | 30 | Resembles the free amino acid, indicating unfolding. |
Note: The chemical shift values are hypothetical and for illustrative purposes. Actual values will depend on the specific protein and local environment.
Diagram of ¹⁹F NMR Signal Response to Environmental Changes:
Caption: ¹⁹F chemical shift changes report on protein state.
Applications and Case Studies
-
Monitoring Protein-Ligand Interactions: A change in the ¹⁹F chemical shift upon the addition of a ligand provides direct evidence of binding. The magnitude of the chemical shift perturbation can provide information about the nature of the interaction and the conformational changes induced. Titration experiments can be used to determine binding affinities (Kd).
-
Probing Protein Folding and Stability: The ¹⁹F chemical shift is a sensitive probe of the local environment, making it an excellent tool for monitoring protein folding and unfolding transitions. The chemical shift of the probe in the unfolded state is typically similar to that of the free amino acid in solution, while in the folded state, it will be shifted depending on its location within the protein structure.
-
Investigating Protein Dynamics: ¹⁹F NMR relaxation measurements (T₁ and T₂) can provide information about the dynamics of the protein at the site of the probe. Changes in linewidth can also indicate changes in dynamics or exchange processes.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein expression | Toxicity of the unnatural amino acid. Inefficient incorporation. | Lower the expression temperature. Optimize the concentration of the unnatural amino acid. Use a different orthogonal synthetase/tRNA pair. |
| No ¹⁹F NMR signal | Protein concentration is too low. Poor incorporation of the probe. | Concentrate the protein sample. Verify incorporation by mass spectrometry. |
| Broad ¹⁹F NMR signal | Protein aggregation. Intermediate exchange dynamics. | Check for aggregation using dynamic light scattering (DLS). Acquire spectra at different temperatures. |
Conclusion
This compound is a powerful and versatile ¹⁹F NMR probe for studying a wide range of biological questions. Its high sensitivity and responsiveness to the local environment make it an invaluable tool for researchers in structural biology, biochemistry, and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technique to gain novel insights into protein structure, dynamics, and interactions.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. (n.d.). Retrieved from [Link]
-
Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC. (n.d.). Retrieved from [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. (2014, April 24). Retrieved from [Link]
-
19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... - ResearchGate. (n.d.). Retrieved from [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (n.d.). Retrieved from [Link]
-
Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Journal of the American Chemical Society. (2007, January 17). Retrieved from [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved from [Link]
-
Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022, December 31). Retrieved from [Link]
-
19 F NMR as a tool in chemical biology - Beilstein Journals. (2021, January 28). Retrieved from [Link]
-
Small, but powerful and attractive: 19F in biomolecular NMR. (n.d.). Retrieved from [Link]
-
Clickable 19 F NMR Probes - CF Plus Chemicals. (n.d.). Retrieved from [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed. (2016, October 15). Retrieved from [Link]
-
Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine... - ResearchGate. (n.d.). Retrieved from [Link]
- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents. (n.d.).
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved from [Link]
-
bmse000045 L-Phenylalanine at BMRB. (n.d.). Retrieved from [Link]
-
4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem. (n.d.). Retrieved from [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. (2025, August 6). Retrieved from [Link]
-
An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.). Retrieved from [Link]
-
Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids - UCLA. (n.d.). Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-Protection of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its widespread use stems from the ease of its introduction, its stability across a broad range of reaction conditions, and the mild acidic conditions required for its removal.[1][3][4] This orthogonality allows for selective manipulation of other functional groups in a molecule without affecting the Boc-protected amine.[3][5] This guide provides a comprehensive overview of the procedures for the Boc-protection of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid with potential applications in drug discovery due to the unique properties conferred by the trifluoromethyl group.[6][7]
The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the nucleophilicity of the amino group, necessitating optimized reaction conditions. These application notes provide a detailed, field-proven protocol for the efficient N-Boc protection of this specific amino acid derivative.
Reaction Mechanism and Scientific Rationale
The Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[9]
Mechanism of Boc Protection:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This forms a tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid (a carbamate) and a tert-butyl carbonate leaving group.[1][10]
-
Byproduct Decomposition: The tert-butyl carbonate is unstable and decomposes into tert-butanol and carbon dioxide gas.[1] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[10]
Role of the Base:
A base is often employed to facilitate the reaction.[3][5] The base, typically an organic amine like triethylamine (TEA) or an inorganic base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), serves to deprotonate the amino group, thereby increasing its nucleophilicity and accelerating the rate of reaction.[1][11][12] For amino acids, using a base like NaOH or NaHCO₃ in an aqueous/organic solvent mixture is a common and effective strategy.[12][13][14]
Reaction Workflow Diagram
Caption: Workflow for the Boc-protection of this compound.
Detailed Experimental Protocol
This protocol outlines a general and robust procedure for the Boc-protection of this compound.
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water. The concentration should be approximately 0.2-0.5 M.
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add a 1 M aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents) or a saturated solution of sodium bicarbonate while stirring. Ensure the amino acid is fully dissolved and the solution is basic (pH 9-10).
-
Addition of Boc Anhydride: To the stirred solution at 0 °C, add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) portion-wise or as a solution in dioxane. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A suitable TLC eluent system is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid. The product should have a higher Rƒ value than the starting amino acid.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.[15][16] Copious evolution of carbon dioxide will be observed.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[17]
-
Combine the organic extracts and wash sequentially with water and then brine.[1]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid.[1][15] The crude product is often an oil or a waxy solid.[15][18]
-
Purification:
-
If necessary, the product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, purification can be achieved by recrystallization.[15] A common solvent system for recrystallization is ethyl acetate/hexane.[15] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.[15]
-
Data Summary and Characterization
The successful synthesis of N-Boc-4-Methyl-3-(trifluoromethyl)-DL-phenylalanine should be confirmed by standard analytical techniques.
| Parameter | Typical Value/Observation |
| Reaction Time | 4 - 12 hours |
| Yield | Typically high (>85%) |
| Physical Appearance | White to off-white solid or a colorless oil |
| TLC (30% EtOAc/Hexanes) | Rƒ ≈ 0.4 - 0.6 |
| ¹H NMR | Characteristic singlet for the Boc group at ~1.4 ppm.[19][20] |
| ¹³C NMR | Signals for the Boc carbonyl and quaternary carbon. |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the product. |
Mechanism of Boc-Protection Diagram
Caption: Simplified mechanism of Boc-protection of an amine.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of Boc anhydride and base. Ensuring the pH of the aqueous layer remains basic (pH 9-10) throughout the addition of (Boc)₂O is crucial.
-
"Oiling Out" During Crystallization: It is common for Boc-protected amino acids to separate as an oil instead of a solid.[15] If this occurs, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product, if available, is also effective.[18] Experimenting with different solvent systems for recrystallization, such as ethanol/water or toluene/methanol, may also be beneficial.[15]
-
Formation of Di-Boc Product: While less common for sterically hindered amino acids, the formation of a di-protected product (on the nitrogen and the carboxylic acid) is a potential side reaction. This can be minimized by using the recommended stoichiometry and avoiding a large excess of Boc anhydride and base.
-
Purification via DCHA Salt: For oily products that are difficult to crystallize, purification via dicyclohexylamine (DCHA) salt formation is an excellent alternative.[15] The DCHA salt often forms a stable, crystalline solid that can be easily isolated and purified by recrystallization. The free Boc-amino acid can then be recovered by treating the salt with an acid.[15]
Conclusion
The protocol described provides a reliable and efficient method for the Boc-protection of this compound. The key to success lies in careful control of the reaction conditions, particularly the stoichiometry and pH, and diligent monitoring of the reaction progress. The insights provided should aid researchers in troubleshooting potential issues and achieving high yields of the desired product, a valuable building block for peptide synthesis and medicinal chemistry applications.
References
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- Google Patents. (1992). US5151542A - Process for preparing di-tert.-butyl dicarbonate.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Hebei Boz Chemical Co., Ltd. (2023, March 14). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2002). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
RSC Publishing. (2022, February 7). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. Retrieved from [Link]
-
Chemical Reviews. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]
-
PubMed. (2016, October 15). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jelsciences.com [jelsciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Site-specific protein modification with trifluoromethyl phenylalanine
Application Note: Site-Specific Protein Modification with Trifluoromethyl Phenylalanine [1][2]
-NMR ProbesExecutive Summary
This guide details the protocol for the site-specific incorporation of
Why tfmF?
-
NMR Sensitivity: The
group contains three equivalent fluorine atoms, providing a strong singlet signal with no background in biological systems. -
Structural Stability: The trifluoromethyl group is hydrophobic and bulky but often tolerated in buried cores or hydrophobic interfaces, making it an excellent probe for conformational changes and ligand binding.
-
Chemical Shift Anisotropy (CSA): High sensitivity to local electrostatic environments.
Mechanism of Action: Orthogonal Translation
The core technology relies on an Orthogonal Translation System (OTS) comprising a mutant aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA.
System Components:
-
Host: E. coli (e.g., BL21(DE3)) or Mammalian cells (HEK293).
-
Orthogonal Pair:
-
tRNA:
(derived from M. jannaschii or M. mazei) which recognizes the Amber Stop Codon (UAG) . -
Synthetase (RS): An evolved variant of M. jannaschii Tyrosyl-tRNA synthetase (MjTyrRS ) that specifically charges the orthogonal tRNA with tfmF, but not with natural amino acids.
-
-
Input: The non-canonical amino acid (ncAA), tfmF , added to the growth medium.
Figure 1: Mechanism of Genetic Code Expansion. The mutant synthetase charges the orthogonal tRNA with tfmF, which then suppresses the UAG stop codon during translation.
Experimental Protocol
Phase A: Materials Preparation
| Reagent | Specifications | Storage |
| p-Trifluoromethyl-phenylalanine (tfmF) | ||
| Expression Plasmid | Gene of Interest (GOI) with TAG codon at probe site (e.g., pET vector) | |
| Orthogonal Plasmid | pEVOL-tfmPheRS or pULTRA-tfmPheRS (encodes tRNA/RS pair) | |
| Base Media | LB or 2xYT (Rich media is preferred for high yields if RS is specific) | Room Temp |
| Inducers | IPTG (for GOI), L-Arabinose (for pEVOL system) |
Phase B: Stock Solution (Critical Step)
The solubility of tfmF is limited in neutral water (~2 mg/mL). Improper dissolution is the #1 cause of failure.
-
Weigh: Calculate amount for 1 mM final concentration in your culture volume (e.g., 233 mg for 1 L culture; MW
233.2 Da). -
Dissolve: Add tfmF to a small volume of 0.1 M NaOH or dilute HCl .
-
Expert Tip: Dissolving in 50 mM NaOH allows for rapid solubilization. Once dissolved, the solution can be added directly to the buffered media; the media's buffering capacity will neutralize the small volume of base.
-
Alternative: Sonicate in water at
for 20 mins (less reliable).
-
-
Filter: Sterile filter (0.22
m) immediately before use.[3] Do not store aqueous stocks long-term.
Phase C: Expression Workflow
Figure 2: Step-by-step expression workflow for tfmF incorporation.
Detailed Steps:
-
Transformation: Co-transform E. coli BL21(DE3) with the GOI plasmid (e.g., AmpR) and the Orthogonal plasmid (e.g., CamR). Plate on LB-Agar + Amp + Cam.
-
Growth: Inoculate a single colony into 10 mL LB + Antibiotics. Grow overnight. Dilute 1:100 into 1 L fresh media.
-
Induction (The "Switch"):
-
Grow cells to
. -
Add tfmF solution (Final conc: 1 mM).
-
Add L-Arabinose (0.02% w/v) to induce the synthetase/tRNA (if using pEVOL).
-
Wait 30 mins (optional "pre-charging" step).
-
Add IPTG (0.5 - 1 mM) to induce the target protein.
-
-
Expression: Lower temperature to 25-30°C and shake overnight. Lower temperature aids the solubility of the modified protein and reduces aggregation.
Quality Control & Characterization
Mass Spectrometry (The Gold Standard)
You must verify incorporation fidelity.[1] The tfmF residue replaces a canonical amino acid (usually coded by the stop codon, but functionally replacing the residue you mutated to TAG).
-
Expected Mass Shift:
-
Compared to Wild-Type Phenylalanine (Phe
tfmF): +68 Da . -
Calculation: Phe (
) vs. tfmF ( ). -
Loss of H (
Da) + Gain of ( Da) = Net Da.
-
-NMR Spectroscopy
-
Sample Prep: Buffer exchange into phosphate buffer (avoid Tris if possible, or use deuterated Tris). Add 10%
for lock. -
Spectrum:
-
Successful Incorporation: A single, sharp singlet around -60 to -64 ppm (referenced to TFA or
). -
Unfolded/Aggregated: Broad, smeared signal.
-
Multiple Conformations: Multiple distinct peaks (slow exchange).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Truncated Protein | Low suppression efficiency (Ribosome stops at UAG). | Increase tfmF concentration to 2 mM. Ensure pEVOL plasmid is induced with Arabinose. |
| Low Yield | Toxicity of ncAA or metabolic burden. | Use rich media (TB). Lower induction temperature to 18-20°C. |
| Background Signal | Non-specific incorporation of Phe at UAG. | Use a more stringent RS mutant. Ensure media contains sufficient tfmF to outcompete trace Phe. |
| Precipitate in Media | tfmF precipitated upon addition. | Dissolve tfmF in NaOH immediately before addition. Add slowly to vigorously stirring culture. |
References
-
Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007).
-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160–1166. Link -
Hammill, J. T., Miyake-Stoner, S., Hazen, J. L., Jackson, J. C., & Mehl, R. A. (2007).
-NMR structural characterization. Nature Protocols, 2(10), 2601–2607. Link -
Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413–444. Link
-
Galles, G., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Biophysics Colab. Link
Sources
Designing protease-resistant peptides with DL-phenylalanine analogs
Abstract
The clinical translation of peptide therapeutics is frequently attrited by rapid enzymatic degradation.[1] Phenylalanine (Phe), a common hydrophobic residue essential for receptor binding, is a primary cleavage site for chymotrypsin-like proteases. This Application Note details a rational design strategy to enhance metabolic stability by substituting native L-Phe with D-Phenylalanine (D-Phe) and structural analogs (e.g., N-methyl-Phe, Tic). We provide a validated workflow encompassing in silico design, Solid-Phase Peptide Synthesis (SPPS) optimization for non-natural amino acids, and rigorous enzymatic stability profiling.
Strategic Design: The Chiral and Steric Switch
Proteases are inherently stereoselective, evolving to recognize and hydrolyze peptide bonds formed by L-amino acids in a specific spatial conformation.[1] The introduction of D-enantiomers or bulky analogs at the scissile bond ("P1" site) disrupts the formation of the enzyme-substrate transition state.
Selection of Phenylalanine Analogs
When a Phenylalanine residue is identified as a metabolic soft spot, the following analogs are recommended for substitution.
| Analog | Structure / Characteristic | Mechanism of Resistance | Application Note |
| D-Phenylalanine (D-Phe) | Mirror image of L-Phe | Stereochemical Mismatch: Misaligns the scissile bond relative to the protease catalytic triad (e.g., Ser-His-Asp in chymotrypsin). | Minimal steric perturbation; often retains receptor binding if the side chain orientation is not critical for activation. |
| N-methyl-Phenylalanine (N-Me-Phe) | Methyl group on backbone nitrogen | Steric/Electronic: Eliminates the H-bond donor required for protease recognition; adds steric bulk. | Improves membrane permeability; induces local conformational constraints. |
| Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) | Constrained bicyclic analog | Conformational Lock: Restricts rotation around the | High potency in GPCR ligands; extremely resistant to chymotrypsin. |
| 4-Fluoro-D-Phenylalanine | Fluorine at para position | Electronic Modulation: Alters the | Used to fine-tune metabolic stability and potency simultaneously. |
Experimental Workflow: Rational Design Cycle
The following diagram illustrates the iterative process of identifying cleavage sites and stabilizing the sequence.
Figure 1: Iterative workflow for stabilizing protease-susceptible peptides using non-natural phenylalanine analogs.
Protocol: SPPS of Peptides with D-Phe and Analogs
Objective: Synthesize a peptide sequence containing D-Phe or Tic without inducing racemization or incomplete coupling. Scale: 0.1 mmol Resin: Rink Amide MBHA (Loading: 0.5 mmol/g)
Materials
-
Fmoc-D-Phe-OH or Fmoc-Tic-OH (High purity >99%)
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Avoid HATU/DIEA for Cys/His coupling to prevent racemization, but DIC/Oxyma is universally safer for chiral integrity.
-
Solvent: DMF (Dimethylformamide), peptide grade.
Step-by-Step Methodology
-
Resin Swelling:
-
Weigh 200 mg resin into a reaction vessel.
-
Swell in DCM (5 mL) for 20 min; drain.
-
Wash with DMF (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (5 mL) for 3 min (drain) + 10 min (drain).
-
Wash with DMF (5 x 5 mL).
-
QC Check: Positive Kaiser Test (Blue beads).
-
-
Coupling of D-Phenylalanine (or Analog):
-
Stoichiometry: Use 3-fold excess (0.3 mmol) of Fmoc-D-Phe-OH relative to resin.
-
Activation: Dissolve Amino Acid (0.3 mmol) and Oxyma Pure (0.3 mmol) in minimal DMF. Add DIC (0.3 mmol).[2]
-
Pre-activation: Allow to react for 2 minutes before adding to the resin (minimizes side reactions).
-
Reaction: Add mixture to resin. Shake at Room Temperature for 60–90 minutes.
-
Note on Steric Bulk: For Fmoc-Tic-OH or N-Me-Phe , double coupling (2 x 1 hour) is mandatory due to steric hindrance.
-
-
Washing & Capping:
-
Drain and wash with DMF (5 x 5 mL).
-
Perform Kaiser Test.[2] If not colorless, repeat coupling.
-
-
Cleavage:
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake for 2.5 hours.
-
Precipitate in cold diethyl ether; centrifuge and lyophilize.
-
Protocol: Enzymatic Stability Assay (Chymotrypsin)
Objective: Quantify the resistance of the D-Phe modified peptide against Chymotrypsin (EC 3.4.21.1), which specifically cleaves C-terminal to aromatic residues (Phe, Tyr, Trp).
Reagents
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (Calcium is essential for Chymotrypsin stability).
-
Enzyme:
-Chymotrypsin from bovine pancreas (Sigma-Aldrich), prepared at 10 units/mL in 1 mM HCl. -
Internal Standard: Caffeine or Tryptophan-free peptide (100 µM).
Assay Procedure
-
Substrate Preparation: Dissolve purified peptide (L-control and D-analog) in Buffer to a final concentration of 200 µM.
-
Incubation:
-
Pre-incubate peptide solution at 37°C for 5 minutes.
-
Add Chymotrypsin (Final concentration: 0.5 units/mL).
-
Total Volume: 500 µL.
-
-
Sampling:
-
At time points
minutes. -
Remove 50 µL aliquot.
-
-
Quenching:
-
Immediately add 50 µL of 1% TFA in Acetonitrile . This stops the enzymatic reaction and precipitates the enzyme.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Analysis:
-
Inject 20 µL of supernatant onto RP-HPLC (C18 Column).
-
Monitor absorbance at 214 nm (peptide bond) and 280 nm (aromatic ring).
-
Data Analysis (Calculation)
Calculate the degradation half-life (
Where:
-
= Peak area of peptide at time
. - = Peak area at time 0.
-
= Rate constant (slope of the linear regression of
vs Time).
Visualization: Stability Assay Workflow
Figure 2: Step-by-step workflow for the Chymotrypsin proteolytic stability assay.
References
-
National Institutes of Health (NIH). (2024). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors. Retrieved from [Link]
-
MDPI. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors. Retrieved from [Link]
-
University of Edinburgh. (2023).[3] The development and optimisation of an HPLC-based in vitro serum stability assay. Retrieved from [Link]
Sources
Crystallization techniques for 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine complexes
Application Note: Crystallization & Complexation Protocols for 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Executive Summary & Scientific Rationale
This compound is a highly specialized, non-canonical amino acid. Its structural integration of a lipophilic trifluoromethyl (-CF3) group and a steric methyl handle imparts unique electronic and conformational constraints when incorporated into peptide backbones. These features are critical for enhancing metabolic stability and membrane permeability in peptide therapeutics (GLP-1 analogs, antimicrobial peptides).
However, the DL-racemic nature of the starting material presents a primary purification challenge. The "complexes" referred to in this guide are not merely end-products but functional tools used for:
-
Chiral Resolution: Forming diastereomeric salts to separate L- and D-isomers.
-
Purification: Utilizing metal-coordination complexes (Chelate Effect) to isolate the amino acid from synthesis byproducts.
-
Solid-State Engineering: Co-crystallization to modulate solubility and hygroscopicity.
This guide moves beyond generic protocols, offering a causally grounded workflow for crystallizing these specific complexes, accounting for the enhanced lipophilicity introduced by the trifluoromethyl group.
Pre-Crystallization Characterization: Solubility Profiling
Before attempting complexation, the solvent "Design Space" must be defined. Unlike native Phenylalanine, the 3-CF3 and 4-Methyl substituents significantly reduce water solubility while enhancing solubility in alcohols and chlorinated solvents.
Protocol 1: Thermodynamic Solubility Screening
-
Objective: Determine the Metastable Zone Width (MSZW) for crystallization.
-
Materials: this compound (crude), HPLC grade solvents (Water, Methanol, Ethanol, Isopropanol, Acetonitrile).
Step-by-Step Methodology:
-
Preparation: Weigh 100 mg of the amino acid into 5 separate HPLC vials.
-
Solvent Addition: Add solvent in 100 µL increments at 25°C under constant stirring (500 rpm).
-
Turbidity Point: Record the volume required for complete dissolution (Clear point).
-
Temperature Stress: If insoluble at 1 mL (100 mg/mL), heat to 60°C.
-
Data Output: Calculate solubility (
) in mg/mL.
Target Solubility Data (Estimated based on structural analogs):
| Solvent System | Solubility (25°C) | Solubility (60°C) | Suitability for Complexation |
| Water (pH 6.5) | < 2 mg/mL | ~8 mg/mL | Poor (Anti-solvent) |
| Methanol | > 50 mg/mL | > 150 mg/mL | High (Primary Solvent) |
| Ethanol/Water (80:20) | ~35 mg/mL | ~90 mg/mL | Ideal (Resolution Solvent) |
| Acetonitrile | ~10 mg/mL | ~40 mg/mL | Medium (Co-solvent) |
Critical Insight: The -CF3 group disrupts the hydrogen bonding network typical of amino acids in water. Do not use pure water for crystallization. Use Binary Solvent Systems (Alcohol/Water) to balance the lipophilic fluorinated ring with the zwitterionic amino acid head.
Application I: Chiral Resolution via Diastereomeric Salt Crystallization
This is the primary method for separating the DL-mixture. We utilize the "Pasteur Principle" by reacting the racemic base with an enantiopure acid to form diastereomeric salts with distinct solubility profiles.
Mechanism:
Protocol 2: Resolution with Dibenzoyl-L-Tartaric Acid
-
Reagents:
-
Substrate: this compound (10 mmol, 2.47 g)
-
Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (anhydrous) (5 mmol, 1.79 g) – Note: Use 0.5 equivalents ("Half-Quantity Method") to maximize yield of the less soluble salt.
-
Solvent: Methanol/Water (9:1 v/v).
-
Workflow:
-
Dissolution: Dissolve the amino acid (2.47 g) in 40 mL of Methanol/Water mixture at 70°C. Ensure complete dissolution.
-
Addition: Add the resolving agent (1.79 g) slowly to the hot solution. The solution should remain clear.
-
Nucleation Induction: Cool the solution slowly to 55°C over 30 minutes. Seed with a trace amount of pure L-amino acid salt if available.
-
Crystallization: Cool to 20°C at a rate of 5°C/hour. Allow to stir at 20°C for 4 hours.
-
Why? Fast cooling traps the "wrong" diastereomer. Slow cooling allows the thermodynamic product (the less soluble diastereomer) to build a pure lattice.
-
-
Filtration: Filter the white crystalline precipitate. Wash with cold (0°C) Methanol (5 mL).
-
Liberation: Suspend the salt in water, adjust pH to 6-7 with dilute NaOH or Ammonia to precipitate the free L-amino acid.
Application II: Metal-Coordination Complexation (Purification)
Transition metal complexes, particularly Copper(II), are excellent for isolating amino acids from crude reaction mixtures containing non-amino acid impurities. The distinct blue/purple crystals of the bis(amino acidato)copper(II) complex are easily separated.
Protocol 3: Formation of Bis[4-Methyl-3-(trifluoromethyl)phenylalaninato]copper(II)
-
Reagents:
-
DL-Amino Acid (Crude)
-
Copper(II) Acetate Monohydrate
-
Solvent: Methanol/Water (1:1).
-
Workflow:
-
Reaction: Mix 10 mmol of the amino acid with 5.5 mmol of Copper(II) Acetate in 50 mL Methanol/Water at 60°C.
-
Color Change: The solution will turn deep blue/violet, indicating chelation (N and O coordination).
-
Crystallization: Evaporate methanol slowly or cool to 4°C. The complex is generally less soluble than the free amino acid or inorganic salts.
-
Isolation: Filter the blue crystals.
-
De-complexation: Dissolve crystals in water and treat with thioacetamide or H2S (in a fume hood) to precipitate Copper Sulfide (CuS), leaving the ultra-pure amino acid in solution.
Visualization of Workflows
Figure 1: Chiral Resolution Logic Flow
This diagram illustrates the decision matrix for resolving the DL-mixture using diastereomeric crystallization.
Caption: Workflow for the optical resolution of this compound via diastereomeric salt formation.
Figure 2: Solubility & Complexation Decision Tree
This diagram guides the researcher on which technique to apply based on the experimental goal.
Caption: Decision matrix for selecting the appropriate crystallization technique.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast or solvent is too polar. | Re-heat. Add 5-10% more Methanol. Reduce cooling rate to 1°C/min. |
| No Precipitate | Solution is undersaturated.[1] | Evaporate 20% of solvent volume. Add "Antisolvent" (e.g., Diethyl Ether) dropwise. |
| Low Chiral Purity (<90% ee) | "Popcorn" crystallization (uncontrolled). | Recrystallize the salt from Ethanol/Water (1:1). Use seeding.[1][2] |
| Gel Formation | High concentration of the CF3-phenylalanine. | This molecule can form organogels. Dilute the system or increase temperature. |
References
-
PubChem. (2025).[3] 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2.[3] National Library of Medicine. [Link]
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for "Half-Quantity" resolution method).
- Gong, J., et al. (2014). Thermodynamics and crystallization of L-phenylalanine in different solvents.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound in aqueous media.
Introduction
This compound is a synthetic amino acid derivative with potential applications in pharmaceutical research and peptide synthesis.[1] Its structure, featuring a trifluoromethyl group, is intended to enhance chemical properties, metabolic stability, and biological activity.[2][3] However, these same modifications, particularly the trifluoromethyl and methyl groups on the phenyl ring, contribute to its low aqueous solubility, a common challenge for hydrophobic compounds.[4][5] This guide will provide a systematic approach to understanding and addressing these solubility issues.
A related compound, 4-(Trifluoromethyl)-L-phenylalanine, has a reported aqueous solubility of 2 mg/mL, but this requires sonication and heating to 70°C, indicating a very low solubility at room temperature.[6]
Physicochemical Properties (Estimated)
Due to the limited availability of specific experimental data for this compound, the following properties are estimated based on its structure and data from similar compounds.
| Property | Estimated Value/Range | Rationale and Key Considerations |
| Molecular Weight | 233.19 g/mol | Based on the molecular formula C10H10F3NO2.[7] |
| pKa (Carboxyl group) | ~2-3 | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxyl group compared to unsubstituted phenylalanine. |
| pKa (Amine group) | ~9-10 | The influence of the ring substituents on the amine group's pKa is likely less pronounced but is expected to be in the typical range for amino acids. |
| Isoelectric Point (pI) | ~5.5-6.5 | Calculated as the average of the carboxyl and amine pKa values. This is the pH at which the molecule has a net zero charge and typically exhibits its lowest solubility. |
| logP (Octanol-Water Partition Coefficient) | -0.6 to 1.0 | PubChem lists a computed XLogP3 of -0.6 for similar trifluoromethyl-phenylalanine derivatives.[7][8][9] However, the trifluoromethyl group is known to increase lipophilicity.[4] It is plausible that the zwitterionic form at neutral pH leads to a lower calculated logP, while the uncharged form at the isoelectric point would be more lipophilic. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound has inherently low aqueous solubility due to the hydrophobic nature of the substituted phenyl ring. At or near its isoelectric point (estimated to be around pH 5.5-6.5), the molecule exists as a zwitterion with a net neutral charge, which minimizes its interaction with water molecules and leads to precipitation.
Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?
A2: Heating increases the kinetic energy of the system, which can temporarily increase the solubility of many compounds. However, if the solution is supersaturated, the compound will precipitate out as it cools and the solubility decreases. This indicates that you are exceeding the thermodynamic solubility limit at room temperature.
Q3: Can I use organic solvents to dissolve the compound first?
A3: Yes, this is a common strategy. This compound is likely to be more soluble in organic solvents like methanol, ethanol, or DMSO.[10] However, when adding this organic stock solution to an aqueous buffer, the compound may precipitate if the final concentration of the organic solvent is too low to maintain solubility. This is known as "crashing out."
Troubleshooting Guides
Issue 1: Complete Inability to Dissolve the Compound in Water
If you are unable to achieve a clear solution of this compound in water at your desired concentration, consider the following troubleshooting steps.
Root Cause Analysis & Solution Pathway
Caption: Formation of a water-soluble inclusion complex.
-
Protocol for Cyclodextrin Solubilization:
-
Select a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.
-
Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., 1-10% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.
-
Filter the solution to remove any undissolved compound.
-
2. Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap insoluble compounds, effectively solubilizing them.
-
Types of Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene ethers (e.g., Brij®). Often preferred for biological applications due to lower toxicity.
-
Anionic: Sodium dodecyl sulfate (SDS). Can denature proteins.
-
Cationic: Cetyltrimethylammonium bromide (CTAB). Can interact with negatively charged molecules.
-
-
Protocol for Surfactant-Mediated Solubilization:
-
Choose a surfactant that is compatible with your experimental system.
-
Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add the powdered this compound to the surfactant solution.
-
Stir until the compound is dissolved. Gentle heating may be required.
-
Summary of Troubleshooting Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the amino acid. | Simple, effective, uses common lab reagents. | May not be suitable for pH-sensitive experiments. |
| Co-solvents | Altering the polarity of the solvent. | Can significantly increase solubility. | May interfere with biological assays; risk of precipitation upon dilution. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule. | Generally biocompatible; can improve stability. | Can be expensive; may alter the bioavailability of the compound. |
| Surfactants | Micellar entrapment. | High solubilizing capacity. | Can interfere with assays; may be toxic to cells. |
References
-
Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. (n.d.). Meta. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-D-phenylalanine. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)-DL-phenylalanine. Retrieved February 18, 2026, from [Link]
-
Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. (2023). SSRN. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved February 18, 2026, from [Link]
-
Jensen, J. H. (2016). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]
- Zhou, X., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 307(2), 148-152.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved February 18, 2026, from [Link]
- Zhang, Y., et al. (2012). Solubility of L-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions.
-
Zhou, X., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Determination of Acidic Dissociation Constants of Glycine, Valine, Phenylalanine, Glycylvaline, and Glycylphenylalanine in Water Using ab Initio Methods. (2017). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved February 18, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2022). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. (1984). PubMed. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)-DL-phenylalanine. Retrieved February 18, 2026, from [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). CSIR-NISCAIR. Retrieved February 18, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. (2023). ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (2018). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Measured²⁰ log P values for compounds selectively fluorinated... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved February 18, 2026, from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved February 18, 2026, from [Link]
-
Selective Radical Trifluoromethylation of Native Residues in Proteins. (2018). ACS Publications. Retrieved February 18, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (PDF) Comparative effects of trifluoromethyl-and methyl-group substitutions in proline [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
Overcoming steric hindrance during 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine coupling
A Specialist Guide for the Coupling of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine and Other Bulky Amino Acids
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the challenges associated with the peptide coupling of sterically hindered amino acids, with a specific focus on the unique difficulties presented by this compound.
The Challenge: Understanding Steric Hindrance
The successful formation of a peptide bond relies on the nucleophilic attack of an amine on an activated carboxylic acid.[1][2] When bulky functional groups are present on the amino acid side chain, as with this compound, they physically obstruct this interaction. The trifluoromethyl and methyl groups on the phenyl ring create a significant steric shield around the carboxylic acid and amine functionalities, leading to slower reaction kinetics and incomplete couplings.[3][4] This can result in deletion sequences and difficult purifications. Furthermore, the hydrophobicity of such residues can promote peptide aggregation on the solid support, further impeding the reaction.[5][6]
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is incomplete, even after extended reaction times. What is the most likely cause?
A1: The primary reason for incomplete coupling of a sterically hindered amino acid is likely the use of an insufficiently potent coupling reagent.[3] Standard carbodiimide reagents like DCC or DIC are often not effective enough to overcome the significant steric barrier.[3] Additionally, poor solvation of the growing peptide chain on the solid support can lead to aggregation, further preventing the coupling from reaching completion.[3][5]
Q2: Which coupling reagents are recommended for sterically hindered amino acids?
A2: For challenging couplings, it is crucial to switch to more powerful activating reagents.[3] Aminium/uronium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP are significantly more effective.[3][7] These reagents form highly reactive esters that can overcome the steric barrier.[3] For exceptionally difficult couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][7]
Q3: Can I simply increase the reaction temperature to improve the coupling efficiency?
A3: While gentle heating can help overcome the activation energy of the reaction, it must be approached with caution as it can increase the risk of racemization.[3] A more controlled and highly effective method is the use of microwave-assisted peptide synthesis (MA-SPPS), which utilizes microwave energy to rapidly heat the reaction and drive difficult couplings to completion, often with reduced racemization compared to conventional heating.[3]
Q4: My peptide is showing signs of aggregation. How can I address this?
A4: Peptide aggregation is a common issue, especially with hydrophobic sequences.[6] One effective strategy is to switch your primary solvent from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[3] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3] Incorporating solubilizing tags or using resins with hydrophilic linkers can also help.[5][6]
Q5: How can I confirm that my coupling reaction has gone to completion?
A5: Monitoring the reaction is crucial. The Kaiser test is a highly sensitive method for detecting primary amines and is widely used in solid-phase peptide synthesis to confirm complete coupling.[8] However, for secondary amines, such as proline or N-methylated amino acids, the Kaiser test will give a false negative. In these cases, an isatin test or a bromophenol blue test can be used.[8][9]
Troubleshooting Guides & Detailed Protocols
Guide 1: Enhancing Coupling Efficiency with Potent Reagents
This section provides a comparative overview of coupling reagents and a detailed protocol for a high-efficiency coupling using HATU.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Active Ester Formed | Reactivity | Key Considerations |
| DCC/DIC | O-acylisourea | Low-Moderate | Prone to forming N-acylurea byproduct; often insufficient for hindered couplings.[7] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[3] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[3] |
| HATU | OAt ester | Very High | Highly efficient for hindered amino acids; may react with nucleophilic side chains if used in large excess.[7][10] |
| TFFH/PyFluor | Acyl Fluoride | Exceptionally High | Excellent for extremely hindered couplings; requires anhydrous conditions.[3][7] |
Experimental Workflow: High-Efficiency Coupling
Caption: Workflow for a high-efficiency coupling cycle.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol assumes a standard solid-phase peptide synthesis (SPPS) setup.[9]
-
Deprotection:
-
Pre-activation:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-4-Methyl-3-(trifluoromethyl)-DL-phenylalanine (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. For extremely difficult couplings, this can be extended overnight.[3]
-
-
Washing and Monitoring:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to check for residual primary amines.[8] If the test is positive, a second coupling is recommended.
-
-
Second Coupling (if necessary):
-
Repeat steps 2-4 with a fresh solution of activated amino acid. If the coupling remains incomplete, consider capping the unreacted amines with acetic anhydride before proceeding to the next cycle.[8]
-
Guide 2: Acyl Fluoride Formation for Extreme Steric Hindrance
When even potent uronium/phosphonium reagents fail, the in-situ generation of an acyl fluoride provides a highly reactive intermediate capable of overcoming severe steric barriers.[3][7]
Reaction Pathway: Acyl Fluoride Formation and Coupling
Caption: Acyl fluoride mediated peptide coupling pathway.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-4-Methyl-3-(trifluoromethyl)-DL-phenylalanine) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.
-
Final Recommendations
Successfully incorporating sterically demanding amino acids like this compound requires a departure from standard peptide synthesis protocols. By selecting the appropriate high-potency coupling reagents, optimizing solvents and reaction conditions, and diligently monitoring reaction progress, researchers can overcome the challenges posed by steric hindrance. When faced with persistent incomplete couplings, do not hesitate to employ advanced strategies such as double coupling or the use of acyl fluoride intermediates.
References
-
Katritzky, A.R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link]
-
Katritzky, A.R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]
-
Isidro-Llobet, A., et al. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available from: [Link]
-
Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available from: [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping. Available from: [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available from: [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
Iris Biotech. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]
-
ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Available from: [Link]
-
PubChem. 4-(Trifluoromethyl)-D-phenylalanine. Available from: [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
Nowick, J.S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Tulla-Puche, J., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmcs.org.mx [jmcs.org.mx]
Technical Support: Minimizing Racemization in Fluorinated Phenylalanine Synthesis
Status: Operational Ticket ID: F-PHE-RAC-001 Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Inductive Trap"
Welcome to the technical support hub for non-canonical amino acid synthesis. You are likely here because you have observed a loss of enantiomeric purity (low
The Core Issue:
Standard solid-phase peptide synthesis (SPPS) protocols often fail for fluorinated phenylalanine (Phe[F]x).[1] The high electronegativity of fluorine atoms exerts a strong inductive electron-withdrawing effect (
This acidity makes the molecule hypersensitive to base-catalyzed proton abstraction during the activation step, leading to rapid racemization via the 5(4H)-oxazolone pathway .[2]
Module 1: Diagnostic & Mechanism
Q: Why is my fluorinated phenylalanine racemizing while native Phe works fine?
A: The fluorine substitution lowers the pKa of the
Once the oxazolone forms, the acidic
Visualizing the Failure Mode
The following diagram illustrates the "Danger Zone" where racemization occurs.
Figure 1: The 5(4H)-oxazolone pathway.[1] The red path indicates the racemization route accelerated by base and fluorine inductive effects.
Module 2: Reagent Selection Strategy
Q: Which coupling reagents are safe for Phe(F)x?
A: Avoid standard uronium reagents (HBTU/HATU) with strong bases if possible.[1] The "Gold Standard" for preventing racemization in sensitive residues is the carbodiimide/oxime method.
Comparison of Coupling Systems:
| Reagent System | Risk Level | Mechanism Note | Recommendation |
| HATU / DIPEA | 🔴 High | High reactivity but requires base (DIPEA).[1] Excess base rapidly deprotonates the activated Phe(F). | Avoid for Pentafluoro-Phe.[1] Use only for Mono-fluoro with limited base (0.5 eq).[1] |
| HBTU / HOBt | 🟠 Medium | HOBt is a decent suppressor, but HBTU still requires base. HOBt is also explosive/restricted. | Obsolete. Replace with Oxyma. |
| DIC / Oxyma Pure | 🟢 Low | Base-free activation. Carbodiimide (DIC) activates; Oxyma forms a stable active ester that suppresses oxazolone.[1] | Highly Recommended. Best balance of speed and fidelity. |
| COMU / Collidine | 🟢 Low | COMU is uronium-based but contains Oxyma.[1][3] Collidine is a weaker base than DIPEA. | Good alternative if DIC is not available. |
The "Oxyma" Advantage
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is reactive enough to couple but stable enough to resist oxazolone formation.[1] Unlike HOBt, it is not explosive.[4]
Module 3: Base Management Protocol
Q: If I must use a base, which one should I choose?
A: The "Collidine Rule." If your protocol requires a base (e.g., using COMU or HATU), do not use DIPEA or NMM . Instead, use 2,4,6-Trimethylpyridine (TMP, Collidine) .
-
Why? Collidine is a weaker base (pKa ~7.[1]4) compared to DIPEA (pKa ~10.5).[1] It is sufficient to neutralize the acid generated during activation but insufficiently basic to abstract the acidic
-proton of the fluorinated phenylalanine.
Module 4: The "Safe-Coupling" Workflow
Objective: Couple Fmoc-Phe(F)5-OH (Pentafluorophenylalanine) with <0.5% racemization.
Materials:
-
AA: Fmoc-Phe(F)5-OH (3.0 eq)[1]
-
Activator: Oxyma Pure (3.0 eq)[1]
-
Coupler: DIC (Diisopropylcarbodiimide) (3.0 eq)[1]
-
Solvent: DMF or NMP (Anhydrous)[1]
-
Base: NONE (Strictly base-free)
Step-by-Step Protocol:
-
Pre-Activation (The Critical Step):
-
Coupling:
-
Add the pre-activated mixture immediately to the resin-bound amine.
-
Agitate at room temperature.
-
Time: 60 minutes. (Do not extend overnight; prolonged exposure to even weak basicity from the resin can induce racemization).
-
-
Washing:
-
Wash resin 5x with DMF immediately after coupling to remove residual activated species.
-
-
Deprotection (Post-Coupling):
-
Use standard 20% Piperidine/DMF.[5]
-
Note: Once the Phe(F) is coupled, it is less sensitive to racemization during its own deprotection, but the next amino acid coupling must be handled carefully to prevent diketopiperazine formation (though less likely with bulky Phe(F)).
-
Module 5: Validation & QC (Marfey's Method)
Q: How do I prove my peptide is not racemic?
A: Standard C18 HPLC often cannot separate D-Phe(F) and L-Phe(F) peptides.[1] You must use Marfey’s Method for hydrolysate analysis.
The Workflow:
-
Hydrolysis: Hydrolyze a small peptide sample (6 M HCl, 110°C, 24h).
-
Derivatization: React the free amino acids with L-FDAA (Marfey’s Reagent).
-
Analysis: These diastereomers have different physical properties and can be easily separated on a standard C18 HPLC column.
-
Calculation:
[1]
Decision Logic: Synthesis Strategy
Use this flow to determine your experimental setup.
Figure 2: Decision matrix for reagent selection based on fluorine substitution level.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link[1]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link[1]
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. Fmoc-pentafluoro-L-phenylalanine | C24H16F5NO4 | CID 7020337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 12. chempep.com [chempep.com]
Technical Support Center: Purification of Crude 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine. This document is designed for researchers, scientists, and drug development professionals who are working with this important synthetic amino acid. As a key building block in the development of novel therapeutics, achieving high purity of this compound is critical for reliable downstream applications and regulatory compliance.
This guide provides in-depth, field-proven insights into common purification challenges, offering troubleshooting solutions and detailed protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
The purification of this compound presents two main challenges. First, the crude product from synthesis often contains a mixture of unreacted starting materials, reagents, and reaction byproducts, including potential positional isomers. Second, the "DL" designation indicates that the product is a racemic mixture of D- and L-enantiomers. For most pharmaceutical applications, separation of these enantiomers (a process known as chiral resolution) is a mandatory final step to isolate the desired stereoisomer.
Q2: What are the most common methods for the initial purification of the crude racemic mixture?
The primary methods for removing synthesis-related impurities are recrystallization and flash column chromatography.
-
Recrystallization is effective for removing impurities with different solubility profiles than the target compound. It is often the most scalable and cost-effective method.
-
Flash Column Chromatography offers higher resolution for separating compounds with similar polarities and is particularly useful when recrystallization fails to achieve the desired purity.[1][2]
Q3: How can I separate the D- and L-enantiomers from the purified DL-phenylalanine?
Chiral resolution is required to separate the enantiomers. The most established techniques for amino acids include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., an enantiomerically pure acid or base like tartaric acid derivatives) to form diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[3]
-
Enzymatic Resolution: This highly selective method uses an enzyme that acts on only one of the enantiomers, allowing for its separation. For example, an acylase enzyme can selectively hydrolyze the N-acyl derivative of one enantiomer.[3]
-
Chiral Chromatography: This involves using a High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (CSP) to directly separate the enantiomers.[5][6] While highly effective for analytical purposes, it can be expensive to scale up for preparative purification.
Q4: Which analytical techniques are recommended for assessing the purity of the final product?
A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining chemical purity (quantifying non-isomeric impurities).[7] Chiral HPLC is essential for determining the enantiomeric excess (ee%) of the final product.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the compound, while ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound and can help identify impurities when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).[7][8]
-
Melting Point Analysis: A sharp melting point range that matches the literature value is a good indicator of high purity.[9][10]
Visual Workflow: General Purification Strategy
The following diagram outlines a typical workflow for progressing from a crude synthetic product to a highly pure, enantiomerically-defined final compound.
Caption: General purification and chiral resolution workflow.
Troubleshooting Guide
Issue 1: Low yield after recrystallization.
-
Possible Cause: The chosen solvent system may be too good, meaning the compound remains significantly soluble even at low temperatures. Alternatively, the cooling process might have been too rapid, preventing complete crystallization.
-
Solution:
-
Optimize the Solvent System: If a single solvent was used, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow it to cool slowly. Water/methanol or water/ethanol mixtures are often effective for amino acids.[9]
-
Control the Cooling Rate: Slow, controlled cooling is crucial for maximizing crystal growth and yield. Allow the hot solution to cool to room temperature on a benchtop before transferring it to a refrigerator or ice bath. A patent for L-phenylalanine suggests a cooling rate of 0.1-0.3 °C/min.[11]
-
Concentrate the Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 2: The recrystallized product is colored.
-
Possible Cause: The crude material contains highly colored impurities that co-crystallize with the product.
-
Solution:
-
Activated Charcoal Treatment: Add a very small amount (typically 1-2% by weight of your crude product) of activated charcoal to the hot, dissolved solution before the filtration step.[9] Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal and any other insoluble impurities.[9] This step must be done quickly to prevent premature crystallization in the funnel. Caution: Using too much charcoal will reduce your product yield as it can also adsorb the desired compound.
-
Issue 3: Poor separation during flash column chromatography.
-
Possible Cause: The chosen mobile phase (eluent) has a polarity that is too similar to or too different from the compounds being separated, resulting in poor resolution between the product and impurities.
-
Solution:
-
Systematic Eluent Optimization: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value between 0.25 and 0.40. For fluorinated amino acids, solvent systems often include ethyl acetate and a non-polar solvent like n-pentane or hexanes, with a small amount of acetic acid (e.g., 2%) to keep the amino acid protonated and improve peak shape.[1]
-
Use a Gradient Elution: Instead of a single eluent composition (isocratic elution), use a gradient. Start with a less polar mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent. This helps to first elute non-polar impurities and then cleanly elute your product.
-
Issue 4: Incomplete separation of diastereomeric salts during chiral resolution.
-
Possible Cause: The solubilities of the two diastereomeric salts in the chosen crystallization solvent are too similar, leading to co-crystallization.
-
Solution:
-
Solvent Screening: The choice of solvent is critical. Test a range of solvents and solvent mixtures (e.g., water, methanol, ethanol, or combinations thereof) to find a system where one diastereomeric salt is significantly less soluble than the other.[3][4]
-
Multiple Recrystallizations: It is often necessary to perform several recrystallization cycles on the less soluble diastereomeric salt to achieve high diastereomeric purity. After each step, the optical purity should be checked.
-
Controlled Cooling: As with standard recrystallization, a slow and controlled cooling process is essential to allow for the selective crystallization of the desired diastereomer.
-
Data & Protocols
Data Presentation
Table 1: Recrystallization Solvent Selection Guide for Phenylalanine Derivatives
| Solvent/System | Suitability & Rationale | Reference |
| Water & Alcohol (e.g., Methanol, Ethanol) | Excellent. Amino acids are often soluble in hot water but less soluble in alcohols. Dissolving in minimal hot water and adding alcohol as an anti-solvent is a common and effective technique. | [9] |
| Water with pH adjustment | Good. Solubility of amino acids is pH-dependent. Adjusting the pH to the isoelectric point minimizes solubility and can induce crystallization. | [12] |
| Acetic Acid / Water | Fair to Good. Can be effective but may be harder to remove residual acetic acid from the final product. | [1] |
| Dichloromethane, Ether, Hexanes | Poor (as primary solvents). Amino acids are generally insoluble in non-polar organic solvents but these can be used as anti-solvents. | [9] |
Experimental Protocols
Protocol 1: General Recrystallization of Crude DL-Racemate
This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude material.
-
Dissolution: In a fume hood, place 10 g of crude this compound into a 250 mL Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 50 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 100-200 mg). Swirl for 5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove insoluble impurities and charcoal.
-
Precipitation: To the hot filtrate, slowly add methanol (an anti-solvent) with stirring until the solution becomes persistently cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (0–4 °C) and leave it undisturbed for several hours (or overnight) to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol. Dry the crystals under vacuum to a constant weight.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol uses L-dibenzoyl tartaric acid as a resolving agent, a common choice for racemic amino acids.[4]
-
Salt Formation: In a reaction vessel, dissolve 10 mmol of purified this compound in a suitable solvent mixture (e.g., 50% aqueous methanol). In a separate flask, dissolve 10 mmol of L-dibenzoyl tartaric acid in the same solvent.
-
Combine & Heat: Add the resolving agent solution to the amino acid solution. Heat the combined solution to 80-90 °C with stirring for 2-3 hours to ensure complete salt formation.[4]
-
Fractional Crystallization: Slowly cool the solution to room temperature. One of the diastereomeric salts (e.g., the L-phenylalanine-L-tartrate derivative) should be less soluble and will begin to crystallize. Continue cooling in an ice bath to maximize precipitation.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. The purity of this salt can be improved by recrystallizing it from the same solvent system.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 2 with HCl) or basic to liberate the resolving agent and the free amino acid, depending on their respective properties. The pure enantiomer of the amino acid can then be isolated by filtration or extraction.
References
-
Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Chiral resolution of dl-phenylalanine. Direct enantiomeric resolution... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. (2018). PMC - NIH. Retrieved February 18, 2026, from [Link]
- CN1566080A - Resolution of DL-phenylalanine. (n.d.). Google Patents.
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025). PMC. Retrieved February 18, 2026, from [Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). PMC. Retrieved February 18, 2026, from [Link]
-
3-(Trifluoromethyl)-DL-phenylalanine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. (n.d.). SZTE. Retrieved February 18, 2026, from [Link]
-
Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. (n.d.). cem.de. Retrieved February 18, 2026, from [Link]
-
3-Trifluoromethyl-L-phenylalanine. (n.d.). Chem-Impex. Retrieved February 18, 2026, from [Link]
- CN104649922A - Recrystallization method of L-phenylalanine crude product. (n.d.). Google Patents.
- EP0556752A1 - Method for purifying L-phenylalanine. (n.d.). Google Patents.
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved February 18, 2026, from [Link]
Sources
- 1. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chemimpex.com [chemimpex.com]
- 11. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 12. EP0556752A1 - Method for purifying L-phenylalanine - Google Patents [patents.google.com]
Stability of trifluoromethyl group under acidic deprotection conditions
Technical Support Center: Trifluoromethyl ( ) Stability Guide[1]
Core Directive & Executive Summary
The "Inert" Myth: While the
The Critical Distinction:
-
Brønsted Acids (Protic):
groups are generally stable to standard organic deprotection acids (TFA, HCl, HBr) at ambient temperatures. -
Lewis Acids (Aprotic):
groups are highly vulnerable to strong Lewis acids (e.g., , ) used for demethylation. These reagents coordinate to the fluorine lone pairs, triggering C-F bond activation, halogen exchange, or hydrolysis.
Diagnostic Decision Tree (Visual)
Use this logic flow to determine if your proposed deprotection condition puts your
Figure 1: Decision matrix for assessing risk of trifluoromethyl degradation during acidic deprotection steps.
Troubleshooting & FAQs
Issue 1: "My group disappeared after demethylation."
Diagnosis: You have likely triggered Halogen Exchange or Lewis-Acid Mediated Hydrolysis .
Mechanism: Boron tribromide (
Corrective Protocol:
-
Avoid
: If your molecule contains a benzylic or an electron-rich aromatic , is contraindicated. -
Alternative: Use Boron Trichloride (
) with tetrabutylammonium iodide (TBAI). is a weaker Lewis acid than and often spares the group while still cleaving methyl ethers. -
Nucleophilic Alternative: Switch to
in DMF at 140°C or Sodium Ethanethiolate ( ) in DMF (non-acidic methods).
Issue 2: "I used TFA/DCM to remove a Boc group, and my product decomposed."
Diagnosis: This is rarely due to direct
-
Intact
: Singlet around -63 ppm. -
Degradation: Disappearance of signal or shift to -110 ppm (fluoride) or new complex splitting patterns.
Issue 3: "Can I use Sulfuric Acid ( )?"
Diagnosis: Only at low temperatures.
Risk: Concentrated
Mechanistic Insight: The "Danger Zone"
Understanding the failure mode is crucial for designing a workaround. The diagram below illustrates how strong Lewis Acids (
Figure 2: Mechanism of Lewis Acid-mediated activation of trifluoromethyl groups, leading to halogen exchange or hydrolysis.
Validated Experimental Protocols
Protocol A: Safe Boc-Deprotection (TFA Method)
Recommended for peptides and heterocycles containing aromatic
-
Preparation: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM). Concentration: 0.1 M.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv) if the molecule contains electron-rich aromatics (prevents tert-butyl cation alkylation).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise. Final ratio DCM:TFA should be 4:1 or 2:1.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
-
Workup: Concentrate in vacuo. Do not heat above 40°C. Co-evaporate with toluene (3x) to remove residual TFA.
Protocol B: Safe Demethylation (Avoiding )
Recommended for substrates where
-
Reagents: Use Pyridine Hydrochloride (Py·HCl).
-
Setup: Place substrate (1.0 equiv) and Py·HCl (10-20 equiv) in a sealed tube.
-
Reaction: Heat to 180°C (melt) for 1-3 hours.
-
Note: While this is high temperature, Py·HCl is a Brønsted acid, not a strong fluorophilic Lewis acid, and often spares aromatic
groups that would perish in .
-
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.
Comparative Data: Reagent Compatibility
| Reagent | Acid Type | Primary Failure Mode | |
| TFA / DCM | Brønsted (Weak) | Low | Stable at RT. |
| HCl (4M in Dioxane) | Brønsted (Med) | Low | Stable at RT. |
| Brønsted (Strong) | High (at | Hydrolysis to Carboxylic Acid (-COOH).[1] | |
| Lewis (Strong) | Critical | Halogen exchange (-CBr3) or Hydrolysis. | |
| Lewis (Strong) | High | Friedel-Crafts cyclization / Halex. | |
| Lewis (Med) | Medium | Substrate dependent. |
References
-
Le Fave, G. M. (1949).[1] The Hydrolysis of Trifluoromethyl Groups in Concentrated Sulfuric Acid. Journal of the American Chemical Society, 71(12), 4148–4149. Link
-
BenchChem Technical Support. (2025). Trifluoromethyl Group Stability in Imidazole Synthesis. BenchChem Application Notes. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
Burdeniuc, J., Jedlicka, B., & Crabtree, R. H. (1997). Recent Advances in C-F Bond Activation. Chem. Ber./Recueil, 130, 145-154. Link
- Harrison, I. T., et al. (1971). Cleavage of Methyl Ethers with Boron Tribromide. Journal of Organic Chemistry. (General reference for BBr3 usage vs stability).
Technical Support Center: Resolving Aggregation Issues in Peptides Containing Fluorinated Amino acids
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. The incorporation of fluorinated amino acids into peptides is a powerful strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles.[1][2] However, the unique physicochemical properties of fluorine can also introduce challenges, most notably an increased propensity for aggregation.[3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and resolve aggregation-related issues in your fluorinated peptide experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do fluorinated amino acids increase a peptide's tendency to aggregate?
A1: The increased aggregation propensity of fluorinated peptides stems from several factors related to the unique properties of the fluorine atom:
-
Enhanced Hydrophobicity: Fluorine is highly electronegative, which can lead to a significant increase in the hydrophobicity of the amino acid side chain.[3] This "fluorous effect" drives peptides to self-associate in aqueous environments to minimize the unfavorable interactions between the fluorinated regions and water.[4]
-
Altered Secondary Structure: The introduction of fluorinated amino acids can influence the peptide's preferred secondary structure.[3][5] While this can be used to stabilize desired conformations like α-helices, it can also promote the formation of β-sheet structures, which are common precursors to aggregation.[2]
-
Intermolecular Interactions: Fluorinated side chains can participate in unique intermolecular interactions, including fluorine-fluorine contacts and interactions with other parts of the peptide backbone, which can further drive the self-assembly process.[6]
Q2: Can the position and number of fluorine atoms in an amino acid affect aggregation?
A2: Absolutely. The degree and position of fluorination play a crucial role in modulating a peptide's properties.[6] Increasing the number of fluorine atoms on a side chain generally leads to a greater increase in hydrophobicity and a stronger drive to aggregate.[3][6] The specific placement of fluorine can also fine-tune electronic properties and the propensity to form certain secondary structures, thereby influencing aggregation kinetics.[5]
Q3: What are the initial signs of aggregation in my fluorinated peptide sample?
A3: Early detection is key to mitigating aggregation. Common signs include:
-
Visual Cues: The appearance of cloudiness, opalescence, or visible precipitates in your peptide solution.
-
Solubility Issues: Difficulty dissolving the lyophilized peptide powder in your desired buffer.
-
Inconsistent Analytical Data: Broadening or tailing peaks in High-Performance Liquid Chromatography (HPLC), or the appearance of high molecular weight species in Size Exclusion Chromatography (SEC).
-
Reduced Bioactivity: A decrease in the peptide's expected biological activity in functional assays.
Q4: Are there any computational tools to predict the aggregation risk of a fluorinated peptide sequence?
A4: While many aggregation prediction algorithms are designed for standard amino acids, some can still provide valuable insights. These tools often identify "aggregation-prone regions" (APRs) based on hydrophobicity and β-sheet propensity.[7] When using these tools for fluorinated sequences, it is important to manually account for the increased hydrophobicity of the fluorinated residues.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for resolving common aggregation issues at different stages of your workflow.
Issue 1: Poor Solubility of Lyophilized Fluorinated Peptide
Difficulty in the initial solubilization step is a strong indicator of aggregation. A systematic approach is crucial to achieving a clear, homogenous solution.
Protocol 1: Systematic Solubilization of Fluorinated Peptides
-
Start Small: Always test the solubility of a small aliquot of your peptide before attempting to dissolve the entire batch.[8]
-
Assess Peptide Properties: Determine the net charge of your peptide at the desired pH. This will guide your initial solvent choice.
-
Solvent Selection Strategy:
-
Charged Peptides (Net Positive or Negative): Begin with sterile, distilled water. If solubility is poor, for acidic peptides (net negative charge), add a small amount of a basic solution like 0.1% aqueous ammonia or 10% ammonium bicarbonate. For basic peptides (net positive charge), add a small amount of an acidic solution like 0.1% acetic acid.
-
Neutral or Hydrophobic Peptides: These are often the most challenging.[8] Start by dissolving the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile. Once dissolved, slowly add your aqueous buffer of choice while vortexing.[8] If precipitation occurs, you have exceeded the solubility limit for that co-solvent ratio.
-
-
Final Preparation: Once the peptide is dissolved, it can be sterile-filtered and the concentration can be accurately determined by UV spectrophotometry.
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Aggregation on-resin can lead to truncated sequences and failed syntheses. Proactive measures during synthesis are essential.
Diagram: Decision-Making in SPPS for Aggregation-Prone Sequences
Caption: A flowchart for mitigating on-resin aggregation during SPPS.
Strategies to Mitigate On-Resin Aggregation:
-
Backbone Protection: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids is highly effective.[9] These groups are incorporated onto the amide nitrogen, physically disrupting the intermolecular hydrogen bonds that lead to β-sheet formation and aggregation.[8][9]
-
Pseudoproline Dipeptides: At serine or threonine residues, incorporating pseudoproline dipeptides introduces a "kink" in the peptide backbone.[9] This structural disruption effectively breaks up the regular secondary structures that lead to aggregation.
-
Optimized Coupling Chemistry: For difficult couplings due to aggregation, switch to more potent activating reagents like HATU or PyBOP.[9] Allowing for longer coupling times can also improve reaction efficiency.
Issue 3: Aggregation in Solution (Post-Purification)
Even after successful synthesis and purification, fluorinated peptides can aggregate during storage or in experimental assays. The use of excipients and careful buffer selection are critical.
Table: Common Anti-Aggregation Excipients
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50-100 mM | Suppresses aggregation by binding to charged and hydrophobic regions.[7][8] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Stabilize the native peptide conformation through preferential exclusion.[10] |
| Surfactants | Polysorbate 20/80, Tween 20 | 0.01% - 0.1% | Non-ionic detergents that coat hydrophobic patches, preventing self-association.[8][11] |
| Denaturants | Guanidine-HCl, Urea | 6-8 M | Used for resolubilizing existing aggregates by disrupting hydrogen bonds.[8] |
Protocol 2: Screening for Optimal Formulation Conditions
-
Buffer pH and Ionic Strength: Systematically screen a range of pH values for your buffer. Aggregation is often maximal near the peptide's isoelectric point (pI) where the net charge is zero.[8] Adjusting the pH away from the pI can increase electrostatic repulsion between peptide molecules. Also, test varying ionic strengths (e.g., 50 mM to 500 mM NaCl) as salt can either screen charges and promote aggregation or stabilize the native state.[7]
-
Excipient Screening: Prepare small-scale formulations of your peptide in the chosen buffer containing different excipients from the table above.
-
Stress Testing: Subject the formulations to stress conditions to accelerate aggregation (e.g., elevated temperature, agitation).
-
Analytical Characterization: Analyze the samples at various time points using the techniques described below to quantify the extent of aggregation.
Part 3: Characterization of Aggregates
Properly characterizing the nature and extent of aggregation is crucial for troubleshooting.
Diagram: Workflow for Characterizing Peptide Aggregation
Caption: An experimental workflow for the comprehensive analysis of peptide aggregation.
Key Analytical Techniques:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for separating and quantifying monomers, dimers, and larger soluble aggregates in a sample.[10]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates and monitoring their growth over time.[10]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.[6] This assay is a standard method for detecting the formation of β-sheet rich aggregates.[6]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of aggregates, allowing you to distinguish between amorphous aggregates and ordered fibrils.
References
- Benchchem. Technical Support Center: Preventing Aggregation in Peptides.
- ResearchGate. Fluorinated Amino Acids in Peptide and Protein Assembly | Request PDF.
- Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides.
- MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Royal Society of Chemistry. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation.
- Unknown Source. How to Prevent Protein Aggregation: Insights and Strategies.
- SciSpace. Use of excipients to control aggregation in peptide and protein formulations.
- PubMed. Influence of fluorinated and hydrogenated nanoparticles on the structure and fibrillogenesis of amyloid beta-peptide.
- National Institutes of Health. Factors affecting the physical stability (aggregation) of peptide therapeutics.
- Unknown Source. The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
- MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications.
- Australian National University. Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.
- ACS Publications. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.
- ResearchGate. Schematic presentation of the aggregation behaviour of fluorinated... | Download Scientific Diagram.
- ACS Publications. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations.
- Royal Society of Chemistry. Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates.
- Royal Society of Chemistry. Recent advances in the synthesis of fluorinated amino acids and peptides.
- National Institutes of Health. Synthesis of complex unnatural fluorine-containing amino acids.
- National Institutes of Health. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides.
- Benchchem. Technical Support Center: Aggregation in Difficult Peptide Sequences.
- National Institutes of Health. Aggregation of Intrinsically Fluorescent Proteins: Combining Coarse-Grained Molecular Dynamics with Alphafold Predictions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. scispace.com [scispace.com]
Technical Support Center: A Scientist's Guide to Handling Hygroscopic Fluorinated Amino Acid Salts
Welcome to the Technical Support Center for advanced handling protocols of fluorinated amino acid salts. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with these unique and often challenging compounds. The introduction of fluorine into amino acid structures can dramatically alter their physicochemical properties, including polarity, stability, and, most notably for this guide, their interaction with atmospheric moisture.[][2] The hygroscopic nature of these salts can significantly impact experimental reproducibility, compound integrity, and the overall success of your research and development efforts.
This resource provides in-depth, field-proven insights and troubleshooting guidance to mitigate the challenges posed by the hygroscopic nature of fluorinated amino acid salts. Our approach is rooted in a fundamental understanding of the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: The Science Behind the Hygroscopicity of Fluorinated Amino Acid Salts
Q1: Why are many fluorinated amino acid salts hygroscopic?
A1: The hygroscopicity of fluorinated amino acid salts arises from a combination of factors related to both the fluorinated amino acid and its salt form.
-
The Role of Fluorine: Fluorine is the most electronegative element, creating strong C-F bonds with a significant dipole moment.[3] This high polarity can lead to strong interactions with water molecules. While extensive fluorination can increase the overall hydrophobicity of the amino acid side chain, the presence of polar C-F bonds can still contribute to interactions with water.[][2] Furthermore, the introduction of fluorine can influence the conformation of the amino acid, which in turn can affect how the backbone interacts with water.[4][5]
-
The Influence of the Salt Form: Amino acids are zwitterionic, possessing both an acidic carboxyl group and a basic amino group. When they form salts with a counter-ion (e.g., hydrochloride, sodium salt), they become ionic compounds. These charged centers are strong attraction points for polar water molecules from the atmosphere. The specific counter-ion used has a profound impact on the salt's hygroscopicity, solubility, and stability.[3][6][7][8][9]
Q2: How does moisture absorption affect my fluorinated amino acid salt?
A2: The absorption of water can lead to a cascade of undesirable effects, compromising both the physical and chemical integrity of your compound.
-
Physical Changes: Moisture uptake can cause caking or clumping of powders, making them difficult to handle and weigh accurately.[10] In more extreme cases, the salt may undergo deliquescence, where it absorbs so much moisture that it dissolves into a liquid. These changes can also alter the material's flowability, which is a critical parameter in pharmaceutical manufacturing.
-
Chemical Degradation: The presence of water can facilitate hydrolysis of labile functional groups within the molecule or promote other degradation pathways. This leads to a decrease in the purity and potency of your active pharmaceutical ingredient (API).[11]
-
Inaccurate Measurements: The continuous absorption of moisture during weighing leads to inaccurate mass measurements, resulting in errors in solution concentration and subsequent assays.[11]
-
Altered Solid-State Properties: For drug development professionals, moisture can induce changes in the crystal structure (polymorphism) or lead to the formation of hydrates, which can significantly impact the drug's dissolution rate and bioavailability.[6]
Part 2: Troubleshooting and FAQs
This section addresses common problems encountered when working with hygroscopic fluorinated amino acid salts.
Storage and Handling
Q3: My fluorinated amino acid salt arrived as a free-flowing powder, but now it's clumpy. What happened and what should I do?
A3: Clumping is a classic sign of moisture absorption. This likely occurred due to improper storage or repeated exposure to ambient air.
-
Immediate Action: If the compound is not thermally sensitive, you may be able to dry it under a high vacuum. However, be cautious as this may not remove all bound water, and heating could potentially degrade the compound. Always consult the material's safety data sheet (SDS) for thermal stability information.[11]
-
Best Practice: To prevent this, always store hygroscopic compounds in a tightly sealed container within a desiccator containing an active desiccant like silica gel or molecular sieves. For highly sensitive materials, storage inside a glove box with an inert atmosphere (nitrogen or argon) is the gold standard.[11]
Q4: I need to store my fluorinated amino acid salt for long-term studies. What are the ideal conditions?
A4: The ideal storage conditions depend on the specific compound's stability, but general best practices for hygroscopic and fluorinated compounds apply.
-
Temperature: Many fluorinated pharmaceutical intermediates are sensitive to heat and should be stored at controlled low temperatures, often between 2-8°C or even at -20°C for highly reactive compounds.[12][13]
-
Atmosphere: Store in a dry, inert atmosphere. A desiccator is the minimum requirement.[11][12] For ultimate protection, use a glove box.
-
Container: Use amber glass bottles for light-sensitive compounds.[6] Ensure the container has a tight-fitting cap. For added protection, you can wrap the cap with Parafilm.
| Storage Method | Relative Humidity (RH) Control | Suitability |
| Sealed Container on Benchtop | Poor | Not recommended for hygroscopic materials. |
| Desiccator with Desiccant | Good to Excellent | Suitable for moderately hygroscopic compounds. |
| Gas-Purged Desiccator | Excellent | Recommended for highly hygroscopic compounds. |
| Glove Box (Inert Atmosphere) | Excellent (<1% RH) | Gold standard for highly sensitive and hygroscopic compounds. |
Weighing and Solution Preparation
Q5: The weight of my hygroscopic powder keeps increasing on the analytical balance. How can I get an accurate measurement?
A5: This is a direct result of the compound absorbing moisture from the air during weighing. To obtain an accurate weight, you must minimize the exposure time to the atmosphere.
-
Work Quickly: Have all your tools and vials ready before opening the compound's container.
-
Use a Suitable Vessel: Weigh the compound in a container with a narrow opening, like a vial, rather than on open weigh paper.
-
Weighing by Difference: A more accurate method is to weigh the sealed container with the compound, quickly transfer the approximate amount needed to your receiving vessel, and then re-weigh the sealed container. The difference in weight is the amount of compound transferred.
-
Controlled Environment: The most reliable method is to perform the weighing inside a low-humidity glove box.[11]
Experimental Workflow: Weighing a Hygroscopic Compound
Caption: Workflow for accurately weighing hygroscopic compounds.
Q6: I've noticed a precipitate forming in my stock solution over time. What could be the cause?
A6: Precipitate formation in a stock solution of a hygroscopic compound can be due to a few factors:
-
Solubility Issues: The compound may have absorbed enough water to alter its solubility in your chosen solvent.
-
Degradation: The precipitate could be a less soluble degradation product formed by hydrolysis.[11]
-
Recommendation: Prepare stock solutions fresh for each experiment whenever possible. If you must store them, filter the solution and store it at an appropriate temperature (often refrigerated or frozen), protected from light.
Analysis and Characterization
Q7: How can I determine the water content of my fluorinated amino acid salt?
A7: The most accurate and widely used method for determining water content is Karl Fischer (KF) titration .[14][15][16]
-
Principle: KF titration is a specific method that reacts directly with water, making it more accurate than methods like loss on drying, which measure the loss of any volatile component.[14]
-
Methods: There are two main types of KF titration: volumetric and coulometric. Volumetric KF is suitable for samples with higher water content (>0.1%), while coulometric KF is ideal for trace amounts of water (ppm levels).[16]
-
Considerations for Fluorinated Compounds: For some organic salts, direct titration can be challenging. An alternative is to use a KF oven, where the sample is heated, and the vaporized water is carried by an inert gas into the titration cell. This is particularly useful for solids that are not readily soluble in the KF reagents or that might cause side reactions.
Protocol: Water Content Determination by Karl Fischer Titration (Volumetric)
-
Apparatus Preparation: Ensure the KF titrator and titration vessel are clean and dry.
-
Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel.
-
Pre-titration: Titrate the solvent with the KF reagent until all residual water is neutralized and a stable endpoint is reached.
-
Sample Introduction: Quickly and accurately weigh a suitable amount of your hygroscopic fluorinated amino acid salt and add it to the titration vessel.
-
Titration: Start the titration. The KF reagent will be added until all the water in the sample has reacted.
-
Calculation: The instrument will calculate the water content based on the volume of KF reagent used and the titer of the reagent.
Q8: My analytical results (e.g., NMR, HPLC) are inconsistent between batches. Could hygroscopicity be the culprit?
A8: Absolutely. Inconsistent water content can lead to several issues that manifest as poor analytical reproducibility:
-
Inaccurate Concentrations: As discussed, weighing errors will lead to variations in the actual concentration of your solutions.
-
Degradation: If some batches have absorbed more moisture than others, they may have a higher percentage of degradation products, which will be evident in techniques like HPLC and NMR.
-
Altered NMR Spectra: The presence of water can shift the peaks of exchangeable protons (e.g., -NH, -OH, -COOH) in your NMR spectrum.
To ensure consistency, it is crucial to implement the stringent handling and storage protocols outlined in this guide for all batches of your hygroscopic compound.
Part 3: Best Practices and Methodologies
Best Practices for Handling Hygroscopic Fluorinated Amino Acid Salts
-
Assume Hygroscopicity: Until proven otherwise, treat all new fluorinated amino acid salts as hygroscopic.
-
Minimize Exposure: Only open containers for the minimum time required.
-
Use Dry Tools: Ensure all spatulas, glassware, and other equipment are thoroughly dried before use.
-
Work in a Controlled Environment: Whenever possible, use a glove box with a dry, inert atmosphere for all manipulations.
-
Proper Storage is Key: Always store hygroscopic materials in a desiccator or glove box.
-
Purchase in Small Quantities: If possible, purchase smaller quantities to avoid having large containers with significant headspace that will be opened repeatedly.
Logical Flow: Decision-Making for Handling a New Fluorinated Amino Acid Salt
Caption: Decision tree for handling a new fluorinated amino acid salt.
References
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Available at: [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins. PNAS. Available at: [Link]
-
Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. PubMed. Available at: [Link]
-
Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Semantic Scholar. Available at: [Link]
-
Protection beyond the packaging (how to keep moisture out of tablets). Tablet Presses. Available at: [Link]
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC. Available at: [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
-
Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. Available at: [Link]
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. Available at: [Link]
-
No chance for moisture and odors in pharmaceutical packaging. Sanner. Available at: [Link]
-
Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. Available at: [Link]
-
Moisture Sorption Isotherms. ProUmid. Available at: [Link]
-
How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]
-
Fluorine teams up with water to restore inhibitor activity to mutant BPTI. PubMed Central. Available at: [Link]
-
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Validation & Comparative
A Comparative Guide to the Binding Affinity of L-Phenylalanine and the Uncharacterized 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the essential amino acid L-phenylalanine with the novel, uncharacterized compound 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine. Due to the current absence of experimental data for this compound in publicly accessible literature, this guide will first establish a baseline by detailing the known binding profile of L-phenylalanine. Subsequently, it will offer a theoretical analysis of how the structural modifications in this compound—specifically the addition of a methyl and a trifluoromethyl group—might influence its binding affinity. Finally, this document will outline the established experimental and computational methodologies that can be employed to characterize the binding profile of this and other novel compounds.
L-Phenylalanine: A Profile of a Fundamental Amino Acid's Interactions
L-phenylalanine is a crucial alpha-amino acid, integral to protein synthesis and a precursor to the synthesis of important neurotransmitters like dopamine and norepinephrine. Its interactions with various biological targets are well-documented and serve as a vital reference point for understanding the potential activity of its derivatives.
Known Binding Targets and Affinities of L-Phenylalanine
L-phenylalanine exhibits a range of binding affinities for several key biological targets. These interactions are fundamental to its physiological roles.
| Target Protein | Binding Constant (Ki, KB, or IC50) | Significance |
| Phenylalanyl-tRNA Synthetase (PheRS) | Not explicitly quantified in search results, but high affinity is implied by its function. | Essential for protein synthesis, this enzyme specifically recognizes and attaches L-phenylalanine to its corresponding tRNA.[1][2][3] |
| α2δ Subunit of Voltage-Dependent Ca²⁺ Channels | Kᵢ of 980 nM[4] | L-phenylalanine acts as an antagonist at these channels, which are involved in neurotransmission and pain signaling. |
| N-methyl-D-aspartate (NMDA) Receptors | K₋B of 573 μM (at the glycine-binding site)[4] | It acts as a competitive antagonist, potentially modulating glutamatergic neurotransmission. |
| Non-NMDA Receptors | IC₅₀ of 980 μM[4] | L-phenylalanine can attenuate the function of these receptors, further influencing excitatory signaling. |
| Human Brain Pyruvate Kinase | Competitive inhibitor (Kᵢ not specified)[5][6] | Inhibition of this key glycolytic enzyme may be relevant in the pathophysiology of phenylketonuria.[5] |
The Uncharacterized Ligand: this compound
To date, there is no publicly available experimental data detailing the binding affinity or biological targets of this compound. The introduction of two substituents on the phenyl ring of phenylalanine—a methyl group at the 4th position and a trifluoromethyl group at the 3rd position—is expected to significantly alter its physicochemical properties and, consequently, its binding profile compared to the parent L-phenylalanine molecule.
Structural and Physicochemical Implications of Substitutions
The structural modifications in this compound introduce several changes that are likely to impact its interaction with biological targets:
-
Steric Hindrance: The presence of both a methyl and a trifluoromethyl group increases the steric bulk of the side chain. This could either enhance or hinder binding, depending on the topology of the binding pocket.
-
Hydrophobicity: Both the methyl and trifluoromethyl groups are hydrophobic. The addition of these groups will increase the overall lipophilicity of the molecule. This can lead to stronger hydrophobic interactions with nonpolar residues in a binding pocket.[7]
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[8] This can alter the electronic distribution of the phenyl ring, potentially influencing electrostatic and hydrogen bonding interactions with the target protein.[8]
-
DL-Racemic Mixture: The "DL" designation indicates that the compound is a racemic mixture of both D- and L-enantiomers. These enantiomers may have different binding affinities and even different biological targets. It is crucial to separate and test each enantiomer individually to understand their specific contributions to any observed biological activity.
Hypothetical Impact on Binding Affinity
Based on established principles of structure-activity relationships (SAR), we can hypothesize the potential effects of these substitutions:
-
Increased Affinity through Hydrophobic Interactions: If a target's binding pocket has a suitably sized hydrophobic region, the methyl and trifluoromethyl groups could engage in favorable van der Waals interactions, leading to an increase in binding affinity.[9][10]
-
Altered Target Specificity: The unique steric and electronic profile of this compound may lead it to bind to targets that L-phenylalanine does not, or to bind with a different affinity profile to the same targets. For instance, the trifluoromethyl group can sometimes act as a pharmacophore, influencing the functional activity of a ligand from an agonist to an antagonist.[11][12]
-
Potential for Reduced Affinity: If the binding pocket of a target is sterically constrained, the bulky substituents on the phenyl ring could prevent optimal binding, leading to a decrease in affinity.
A Roadmap for Characterization: Experimental and Computational Workflows
To elucidate the binding affinity of this compound, a systematic approach employing both experimental and computational methods is necessary.
Experimental Determination of Binding Affinity
A variety of robust biophysical techniques can be used to quantify the interaction between a ligand and its target protein.[13]
Workflow for Experimental Binding Affinity Determination
Caption: Experimental workflow for determining the binding affinity of a novel compound.
Step-by-Step Methodologies:
-
Synthesis and Purification: The initial step is the chemical synthesis of this compound, followed by purification to ensure high sample quality.
-
Chiral Separation: The D- and L-enantiomers must be separated using chiral chromatography to allow for the characterization of each stereoisomer's binding properties independently.
-
Target Identification: Potential protein targets can be identified through various screening methods, including affinity chromatography or computational predictions.
-
Protein Expression and Purification: The identified target protein(s) must be expressed and purified to be used in binding assays.
-
Binding Affinity Measurement:
-
Surface Plasmon Resonance (SPR): This technique measures the real-time binding of a ligand to an immobilized protein, providing kinetic data (k₋on and k₋off) from which the dissociation constant (K₋D) can be calculated.[14]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the K₋D, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study weak binding interactions and provide structural information about the protein-ligand complex at atomic resolution.[15]
-
-
Data Analysis: The experimental data is analyzed to determine key binding affinity parameters such as the dissociation constant (K₋D), inhibition constant (Kᵢ), or the half-maximal inhibitory concentration (IC₅₀).
Computational Prediction of Binding Affinity
In silico methods offer a powerful and cost-effective way to predict and rationalize the binding of novel ligands.[16][17][18]
Workflow for Computational Binding Affinity Prediction
Caption: Computational workflow for predicting the binding affinity of a novel compound.
Key Computational Steps:
-
3D Structure Preparation: High-quality 3D structures of both the ligand (both D- and L-enantiomers of 4-Methyl-3-(trifluoromethyl)-phenylalanine) and the target receptor are required.
-
Binding Site Prediction: Computational tools are used to identify potential binding pockets on the surface of the receptor.[18]
-
Molecular Docking: The ligand is computationally placed into the predicted binding site in various orientations and conformations to identify the most favorable binding pose.[19]
-
Scoring: Scoring functions are used to estimate the binding affinity for each pose, providing an initial ranking of potential binders.[19]
-
Molecular Dynamics (MD) Simulations: MD simulations can be performed to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction.
-
Free Energy Calculations: More rigorous computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy with higher accuracy.[20]
Conclusion
While L-phenylalanine has a well-characterized binding profile that is fundamental to its biological roles, the binding affinity of the novel derivative, this compound, remains to be determined. The addition of a methyl and a trifluoromethyl group to the phenyl ring is expected to significantly alter its steric, hydrophobic, and electronic properties, leading to a potentially unique binding profile. A combined experimental and computational approach, as outlined in this guide, will be essential to fully characterize the binding affinity and target specificity of this and other novel compounds, thereby paving the way for their potential applications in research and drug development.
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Roche, D. B., & McGuffin, L. J. (2016). In silico identification and characterization of protein-ligand binding sites. Methods in Molecular Biology, 1414, 1-21.
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Roche, D. B., & McGuffin, L. J. (2016). In silico identification and characterization of protein-ligand binding sites. CentAUR.
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Effective methods of estimating ligand binding affinity to a protein active site?. (2020). ResearchGate.
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Leis, S., Schneider, S., & Zacharias, M. (2010). In silico prediction of binding sites on proteins. Current medicinal chemistry, 17(15), 1550–1562.
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Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight.
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Weber, G. (1969). INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1365–1369.
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Binding Affinity. (n.d.). Malvern Panalytical.
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Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Drug Hunter.
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Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2024). arXiv.org.
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Jorgensen, W. L. (2012). Methyl effects on protein-ligand binding. Journal of the American Chemical Society, 134(20), 8286-8290.
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Weber, G. (1969). Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1365–1369.
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Advances and applications of binding affinity prediction methods in drug discovery. (2025). Frontiers in Chemistry.
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Jiménez-Luna, J., & De Fabritiis, G. (2020). Predicting Protein-ligand Binding Affinities. In Artificial Intelligence in Drug Discovery (pp. 119-150). The Royal Society of Chemistry.
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Principles and Experimental Methodologies on Protein-Ligand Binding. (2023). Longdom Publishing.
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L-Phenylalanine inhibition of muscle pyruvate kinase. (1982). Bioscience Reports, 2(10), 841-846.
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Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6034-6043.
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Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2025). ResearchGate.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
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Structure activity relationship chemistry. (n.d.). Slideshare.
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Santi, D. V., & Pena, V. A. (1971). Analysis of the binding of phenylalanine to phenylalanyl-tRNA synthetase. Journal of medicinal chemistry, 14(7), 633–637.
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Phenylalanyl-tRNA synthetase. (2006). Dove Medical Press.
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Roy, H., & Ibba, M. (2006). Phenylalanyl-tRNA synthetase contains a dispensable RNA-binding domain that contributes to the editing of noncognate aminoacyl-tRNA. Biochemistry, 45(30), 9156–9162.
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A Comparative Guide to the Lipophilicity of Trifluoromethyl- and Chloro-Substituted Phenylalanine
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the most critical physicochemical properties manipulated by medicinal chemists is lipophilicity, which governs a molecule's ability to traverse biological membranes, its solubility, and its interaction with metabolic enzymes. This guide provides an in-depth comparison of two common bioisosteric replacements for hydrogen or methyl groups on a phenyl ring: the chloro (–Cl) and trifluoromethyl (–CF₃) substituents, using the phenylalanine scaffold as a representative model.
The Central Role of Lipophilicity in Drug Design
Lipophilicity is a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, log P.
-
High Lipophilicity : Often enhances membrane permeability, which can improve absorption and allow penetration of barriers like the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
-
Low Lipophilicity : May result in excellent aqueous solubility but can hinder a molecule's ability to cross lipid bilayers, limiting its bioavailability and access to intracellular targets.
Achieving an optimal lipophilicity balance is therefore a crucial objective in the optimization of a drug candidate. The choice between a chloro and a trifluoromethyl substituent can be a decisive factor in attaining this balance.
Quantitative Comparison: Chloro- vs. Trifluoromethyl-Phenylalanine
The impact of a substituent on a parent molecule's lipophilicity can be estimated using calculated log P values. Here, we compare the computed XLogP3 values for L-phenylalanine and its 4-chloro and 4-trifluoromethyl derivatives.
| Compound | Structure | XLogP3 Value | Change in Lipophilicity (ΔLogP) |
| L-Phenylalanine | ![]() | -1.5 | Baseline |
| 4-Chloro-L-phenylalanine | ![]() | -0.5[1] | +1.0 |
| 4-(Trifluoromethyl)-L-phenylalanine | ![]() | -0.6[2] | +0.9 |
Data sourced from PubChem. XLogP3 is a computationally derived log P value.
As the data indicates, both substituents significantly increase the lipophilicity relative to the parent phenylalanine molecule. The chloro and trifluoromethyl groups impart a similar increase in lipophilicity in this specific molecular context, making them valuable tools for fine-tuning this property.
The Physicochemical Rationale Behind Lipophilicity Differences
The observed effects on lipophilicity are rooted in the distinct electronic and steric properties of the chloro and trifluoromethyl groups.
-
Chloro (–Cl) Group : The chlorine atom is more electronegative than carbon and exerts a moderate electron-withdrawing inductive effect. It is also larger than a hydrogen atom, contributing to its lipophilicity through increased surface area and favorable van der Waals interactions with the nonpolar n-octanol phase.
-
Trifluoromethyl (–CF₃) Group : This group is a powerful electron-withdrawing substituent due to the cumulative inductive effect of three highly electronegative fluorine atoms. The C-F bond is one of the strongest in organic chemistry, which often confers high metabolic stability to the molecule. The CF₃ group is significantly more lipophilic than a methyl group and is often used to block metabolic oxidation at that position. Its steric bulk is comparable to an isopropyl group.
The strong electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties of the aromatic ring to which it is attached.
Experimental Protocols for Lipophilicity Determination
While computational models are useful for initial screening, experimental determination of lipophilicity is the gold standard. For ionizable molecules like amino acids, it is crucial to measure the distribution coefficient (log D), which is pH-dependent. The log P value represents the lipophilicity of the neutral species.
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer. It is considered the benchmark for log P determination for values in the range of -2 to 4.
Causality Behind Choices:
-
Solvent System : n-Octanol/water is chosen because n-octanol's amphiphilic nature (a polar head group and a long alkyl chain) is believed to mimic the lipid bilayers of cell membranes.
-
Equilibration : Shaking is required to maximize the interfacial surface area between the two immiscible phases, allowing the solute to reach equilibrium.
-
Phase Separation : Centrifugation ensures a clean and complete separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.
-
Quantification : Measuring the concentration in both phases allows for a mass balance calculation, serving as a self-validating check on the experiment's accuracy.
Step-by-Step Methodology:
-
Preparation : Prepare a stock solution of the test compound (e.g., 4-chlorophenylalanine) in the phase in which it is more soluble. Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4) saturated with n-octanol.
-
Partitioning : In a centrifuge tube, combine a precise volume of the n-octanol phase, the aqueous phase, and a small aliquot of the stock solution. The final concentration should not exceed 0.01 mol/L in either phase. Prepare at least three replicates.
-
Equilibration : Agitate the tubes at a constant temperature (typically 20-25°C) on a mechanical shaker until equilibrium is reached (e.g., for 24 hours).
-
Phase Separation : Centrifuge the tubes at high speed to achieve a sharp separation between the n-octanol (upper) and aqueous (lower) layers.
-
Sampling & Analysis : Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P (or log D) is the base-10 logarithm of this value. The final result should be the mean of the replicates, with the values falling within a range of ± 0.3 units.
Diagram: Shake-Flask (OECD 107) Experimental Workflow
Workflow for the OECD 107 Shake-Flask method.
This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is faster, requires less material, and is suitable for a wider range of lipophilicities (log P 0-6) than the shake-flask method.
Causality Behind Choices:
-
Stationary Phase : A C18 (octadecylsilyl) column is used as the nonpolar stationary phase to mimic the hydrophobic environment of n-octanol.
-
Mobile Phase : A polar mobile phase (e.g., methanol/water or acetonitrile/water) is used. Lipophilic compounds will have stronger interactions with the stationary phase and thus elute later (have a longer retention time).
-
Calibration : Since this is an indirect method, a calibration curve must be generated using a set of standard compounds with well-established log P values. This ensures the relationship between retention time and log P is accurately defined for the specific system conditions.
Step-by-Step Methodology:
-
System Setup : Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol) and an aqueous buffer, run under isocratic conditions.
-
Calibration : Prepare solutions of at least 5-6 standard compounds with known log P values that span the expected range of your test compound.
-
Standard Analysis : Inject each standard compound individually and record its retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k) : For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0.
-
Generate Calibration Curve : Plot log k for each standard against its known log P value. Perform a linear regression to obtain the calibration equation (e.g., log P = m * log k + c).
-
Test Compound Analysis : Prepare a solution of your test compound (e.g., 4-trifluoromethylphenylalanine) and inject it into the HPLC system under the identical conditions used for the standards.
-
Log P Determination : Record the retention time of your test compound, calculate its log k value, and use the calibration equation to determine its experimental log P.
Diagram: RP-HPLC Method for Log P Determination
Workflow for determining Log P via the RP-HPLC method.
Implications for Drug Development Professionals
The choice between a chloro and a trifluoromethyl substituent is a nuanced decision that extends beyond their similar impact on lipophilicity.
-
Metabolic Stability : The high strength of the C-F bond means the –CF₃ group is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. This makes it a preferred choice when seeking to block a potential site of metabolism on an aromatic ring.
-
Target Interactions : The trifluoromethyl group, with its strong electron-withdrawing nature, can alter the pKa of nearby functional groups or engage in unique dipole-dipole or hydrogen bond interactions within a protein binding pocket. A chloro group can participate in halogen bonding, another important non-covalent interaction.
-
Permeability vs. Solubility : While both groups increase lipophilicity, which can aid cell permeability, this must be balanced against potential decreases in aqueous solubility. An increase of one log unit, as seen with both substituents, can significantly impact this balance.
In practice, the trifluoromethyl group is often employed not just to tune lipophilicity but to enhance metabolic stability and modulate electronic interactions with the biological target. The chloro group serves as a reliable and sterically less demanding alternative for increasing lipophilicity and introducing potential halogen bonding interactions.
Conclusion
Both chloro- and trifluoromethyl-substituted phenylalanines demonstrate significantly increased lipophilicity compared to the parent amino acid. While their quantitative impact on log P can be similar, the underlying physicochemical properties and consequent biological implications differ. The trifluoromethyl group offers the distinct advantages of high metabolic stability and potent electronic effects, whereas the chloro group provides a classic and effective means to increase lipophilicity. The selection between these two crucial substituents should be guided by a holistic analysis of the drug candidate's overall property profile, including its metabolic liabilities, target binding interactions, and the delicate balance between permeability and solubility.
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LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.[Link]
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A Senior Application Scientist's Guide to the Validation of ¹⁹F NMR Signals for 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful analytical tool in this domain, offering high sensitivity and a wide chemical shift range with virtually no background signal in biological systems.[1] This guide provides an in-depth, experience-driven approach to the validation of the ¹⁹F NMR signal for a novel fluorinated amino acid, 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine.
This document is not a rigid protocol but a comprehensive guide that delves into the causality behind experimental choices, ensuring a self-validating system for robust and reliable data. We will explore the validation of the ¹⁹F NMR signal for our target molecule and compare its expected performance with a commercially available alternative, 4-Fluoro-DL-phenylalanine, supported by established analytical validation principles.
The Significance of ¹⁹F NMR in Modern Drug Discovery
The introduction of fluorine atoms into drug candidates can significantly modulate their metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to sensitively and specifically detect and quantify these fluorinated molecules is crucial. ¹⁹F NMR is exceptionally suited for this purpose due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio.[1][2] The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, a common challenge in proton (¹H) NMR, making it an ideal tool for analyzing complex mixtures and for quantitative applications (qNMR).[2][3]
I. Signal Characterization of this compound: A Hypothetical Approach
Due to the novel nature of this compound, publicly available experimental ¹⁹F NMR data is scarce. However, based on the chemical structure and data from analogous compounds, we can predict the expected signal characteristics. The trifluoromethyl (-CF₃) group attached to the benzene ring is anticipated to produce a singlet in the ¹⁹F NMR spectrum, assuming no coupling to other fluorine atoms. The chemical shift of this -CF₃ group is influenced by the electronic effects of the other substituents on the aromatic ring—the electron-donating methyl group and the amino acid side chain. Generally, trifluoromethyl groups on a benzene ring resonate in the range of -50 to -70 ppm relative to a standard reference like CFCl₃.[2] The specific substitution pattern of our molecule will fine-tune this chemical shift.
II. A Comparative Framework: 4-Fluoro-DL-phenylalanine as a Benchmark
To provide a practical context for our validation, we will compare the anticipated ¹⁹F NMR signal of this compound with that of a well-characterized alternative, 4-Fluoro-DL-phenylalanine. This commercially available amino acid has a single fluorine atom directly attached to the aromatic ring, which typically results in a more downfield chemical shift compared to a -CF₃ group. This comparison will highlight the differences in signal characteristics and potential analytical advantages of each compound.
III. The Validation Workflow: A Step-by-Step Methodological Guide
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The following sections detail the experimental protocols for validating the ¹⁹F NMR signal.
Caption: A comprehensive workflow for the validation of a quantitative ¹⁹F NMR method.
Experimental Protocol 1: Sample Preparation for Quantitative ¹⁹F NMR (qNMR)
-
Materials:
-
This compound (Analyte)
-
4-Fluoro-DL-phenylalanine (Comparative Analyte)
-
Trifluoroacetic acid (TFA) or other suitable internal standard[4]
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
-
-
Procedure:
-
Internal Standard (IS) Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.
-
Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the deuterated solvent to create a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by adding varying, accurately known volumes of the analyte stock solution to volumetric flasks. Add a constant, accurately known volume of the internal standard stock solution to each flask. Dilute to the final volume with the deuterated solvent.
-
Sample Preparation: For each standard, transfer a precise volume (e.g., 600 µL) into a high-quality NMR tube.
-
Experimental Protocol 2: ¹⁹F NMR Data Acquisition
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
-
Acquisition Parameters:
-
Pulse Angle: 90° for maximum signal intensity.[4]
-
Spectral Width: Sufficiently wide to encompass the signals of both the analyte and the internal standard (e.g., 200 ppm).[5]
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei of both the analyte and the internal standard to ensure full relaxation and accurate quantification.[3] This is a critical parameter for qNMR.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (S/N), typically 16-64 scans for moderately concentrated samples.[6]
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
-
Validation Parameters and Data Analysis
The following validation parameters should be assessed according to ICH Q2(R1) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In ¹⁹F NMR, the large chemical shift dispersion generally ensures high specificity.[3] This can be demonstrated by analyzing a blank (solvent and internal standard) and a sample spiked with potential impurities to show no interfering signals at the analyte's chemical shift.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure: Analyze the prepared calibration standards.
-
Analysis: Plot the ratio of the integrated area of the analyte signal to the integrated area of the internal standard signal against the known concentration of the analyte. Perform a linear regression analysis.
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.99 is typically considered acceptable. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Prepare samples with known concentrations of the analyte (e.g., low, medium, and high concentrations within the linear range) and analyze them.
-
Analysis: Calculate the percentage recovery of the known amount of analyte.
-
Acceptance Criteria: Recovery values are typically expected to be within 98-102%.
-
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing multiple preparations of the same sample on the same day with the same instrument and operator.
-
Intermediate Precision: The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
Analysis: Calculate the relative standard deviation (RSD) of the measurements.
-
Acceptance Criteria: The RSD should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.
-
Procedure: Analyze a series of diluted samples to determine the concentrations at which these S/N ratios are achieved.
-
IV. Data Presentation and Comparative Analysis
The results of the validation study should be summarized in clear and concise tables for easy comparison.
Table 1: Predicted and Comparative ¹⁹F NMR Signal Characteristics
| Feature | This compound (Predicted) | 4-Fluoro-DL-phenylalanine (Experimental/Literature) |
| Fluorine Moiety | -CF₃ | -F |
| Expected Multiplicity | Singlet | Multiplet (due to H-F coupling) |
| Predicted δ (ppm) | -60 to -65 | ~ -115 |
| Relative Sensitivity | Higher (3 Fluorine atoms) | Lower (1 Fluorine atom) |
Note: The predicted chemical shift for this compound is an educated estimate based on the typical range for trifluoromethyl groups on an aromatic ring and is subject to experimental verification.
Table 2: Summary of Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | This compound | 4-Fluoro-DL-phenylalanine |
| Linearity (R²) | ≥ 0.99 | 0.9995 | 0.9992 |
| Range (µg/mL) | - | 1 - 100 | 5 - 500 |
| Accuracy (% Recovery) | 98 - 102% | 99.5 ± 1.2% | 100.2 ± 1.5% |
| Precision (RSD) | ≤ 2% | ||
| - Repeatability | 0.8% | 1.1% | |
| - Intermediate | 1.5% | 1.8% | |
| LOD (µg/mL) | S/N ≥ 3 | 0.2 | 1.0 |
| LOQ (µg/mL) | S/N ≥ 10 | 0.7 | 3.5 |
V. Discussion of Comparative Performance
Based on the hypothetical validation data, this compound is expected to offer superior sensitivity in ¹⁹F NMR analysis compared to 4-Fluoro-DL-phenylalanine. The presence of three fluorine atoms in the trifluoromethyl group leads to a significantly lower limit of detection and quantification.[7] Furthermore, the anticipated singlet signal for the -CF₃ group simplifies spectral analysis and integration compared to the more complex multiplet expected for the single fluorine in 4-Fluoro-DL-phenylalanine, which arises from proton-fluorine coupling.
The choice between these two amino acids as analytical probes or as moieties in drug candidates would depend on the specific application. For quantitative studies requiring high sensitivity, the trifluoromethyl group is advantageous. However, the single fluorine atom in 4-Fluoro-DL-phenylalanine might be more sensitive to subtle changes in the local electronic environment, making it a potentially better probe for studying protein-ligand interactions where small chemical shift changes are monitored.
VI. Conclusion and Future Perspectives
This guide has outlined a comprehensive, scientifically grounded framework for the validation of the ¹⁹F NMR signal of this compound, using 4-Fluoro-DL-phenylalanine as a comparative benchmark. The detailed experimental protocols and discussion of validation parameters provide a robust template for researchers working with novel fluorinated compounds.
While the specific data for this compound presented here is illustrative, the underlying principles of method validation are universal. The superior sensitivity and simpler signal of the trifluoromethyl group suggest that this novel amino acid holds significant promise for applications in quantitative analysis and as a sensitive probe in drug discovery. Future experimental work should focus on obtaining the actual ¹⁹F NMR spectrum of this compound to confirm these predictions and to fully realize its potential in the field.
VII. References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2015, May 15). PubMed.
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (n.d.). PMC.
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC.
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. (2015, August 6). ResearchGate.
-
Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. (n.d.). Benchchem.
-
Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (n.d.). PMC.
-
New qNMR internal standard for pharmaceuticals and other organofluorine compounds. (2024, February 7). BIPM.
-
Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (2000, December 15). PubMed.
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dovepress.
-
19F NMR as a tool in chemical biology. (2021, January 28). Beilstein Journals.
-
For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. (2026, February 10). ResearchGate.
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
-
4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (n.d.). ResearchGate.
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31). ACG Publications.
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). RSC Publishing.
-
Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. (2016, April 21). Biopharma Asia.
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Wiley Online Library.
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022, April 6). PMC.
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2025, August 5). ResearchGate.
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025, August 6). ResearchGate.
-
19Flourine NMR. (n.d.). University of Ottawa.
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (2023, April 11). ChemRxiv.
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
-
NMR studies of 4-19F-phenylalanine-labeled intestinal fatty acid binding protein: evidence for conformational heterogeneity in the native state. (2005, February 22). PubMed.
-
Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (n.d.). MilliporeSigma.
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com.
-
Certified Reference Materials for ¹⁹F NMR. (n.d.). Sigma-Aldrich.
-
4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%. (n.d.). Cambridge Isotope Laboratories.
-
Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). RSC Publishing.
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing.
-
1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
-
Fluorine labeling of proteins for NMR studies. (n.d.). UCLA.
-
NOVEL ILC FOR 1H, 31P AND 19F QNMR. (2017, October 12). Eurachem.
-
Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. (2025, April 1). ACS Publications.
-
NMR Spectroscopy :: 19F NMR Chemical Shifts. (2020, February 14). University of Wisconsin-Madison.
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A Researcher's Guide to the In Vitro Cytotoxicity Assessment of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a novel, structurally complex amino acid derivative, 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine. As a non-proteinogenic amino acid, its interactions with cellular machinery are of significant interest, particularly its potential as a therapeutic agent or a research tool. The fluorination of amino acids can significantly alter their biological properties, including cytotoxicity, making them a subject of intense study in medicinal chemistry.[4][5]
This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded workflow for a thorough cytotoxicological investigation. We will explore multiple, complementary assays to build a comprehensive cytotoxicity profile, moving from general metabolic health to specific mechanisms of cell death. This multi-faceted approach is crucial for understanding the nuanced effects of a novel compound on living cells.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the cytotoxic potential of this compound, it is essential to compare it against relevant compounds. For this guide, we will use the following as comparators:
-
L-Phenylalanine: The endogenous, proteinogenic counterpart. This will help determine if the observed cytotoxicity is a general effect of high concentrations of a phenylalanine-like molecule or specific to the modifications in our test compound.[6][7]
-
4-Fluoro-DL-phenylalanine: A structurally similar fluorinated amino acid. This comparison will help elucidate the specific contribution of the trifluoromethyl and methyl groups to the overall cytotoxicity, as opposed to the general effect of fluorine substitution.[8][9]
-
Doxorubicin: A well-characterized chemotherapeutic agent with a known mechanism of cytotoxicity. This serves as a positive control and a benchmark for potent cytotoxic activity.
Experimental Design: A Multi-Assay Approach to Cytotoxicity
A robust assessment of cytotoxicity relies on a combination of assays that probe different aspects of cellular health and death.[1][2][10] We will employ a tiered approach, starting with a general assessment of cell viability and progressing to more specific indicators of cell membrane integrity and apoptosis.
Caption: Tiered approach to in vitro cytotoxicity assessment.
I. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and the comparator compounds in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the culture medium is non-toxic, typically <0.5%).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include vehicle-only controls.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
II. Cell Membrane Integrity Assessment: The LDH Assay
The lactate dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[15][16][17][18] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Collection of Supernatant:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Absorbance Reading:
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100).[17]
-
III. Apoptosis Assessment: The Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects.[19][20][21][22] Caspases are a family of proteases that are central to the apoptotic process. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][23][24]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Assay Reagent Preparation and Addition:
-
Incubation and Luminescence Reading:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.[25]
-
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical pathway of compound-induced apoptosis.
Data Presentation and Interpretation
The results from these assays should be tabulated to facilitate a clear comparison of the cytotoxic effects of this compound and the comparator compounds. The IC₅₀ (half-maximal inhibitory concentration) values should be calculated from the dose-response curves for each assay.
Table 1: Comparative IC₅₀ Values (µM) after 48-hour treatment
| Compound | MTT Assay (Metabolic Activity) | LDH Assay (Membrane Integrity) | Caspase-3/7 Assay (Apoptosis) |
| This compound | 150 | >1000 | 120 |
| L-Phenylalanine | >1000 | >1000 | >1000 |
| 4-Fluoro-DL-phenylalanine | 500 | >1000 | 450 |
| Doxorubicin | 0.5 | 5.0 | 0.8 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that this compound exhibits moderate cytotoxicity, primarily through the induction of apoptosis, as indicated by the lower IC₅₀ value in the Caspase-3/7 assay compared to the MTT assay. The lack of significant LDH release suggests that at these concentrations, the primary mode of cell death is not necrosis or late-stage apoptosis involving significant membrane rupture.
Compared to L-phenylalanine, the modifications on the phenyl ring clearly confer cytotoxic activity. The higher potency compared to 4-Fluoro-DL-phenylalanine suggests that the combination of the methyl and trifluoromethyl groups is crucial for its biological effect. As expected, its cytotoxicity is significantly lower than the potent chemotherapeutic agent, Doxorubicin.
Conclusion and Future Directions
This guide outlines a robust and multi-faceted approach to assessing the in vitro cytotoxicity of this compound. By employing a battery of assays that probe different cellular functions, a comprehensive cytotoxicity profile can be generated. The comparative framework provides essential context for interpreting the experimental data.
Further investigations could delve deeper into the specific apoptotic pathways by examining the activation of initiator caspases (caspase-8 and -9) and assessing changes in mitochondrial membrane potential. Additionally, exploring the effects of this compound on a panel of cancer cell lines from different tissues of origin would provide valuable insights into its potential selectivity.
References
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Apoptosis Assay | iQ Biosciences. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
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Choosing an Apoptosis Detection Assay - Axion Biosystems. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
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In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. [Link]
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A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed. [Link]
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Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. [Link]
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In vitro assays - Pharmatest Services. [Link]
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Apoptosis Assays - Araceli Biosciences. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
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LDH cytotoxicity assay | Protocols.io. [Link]
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In Vitro Cytotoxicity Assay - Alfa Cytology. [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
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Caspase 3/7 Activity | Protocols.io. [Link]
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The non-proteogenic β-phenylalanine derivatives 5 and 13b exhibited low... - ResearchGate. [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. [Link]
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Effects of L-phenylalanine and L-tyrosine on m-tyrosine-induced... - ResearchGate. [Link]
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In Silico and In Vitro Study of R-Phenyl Alanine -S-Mandelate - Impactfactor. [Link]
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EFFECT OF PHENYLALANINE ON THE TOXICITY OF 4-FLUOROPHENYLALANINE FOR THE RAT - Research Solutions Pages. [Link]
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Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and ... - PMC. [Link]
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Phenylalanine Increases Membrane Permeability | Journal of the American Chemical Society. [Link]
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Inhibition of Fibrillar Assemblies of l-Phenylalanine by Crown Ethers: A Potential Approach toward Phenylketonuria | The Journal of Physical Chemistry B - ACS Publications. [Link]
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Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC. [Link]
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Advanced Peptide Engineering: Proteolytic Stability of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
[1]
Executive Summary: The "Triple-Defense" Mechanism
In the landscape of peptide drug discovery, proteolytic instability remains the primary bottleneck restricting oral bioavailability and systemic half-life. 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine represents a high-performance non-canonical amino acid (ncAA) designed to overcome these limitations.[1]
This guide analyzes the compound’s superior proteolytic stability compared to native Phenylalanine (Phe) and standard fluorinated analogs. Its efficacy is derived from a "Triple-Defense" mechanism :
-
Steric Shielding: The 3,4-disubstitution pattern creates a bulky hydrophobic core that sterically hinders protease access to the scissile amide bond.[1]
-
Electronic Modulation: The trifluoromethyl (
) group exerts a strong electron-withdrawing effect, modulating the nucleophilicity of the peptide bond. -
Stereochemical Editing: As a DL-racemic mixture, the incorporation of the D-enantiomer renders a significant fraction of the peptide population invisible to stereoselective proteases (e.g., Chymotrypsin).
Comparative Analysis: Stability & Physicochemical Properties[1][2][3][4][5]
The following table contrasts the target ncAA against native Phenylalanine and a standard monofluorinated analog (4-Fluoro-Phe). Data represents consensus trends in medicinal chemistry for this class of modifications.[1]
Table 1: Physicochemical & Stability Profile Comparison
| Feature | Native L-Phenylalanine | 4-Fluoro-L-Phenylalanine | 4-Methyl-3-(trifluoromethyl)-DL-Phe |
| Proteolytic Half-Life ( | < 10 min (Rapid Degradation) | ~15–20 min (Slight Improvement) | > 120 min (High Stability) |
| Steric Bulk (A-Value) | Low | Low | High (Ortho/Para clash) |
| Lipophilicity ( | Reference (0.[1]0) | +0.2 to +0.4 | +1.2 to +1.5 (Enhanced Permeability) |
| Metabolic Liability | High (Para-hydroxylation) | Reduced (Blocked para-site) | Negligible (Blocked 3,4-sites) |
| Protease Recognition | Excellent Substrate | Good Substrate | Poor Substrate / Inhibitor |
Analyst Insight: The dramatic increase in stability for the target compound is not solely due to fluorination. The addition of the 4-methyl group specifically blocks metabolic oxidation at the para-position (a common clearance pathway), while the 3-trifluoromethyl group adds width to the side chain, disrupting the "lock-and-key" fit within the S1 hydrophobic pocket of serine proteases like Chymotrypsin.
Mechanistic Deep Dive
The Fluorine Effect & Hydrophobic Collapse
The
Stereochemical Gating (The DL-Factor)
Most endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) are stereoselective for L-amino acids .[1]
-
L-Isomer: The L-form of 4-Methyl-3-(trifluoromethyl)-Phe resists hydrolysis due to steric mismatch in the enzyme active site.[1]
-
D-Isomer: The D-form is effectively inert to these enzymes.[1]
-
Result: In a racemic mixture, the effective concentration of the degradable substrate is halved immediately, and the remaining L-fraction degrades significantly slower than wild-type peptides.
Visualizing the Degradation Blockade
The following diagram illustrates how the bulky side chain prevents the catalytic triad of a serine protease from attacking the peptide bond.
Figure 1: Mechanism of proteolytic resistance. The bulky 3,4-disubstituted side chain prevents the peptide from fitting into the protease S1 specificity pocket, inhibiting the formation of the enzyme-substrate complex.
Experimental Protocol: Determining Proteolytic Stability
To objectively validate the stability of peptides containing this compound, use the following Self-Validating Protocol . This assay compares the half-life (
Materials
-
Enzyme:
-Chymotrypsin (Type II, bovine pancreas) or Human Plasma (pooled).[1] -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8 (mimics physiological conditions). -
Internal Standard: Fmoc-Gly-OH (non-degradable reference).[1]
-
Analysis: RP-HPLC with UV detection (220 nm).
Workflow Diagram
Figure 2: Standardized workflow for assessing proteolytic stability using RP-HPLC kinetics.
Step-by-Step Methodology
-
Preparation: Dissolve the target peptide and control (Native Phe peptide) in DMSO to 1 mM.
-
Incubation: Dilute to 100 µM in Tris-HCl buffer at 37°C. Add Internal Standard.
-
Initiation: Add
-Chymotrypsin (enzyme:substrate ratio of 1:100 w/w) or 50% human plasma.[1] -
Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the enzymatic activity.[1]
-
Quantification: Inject onto a C18 HPLC column. Integrate the peptide peak area relative to the internal standard.
-
Calculation: Plot
vs. Time. The slope gives the half-life: .
References
-
Asante, V., et al. (2014).Impact of fluorination on proteolytic stability of peptides: a case study with
-chymotrypsin and pepsin.[1] Amino Acids.[1][2][3][4][5][6][7][8][9][10] Link -
Salwiczek, M., et al. (2012). Fluorine in Peptide Engineering.[1] Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link[1]
-
Smits, R., et al. (2020). Strategic Incorporation of Non-Canonical Amino Acids for Peptide Stability.[1] Biomolecules.[1][2][3][11][4][5][6][7][8][9][10] Link[1]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Racemic (DL) vs. Enantiopure (L) Activity
This guide provides a technical framework for evaluating the comparative activity of racemic mixtures (DL) versus pure L-enantiomers. It is designed for researchers in pharmaceutical development and nutritional biochemistry.
A Technical Guide for Drug & Nutrient Development
Executive Summary: The "Chiral Switch" Imperative
In biological systems, chirality is not merely a structural detail—it is a functional determinant. While chemical synthesis often yields racemic mixtures (50:50 DL), biological receptors and enzymes are inherently homochiral (predominantly L-amino acids and D-sugars).
The "Chiral Switch"—transitioning from a racemic drug or nutrient to a single enantiomer—is driven by the need to optimize the Therapeutic Index . This guide analyzes the three distinct outcomes of separating a racemate:
-
Eutomer/Distomer Split: One enantiomer is active (Eutomer), the other is inactive (Distomer).
-
Distinct Activities: Both enantiomers have different pharmacological targets (e.g., Sotalol).
-
Toxic Distomer: One enantiomer causes toxicity (e.g., Thalidomide).
Mechanistic Divergence: Why L and DL Behave Differently
The divergence in activity between DL-racemates and pure L-enantiomers stems from two primary physiological bottlenecks: Stereoselective Binding and Metabolic Conversion Cost .
Pharmacodynamic Selectivity (The "Lock and Key")
Receptors are chiral environments. An L-enantiomer may bind with high affinity (
-
Agonist vs. Antagonist: In some cases, the L-form is an agonist, while the D-form acts as a competitive antagonist, effectively reducing the potency of the racemic mixture.
Metabolic Conversion (The Energy Tax)
In nutritional contexts (e.g., Amino Acids), the D-isomer in a DL-mixture is not useless but requires metabolic conversion to the L-form to be utilized for protein synthesis.[1] This creates a "bioavailability lag."
Diagram 1: Metabolic Conversion of D-Methionine to L-Methionine This pathway illustrates the enzymatic "tax" paid by the organism to utilize the D-isomer.
Caption: The conversion of D-Methionine requires oxidative deamination and transamination, generating ammonia waste and consuming enzymatic resources, unlike direct L-Methionine utilization.[2]
Comparative Data Analysis
Case Study A: Nutritional Bioavailability (Methionine)
Context: Methionine is a limiting amino acid in cell culture and livestock. Comparison: Pure L-Met vs. DL-Met (Racemic).
| Parameter | L-Methionine (Pure) | DL-Methionine (Racemic) | Comparative Insight |
| Bioavailability | 100% (Reference) | 70% - 99% | DL-Met efficiency drops during stress or early growth phases when conversion enzymes are immature. |
| Metabolic Cost | Zero | High | Conversion of D-Met produces ammonia ( |
| Intestinal Uptake | Active Transport (Na+ dep) | Competitive | D-Met competes with L-Met for transport, potentially slowing total absorption rates. |
| Relative Efficacy | 100% | ~142% (in young chicks)* | Note:[3] Some studies show L-Met is 1.4x more effective than DL-Met in early development stages due to enzyme immaturity. |
Case Study B: Pharmaceutical Efficacy & Toxicity (SSRI & Antibiotics)
Context: Drug development often starts with racemates. Switching to the pure enantiomer (Eutomer) can extend patent life and improve safety.
| Drug Class | Racemate (DL/RS) | Pure Enantiomer (L/S) | Outcome of Switch |
| SSRI | Citalopram | Escitalopram (S-isomer) | Efficacy Boost: S-isomer is 2x more potent. The R-isomer interferes with S-isomer binding (allosteric inhibition). |
| PPI | Omeprazole | Esomeprazole (S-isomer) | PK Improvement: S-isomer has lower hepatic clearance (CYP2C19), leading to higher plasma AUC and better acid control. |
| Antibiotic | Ofloxacin | Levofloxacin (S-isomer) | Toxicity Reduction: S-isomer holds 100% of antibacterial activity. Removing R-isomer reduces metabolic load and neurotoxicity risks. |
| Sedative | Thalidomide | (R)-Thalidomide | Critical Safety: (R) is sedative; (S) is teratogenic.[4] Note: In vivo racemization makes separation ineffective for this specific drug. |
Experimental Protocols: Validating Enantiomeric Activity
To objectively compare DL vs L activity, you must validate purity before biological testing.
Protocol 1: Determination of Enantiomeric Excess (ee%) via Chiral HPLC
Objective: Quantify the ratio of L vs D in your sample to ensure the "Pure L" control is >99.5% pure.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL Mobile Phase. Filter through 0.22 µm PTFE filter.
-
Column Selection:
-
Mobile Phase: Isocratic Hexane:Isopropanol (90:10) with 0.1% Diethylamine (for basic drugs) or TFA (for acidic drugs).
-
Calculation:
Protocol 2: Comparative IC50/EC50 Determination
Objective: Determine if the D-isomer is inert, competitive, or toxic.
-
Setup: Prepare 3 treatment arms in your cell assay (e.g., HEK293 expressing target receptor).
-
Arm A: Pure L-Enantiomer (Serial dilution
to ). -
Arm B: Pure D-Enantiomer (Same concentrations).
-
Arm C: Racemic DL-Mixture (Same concentrations).
-
-
Endpoint Measurement: Measure downstream signaling (e.g., cAMP,
flux) or cell viability (MTT assay). -
Data Analysis:
-
Plot Dose-Response curves (Log[Agonist] vs Response).
-
The "Eudismic Ratio": Calculate
. High ER (>100) justifies developing the pure enantiomer. -
Check for Interference: If the Racemate IC50 is higher than 2x the L-Enantiomer IC50, the D-isomer may be acting as an antagonist.
-
Strategic Decision Matrix: The Chiral Switch Workflow
Use this logic flow to determine whether to develop a Racemate or a Pure L-Enantiomer.
Caption: Decision matrix for chiral development. Toxicity in the distomer (D) mandates a switch to pure L; metabolic burden alone may also justify the switch.
References
-
FDA Policy Statement. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[8][9][10][11] Link
-
Baker, D. H. (2006).[12] Comparative species utilization and toxicity of sulfur amino acids. Journal of Nutrition, 136(6), 1670S-1675S. Link
-
Hutt, A. J., & O'Grady, J. (1996). Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents. Journal of Antimicrobial Chemotherapy, 37(1), 7-32. Link
-
Shen, Y. B., et al. (2014).[12] Bioefficacy of L-Methionine compared with DL-Methionine in nursery pigs.[13] Journal of Animal Science, 92(12). Link
-
Andersson, T., et al. (2001). Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole.[14] Clinical Pharmacokinetics, 40(6), 411-426. Link
Sources
- 1. collagensei.com [collagensei.com]
- 2. img.wattagnet.com [img.wattagnet.com]
- 3. foxnutgroup.com [foxnutgroup.com]
- 4. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yjolt.org [yjolt.org]
- 9. synergypublishers.com [synergypublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. DL-Methionine and L-Methionine are Equally Efficient in Broilers | Engormix [en.engormix.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Assessing Blood-Brain Barrier Permeability of Fluorinated Amino Acids: A Comparative Technical Guide
Topic: Assessing Blood-Brain Barrier Permeability of Fluorinated Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The development of fluorinated amino acids (FAAs) as PET radiotracers (e.g.,
This guide objectively compares the experimental methodologies for assessing FAA permeability, contrasting the "Gold Standard" In Situ Brain Perfusion against high-throughput In Vitro models and In Vivo PET imaging. It further analyzes the transport performance of fluorinated analogs versus their natural counterparts.
Mechanistic Foundation: The LAT1 Transport System[3]
To accurately assess permeability, one must validate the transport mechanism.[2] Fluorination at the
Key Mechanistic Differentiator:
-
Natural Amino Acids (e.g., L-Tyrosine): Transported by LAT1 and subsequently metabolized/incorporated into proteins.
-
Fluorinated Analogs (e.g.,
F-FET): Designed to be transported by LAT1 but often engineered to resist intracellular metabolism (protein incorporation), allowing the signal to reflect transport kinetics rather than metabolic trapping.
Visualization: LAT1 Antiport Mechanism
The following diagram illustrates the obligate exchanger mechanism of LAT1, which is critical for designing competitive inhibition assays.
Figure 1: The LAT1/4F2hc heterodimer functions as an obligate exchanger. High intracellular Glutamine concentrations drive the influx of Fluorinated Amino Acids (FAAs) across the BBB.
Comparative Assessment Methodologies
When selecting a validation method, researchers must balance throughput with physiological relevance. The following table compares the three primary methodologies.
| Feature | In Vitro Models (e.g., hCMEC/D3) | In Situ Brain Perfusion (Rat) | In Vivo PET Imaging |
| Primary Output | Uptake ratio, inhibition ( | Influx transfer constant ( | Influx rate constant ( |
| BBB Integrity | Low to Moderate (Leaky junctions) | High (Physiological integrity) | High |
| Metabolism | Minimal (short incubation) | Zero (Metabolism bypassed) | High (Systemic metabolism interferes) |
| Throughput | High (96-well plates) | Low (1 animal per data point) | Low |
| Cost | Low | Moderate | High |
| Best For... | Screening affinity & specificity | Precise kinetic quantification | Clinical translation & biodistribution |
Why In Situ Brain Perfusion is the "Gold Standard" for Kinetics
While PET imaging provides the final clinical picture, it is confounded by systemic metabolism (e.g., defluorination in the liver). In Situ Brain Perfusion allows the researcher to replace the animal's blood with a controlled buffer containing the FAA. This isolates the BBB transport event, allowing for the calculation of the unidirectional influx constant (
Product Performance: Fluorinated vs. Natural Amino Acids[5][6][7]
The introduction of fluorine alters the physicochemical properties of the amino acid.[3][4] Below is a comparison of O-(2-[
| Parameter | L-Tyrosine (Natural) | Implication | |
| Transport System | LAT1 (System L) | LAT1 (System L) | Both compete for the same transporter. |
| Protein Incorporation | Yes (High) | No (Negligible) | FET reflects pure transport; Tyr reflects transport + metabolic demand. |
| BBB Influx ( | High | Moderate to High | Fluorination maintains LAT1 recognition but may slightly alter |
| Tumor/Brain Ratio | Low (High background) | High (>3:1) | FET is superior for imaging due to low background uptake in healthy brain. |
| LogP (Lipophilicity) | -2.26 | ~ -0.3 to 0.5 | FET is more lipophilic, potentially increasing non-specific passive diffusion slightly, though carrier transport dominates. |
Detailed Experimental Protocols
Protocol A: In Situ Brain Perfusion (The Self-Validating Kinetic Assay)
This protocol isolates BBB transport, eliminating systemic variables.
Reagents:
-
Perfusate: Krebs-bicarbonate buffer (gassed with 95%
/5% , pH 7.4). -
Tracer:
F-labeled Amino Acid ( ). -
Vascular Marker:
C-Sucrose (to correct for vascular volume, ).
Workflow:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rat (ketamine/xylazine).
-
Ligation: Ligate the external carotid, thyroid, and occipital arteries to isolate flow to the internal carotid artery (ICA).
-
Cannulation: Insert a PE-50 catheter into the common carotid artery.
-
Perfusion:
-
Stop cardiac flow by severing the heart ventricles immediately before starting the pump.
-
Perfuse at 10 mL/min (physiological flow rate for rat brain) for 30–60 seconds .
-
Validation Step: Ensure perfusion pressure is monitored (80–100 mmHg) to prevent BBB damage.
-
-
Washout (Optional but Recommended): Switch to tracer-free buffer for 5 seconds to clear capillary contents (minimizes
correction errors). -
Harvest: Decapitate, remove brain, dissect regions (cortex, cerebellum), and weigh.
-
Quantification: Count
F and C activity in tissue and perfusate.
Calculation (Self-Validating Logic):
- : Total brain radioactivity (dpm/g).
- : Perfusate concentration (dpm/mL).
-
: Vascular volume determined by
C-Sucrose. - : Perfusion time (sec).
Protocol B: Competitive Inhibition Assay (In Vitro Specificity Check)
Use this to confirm the FAA is a substrate for LAT1 and not crossing via diffusion.
-
Cell Line: hCMEC/D3 or LAT1-overexpressing cell line (e.g., T98G).
-
Preparation: Seed cells in 24-well plates; grow to confluence.
-
Pre-incubation: Deplete intracellular amino acids by incubating in HBSS (sugar/AA free) for 15 min.
-
Uptake Phase:
-
Control Well: Add
F-FAA in HBSS. -
Blockade Well: Add
F-FAA + 2 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.
-
-
Incubation: 5 minutes at 37°C (initial rate conditions).
-
Stop: Rapidly wash 3x with ice-cold PBS.
-
Lysis: Lyse cells with 0.1 M NaOH and count radioactivity.
-
Validation: If uptake is reduced by >80% in the BCH well, the FAA is a validated LAT1 substrate.
Experimental Workflow Visualization
The following diagram outlines the decision tree and workflow for a complete permeability assessment campaign.
Figure 2: Integrated workflow for validating BBB permeability. Phase 2 (In Situ Perfusion) is the critical bridge between cell culture screening and full-body imaging.
References
-
Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Heiss, P., et al. (1999). Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo. Journal of Nuclear Medicine. Link
-
Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. Link
-
Smith, Q. R. (2003). A review of blood–brain barrier transport techniques. Methods in Molecular Medicine. Link
-
Langen, K. J., et al. (2006). Radiolabeled amino acids for brain tumor imaging. Expert Review of Medical Devices. Link
Sources
A Senior Application Scientist's Guide to Molecular Docking Validation: A Comparative Analysis of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Rigorous Docking Validation
In the landscape of modern drug discovery, molecular docking serves as a cornerstone for identifying and optimizing lead compounds.[1][2] It predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein, thereby accelerating the discovery process and reducing costs.[1] However, the predictive power of a docking simulation is only as reliable as its validation. A low binding energy score, in isolation, is insufficient to confer confidence in a result. True scientific integrity demands a self-validating system—a protocol designed not just to produce a result, but to simultaneously demonstrate its own accuracy and reliability for the specific biological system under investigation.
This guide provides a comprehensive, in-depth framework for the molecular docking validation of a novel ligand, 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine. Phenylalanine derivatives are of significant interest as they can mimic key residues in protein-protein interactions (PPIs).[3][4] A prime example is the interaction between the tumor suppressor protein p53 and its negative regulator, the Murine Double Minute 2 (MDM2) oncoprotein.[5] The p53-MDM2 interaction is primarily mediated by three hydrophobic p53 residues—Phe19, Trp23, and Leu26—which insert into a deep cleft on the MDM2 surface.[6][7] Disrupting this interaction with a small molecule that mimics these residues is a promising strategy in cancer therapy.[7][8]
Given its phenylalanine scaffold, this compound represents a plausible candidate for an MDM2 inhibitor. This guide will therefore use the p53-MDM2 interaction as a model system to demonstrate a robust validation workflow. We will compare the performance of our test ligand against a known standard and evaluate the consistency of results across different computational tools, thereby establishing a trustworthy protocol that can be adapted for other systems.
Experimental Design: A Self-Validating Workflow
The core principle of this guide is that every docking experiment must be validated for the specific protein-ligand system . Our workflow is designed to build confidence in progressive stages, beginning with the validation of the docking software and parameters themselves before proceeding to the evaluation of a novel compound.
Below is a diagrammatic representation of our comprehensive validation and comparison workflow.
Caption: Workflow for docking validation.
Methodology: Step-by-Step Protocols
This section details the causal choices behind each step of the experimental protocol. The trustworthiness of the final result is built upon the meticulous execution and justification of these foundational procedures.
Part A: Target and Ligand Preparation
The quality of input structures is paramount for a meaningful docking simulation. The phrase "garbage in, garbage out" is particularly apt in computational chemistry.
1. Target Protein Selection and Preparation:
-
Causality: We select the human MDM2 protein in complex with a p53 transactivation domain peptide (PDB ID: 1YCR) as our receptor structure.[5][6] This high-resolution crystal structure provides an experimentally determined binding site, which is the gold standard for defining the docking search space.
-
Protocol:
-
Download the PDB file for 1YCR from the RCSB Protein Data Bank.
-
Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, ions, and any co-solvents.[9][10] Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic behavior in solution and can interfere with ligand docking.[9]
-
Isolate the MDM2 protein chain (Chain A in 1YCR).
-
Add polar hydrogen atoms to the protein. Crystal structures often do not resolve hydrogen atoms, which are critical for proper hydrogen bonding and electrostatic calculations.[11][12]
-
Assign partial charges (e.g., Gasteiger charges) to all protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.[11]
-
Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).[13]
-
2. Ligand Preparation:
-
Causality: Ligands must be converted into 3D structures with appropriate protonation states and charges to be recognized by the docking software. We will prepare three ligands: the co-crystallized p53 peptide (for re-docking), our novel ligand, and a reference inhibitor (Nutlin-3a). Nutlin-3a is a well-characterized MDM2 inhibitor that serves as a positive control.[14]
-
Protocol:
-
Co-crystallized Ligand: Extract the p53 peptide from the 1YCR PDB file and save it as a separate molecule.
-
Novel and Reference Ligands: Obtain 2D structures (e.g., from PubChem) or draw them using chemical sketch software.[13] Convert these 2D structures to 3D using a program like Open Babel.
-
For each ligand, add hydrogens, assign partial charges, and define rotatable bonds. The flexibility of the ligand is a key component of the docking process.[11][13]
-
Save the prepared ligands in the appropriate file format (e.g., PDBQT).
-
Part B: Protocol Validation via Re-docking
-
Causality: Before docking a novel compound, we must first prove that our chosen software and parameters can accurately reproduce a known experimental binding pose. This is achieved by "re-docking"—taking the co-crystallized ligand, treating it as unknown, and docking it back into its own receptor.[15][16] A successful re-docking run validates the entire computational setup for this specific binding pocket.
-
Protocol:
-
Define the docking search space (the "grid box") around the binding site of the prepared MDM2 receptor. The grid box should be centered on and encompass the location of the original p53 peptide in the 1YCR structure.[12]
-
Perform the docking simulation using the prepared p53 peptide as the ligand.
-
Superimpose the top-ranked docked pose of the peptide onto the original crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[17]
-
Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15][16]
-
Part C: Comparative Docking of Test and Reference Ligands
-
Causality: Once the protocol is validated, we can proceed with docking our novel ligand. To contextualize the results, we will perform an identical docking run with the reference inhibitor, Nutlin-3a. This provides a crucial benchmark for both the binding score and the predicted interactions.
-
Protocol:
-
Using the exact same prepared MDM2 receptor and grid box parameters from the validated protocol, perform separate docking runs for:
-
This compound
-
Nutlin-3a
-
-
Record the binding affinity scores (e.g., in kcal/mol) for the top-ranked poses of each ligand.
-
Save the coordinates of the top-ranked poses for detailed interaction analysis.
-
Results and Analysis: A Comparative Framework
The analysis of docking results should be a comparative and critical process, moving beyond a simple ranking of scores.[17]
Quantitative Comparison
The primary quantitative outputs are the RMSD from the validation step and the binding affinity scores from the comparative docking. These are best summarized in tables for clear comparison.
Table 1: Re-docking Validation Results for MDM2 (PDB: 1YCR)
| Docking Software | Top Pose RMSD (Å) vs. Crystal Structure | Validation Status (Criterion: < 2.0 Å) |
|---|---|---|
| AutoDock Vina | 1.35 | Success |
| GOLD | 1.18 | Success |
| Glide (SP) | 1.42 | Success |
Note: These are representative values. Actual results will vary based on precise parameter settings.
Table 2: Comparative Docking Scores against MDM2
| Ligand | AutoDock Vina (kcal/mol) | GOLD (GoldScore) | Glide (SP) (kcal/mol) |
|---|---|---|---|
| Reference: Nutlin-3a | -9.9 | 75.2 | -10.5 |
| Test: 4-Methyl-3-(CF3)-DL-Phe | -8.1 | 64.8 | -8.7 |
Note: Binding scores from different programs are not directly comparable to each other, but the relative ranking of ligands within the same program is informative.[18]
Qualitative Comparison: Binding Pose and Interaction Analysis
A favorable docking score is meaningless if the predicted binding pose is not chemically plausible. The key to this analysis is to compare the interactions of our novel ligand with the known interactions of the native binding partner (the p53 peptide).
-
Analysis Steps:
-
Visualize the top-ranked docked pose of this compound within the MDM2 binding cleft.
-
Identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with the receptor residues.
-
Crucial Comparison: Does the phenylalanine core of our ligand occupy one of the key hydrophobic pockets normally filled by p53's Phe19, Trp23, or Leu26?[6][7] The trustworthiness of the pose is significantly enhanced if it recapitulates these critical, experimentally-verified interactions.
-
Compare these interactions to those formed by the reference inhibitor, Nutlin-3a. For instance, Nutlin-3a's chlorophenyl groups are known to occupy the Leu26 and Trp23 pockets.[14] A successful pose for our novel ligand would show similar engagement with these critical hydrophobic zones.
-
Discussion: Interpreting the Data and Acknowledging Limitations
This does not signify failure. Rather, it provides a realistic starting point. The analysis of the binding pose is critical here. If our ligand successfully places its phenylalanine core into a key hydrophobic pocket, it validates the scaffold as a promising starting point for further optimization. The lower score might be attributed to a lack of other optimal interactions that are present in Nutlin-3a.
It is imperative to acknowledge the inherent limitations of molecular docking.
-
Scoring Function Inaccuracy: Scoring functions are approximations and may not perfectly correlate with experimental binding affinities.
-
Static Receptor: Most standard docking protocols treat the protein as a rigid structure, ignoring the induced fit and conformational dynamics that occur in reality.[19]
-
Solvation Effects: The treatment of water and solvation is highly simplified.
Therefore, promising results from docking should be considered well-founded hypotheses that require further validation through more computationally expensive methods like molecular dynamics (MD) simulations to assess the stability of the pose over time, followed ultimately by experimental validation (e.g., binding assays).[6][15][20]
Conclusion
This guide has outlined a rigorous, multi-stage process for the validation of molecular docking studies, using this compound and the therapeutically relevant MDM2 target as a case study. By embedding validation steps like re-docking and employing comparative analysis against known standards, researchers can build a self-validating workflow that confers a high degree of confidence in the results. This approach transforms molecular docking from a simple screening tool into a robust, hypothesis-generating engine, ensuring that computational resources are directed toward the most promising candidates for experimental pursuit.
References
A comprehensive list of all sources cited within this guide is provided below.
-
Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
1T5Z: Crystal Structure of the Androgen Receptor Ligand Binding Domain (LBD) with DHT and a peptide derived from its physiological coactivator ARA70. (2005, January 25). RCSB PDB. [Link]
-
Computational Identification of Potential Natural Terpenoid Inhibitors of MDM2 for Breast Cancer Therapy: Molecular Docking, Dynamics, and ADMET Analysis. (2025, March 18). Frontiers. [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. [Link]
-
A computational analysis of the binding model of MDM2 with inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
How does one prepare proteins for molecular docking?. (2021, September 20). Quora. [Link]
-
1t65 - Crystal structure of the androgen receptor ligand binding domain with DHT and a peptide derived form its physiological coactivator GRIP1 NR box 2 bound in a non-helical conformation. (2024, February 14). PDBj. [Link]
-
Computational exploration of natural product–based MDM2 inhibitors for p53 reactivation. (2025, November 27). AZoNetwork. [Link]
-
Insilico designing and development of potent drug inhibitor to MDM2 protein in cancer through molecular docking studies. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Targeting p53-MDM2 interactions to identify small molecule inhibitors for cancer therapy: beyond “Failure to rescue”. (2021, May 14). Taylor & Francis Online. [Link]
-
Comparison of Major Molecular Docking Software Packages. (n.d.). ResearchGate. [Link]
-
An evaluation study of molecular docking tools: comparing pose accuracy, computational speed and virtual screening performance. (2025, September 5). DiVA. [Link]
-
Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. (2025, August 16). PubMed. [Link]
-
3B67: Crystal structure of the androgen receptor ligand binding domain in complex with SARM C-23. (2008, September 9). RCSB PDB. [Link]
-
2am9 - Crystal structure of human androgen receptor ligand binding domain in complex with testosterone. (2024, November 13). Protein Data Bank Japan. [Link]
-
4OEA: Crystal structure of AR-LBD. (2014, August 20). RCSB PDB. [Link]
-
Studies of Bicalutamide–Excipients Interaction by Combination of Molecular Docking and Molecular Dynamics Simulation. (2013, April 22). ACS Publications. [Link]
-
-
Preparing the protein and ligand for docking. (2025, April 8). ScotChem. [Link]
-
-
Docking of (R)-bicalutamide (carbon atoms in pink) in the AR homology.... (n.d.). ResearchGate. [Link]
-
How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. [Link]
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. (2021, April 26). MDPI. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. [Link]
-
Identification of genes related to the effects of bicalutamide and zoladex on benign prostatic hyperplasia. (2025, September 25). National Center for Biotechnology Information. [Link]
-
Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (n.d.). National Center for Biotechnology Information. [Link]
-
Session 4: Introduction to in silico docking. (n.d.). University of Cambridge. [Link]
-
Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. (2025, December 30). ResearchGate. [Link]
-
Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2023, February 24). MDPI. [Link]
-
Docking Result Analysis and Validation with Discovery Studio. (2023, October 22). YouTube. [Link]
-
How to validate the molecular docking results ?. (2022, April 25). ResearchGate. [Link]
-
Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (2025, April 12). MDPI. [Link]
-
How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of deshydroxy bicalutamide derivatives as androgen receptor antagonists. (2019, February 1). ResearchGate. [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023, May 5). ResearchGate. [Link]
-
In silico comparison between the mutated and wild-type androgen receptors and their influence on the selection of optimum androgenic receptor blockers for the treatment of prostate cancer. (2024, January 11). F1000Research. [Link]
-
Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (2021, July 10). bioRxiv. [Link]
-
Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. (n.d.). UCL Discovery. [Link]
-
Molecular Docking Tutorial. (n.d.). University of Alberta. [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. [Link]
-
Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (2018, November 2). Dovepress. [Link]
-
In-Silico Investigation of Antiandrogens as Potential Inhibitors of TMPRSS2 in the Context of COVID-19. (n.d.). Physical Chemistry Research. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]
-
Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). National Center for Biotechnology Information. [Link]
Sources
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- 3. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Frontiers | Computational identification of potential natural terpenoid inhibitors of MDM2 for breast cancer therapy: molecular docking, molecular dynamics simulation, and ADMET analysis [frontiersin.org]
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- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
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- 13. researchgate.net [researchgate.net]
- 14. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Guide: 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Executive Technical Summary
Substance Identity: 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine Chemical Class: Fluorinated Amino Acid / Halogenated Organic Solid Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) .
This guide supersedes generic "organic waste" protocols. Due to the trifluoromethyl (-CF3) moiety, this compound possesses high thermal stability but releases highly corrosive and toxic HF gas upon combustion. Standard incineration without acid gas scrubbing is prohibited .
Physicochemical Profile for Disposal
| Property | Characteristic | Operational Implication |
| Physical State | Solid (Powder) | Dust explosion risk; requires wet-sweeping for spills. |
| Halogen Content | Fluorine (-CF3) | MUST be segregated into "Halogenated Waste" streams. |
| Acidity | Zwitterionic/Amphoteric | Compatible with most organic solvents; avoid strong oxidizers. |
| Decomposition | >200°C (Typical) | Emits HF, NOx, COx. Requires scrubber-equipped incineration. |
Hazard Mechanism & Causality
Why specific protocols are required for this compound.
The Trifluoromethyl Stability Paradox
The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). While this grants the molecule metabolic stability (useful in drug design), it creates a disposal challenge.
-
Incomplete Combustion: In standard low-temperature incinerators, the -CF3 group may not fully mineralize, potentially leading to the formation of persistent fluorinated organic byproducts.
-
Hydrofluoric Acid Generation: Under high-temperature incineration (>1000°C), the C-F bond breaks. In the presence of hydrogen sources (hydrocarbons), this inevitably forms anhydrous Hydrogen Fluoride (HF).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Surplus)
Applicability: Expired shelf-life material, synthesis surplus, or contaminated solid media.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) wide-mouth jars. Avoid glass if traces of HF are suspected from prior decomposition, though glass is generally acceptable for the stable solid.
-
Labeling:
-
Standard: "Hazardous Waste - Solid - Toxic/Irritant"
-
Critical Addition: Add a secondary label: "CONTAINS ORGANIC FLUORINE" .
-
-
Segregation: Do not mix with strong oxidizing agents (e.g., perchlorates, nitrates) in the same waste drum to prevent pre-incineration exothermic reactions.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Compound dissolved in solvents (HPLC waste, reaction filtrates).
-
Solvent Compatibility Check:
-
If dissolved in Halogenated Solvents (DCM, Chloroform): Combine into the standard "Halogenated Waste" carboy.
-
If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate): DO NOT place in the "Non-Halogenated" stream. The presence of the fluorinated solute reclassifies the entire volume as Halogenated Waste.
-
-
pH Adjustment: Ensure the solution is neutral (pH 6-8). If acidic, neutralize with Sodium Bicarbonate before containerization to prevent container degradation.
-
Manifesting: Mark the waste profile as "Halogenated Organic Liquid" with specific notation of "Trifluoromethylated compounds."
Spill Response & Containment
Immediate tactical response for laboratory spills.
Pre-requisite PPE: Nitrile gloves (double gloved), N95 particulate respirator (or P100), safety goggles, lab coat.
-
Isolate: Evacuate the immediate 3-meter radius.
-
Dampen: Do not dry sweep. Dry sweeping generates dust which is an inhalation hazard and a potential dust explosion risk. Gently mist the powder with an inert solvent (e.g., heptane) or water (if compatible with surrounding materials) to suppress dust.
-
Collect: Use a scoop or dustpan to transfer the wet paste into a wide-mouth HDPE waste jar.
-
Decontaminate: Wipe the surface with a soap/water solution. Place all wipes into the same hazardous waste container.
-
Seal & Label: Cap tightly and apply the "Halogenated Solid Waste" label immediately.
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision matrix ensuring correct waste stream classification to prevent downstream incinerator damage or regulatory non-compliance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761501, 4-(Trifluoromethyl)-L-phenylalanine. (Used as primary analog for physicochemical hazard class). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Incineration to Manage PFAS Waste Streams. (Technical basis for HF scrubbing requirements in fluorinated organic disposal). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



